SnPPIX
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H46Cl2N4O4Sn |
|---|---|
Molecular Weight |
764.4 g/mol |
IUPAC Name |
3-[10-(2-carboxyethyl)-22,22-dichloro-15,20-diethyl-5,9,14,19-tetramethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),4,8,10,14,18-hexaen-4-yl]propanoic acid |
InChI |
InChI=1S/C34H46N4O4.2ClH.Sn/c1-7-21-17(3)28-15-31-23(9-11-33(39)40)19(5)25(37-31)13-26-20(6)24(10-12-34(41)42)32(38-26)16-30-22(8-2)18(4)27(36-30)14-29(21)35-28;;;/h26,28-29,32,35,38H,7-16H2,1-6H3,(H,39,40)(H,41,42);2*1H;/q-2;;;+4/p-2 |
InChI Key |
MZSHOUBPOPUIIO-UHFFFAOYSA-L |
Canonical SMILES |
CCC1=C(C2CC3=C(C(=C4N3[Sn](N5C(=C(C(=C5CC6C(=C(C(C4)N6)C)CCC(=O)O)CC)C)CC1N2)(Cl)Cl)C)CCC(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
SnPPIX as a Heme Oxygenase-1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Tin Protoporphyrin IX (SnPPIX), a potent competitive inhibitor of heme oxygenase-1 (HO-1). It details the mechanism of action, biochemical properties, and cellular effects of this compound. This document includes a compilation of quantitative data, detailed experimental protocols for in vitro and in vivo applications, and visualizations of key signaling pathways and experimental workflows to support researchers in the fields of pharmacology, cell biology, and drug development.
Introduction to Heme Oxygenase-1 and this compound
Heme oxygenase-1 (HO-1) is the rate-limiting enzyme in the degradation of heme, a reaction that yields biliverdin (B22007), free iron, and carbon monoxide (CO).[1] As a stress-responsive protein, HO-1 plays a critical role in cellular defense against oxidative stress and inflammation. The products of the HO-1 catalytic reaction have significant biological activities; biliverdin is rapidly converted to the potent antioxidant bilirubin (B190676), while CO has vasodilatory and anti-inflammatory properties.[1]
Tin Protoporphyrin IX (this compound) is a synthetic metalloporphyrin that acts as a powerful and selective competitive inhibitor of heme oxygenase.[2][3] Its structural similarity to heme allows it to bind to the active site of the enzyme, thereby blocking the degradation of endogenous heme.[2] Unlike the natural substrate, this compound is not catabolized by the enzyme. This property has made this compound an invaluable tool for elucidating the physiological and pathophysiological roles of HO-1 and for exploring the therapeutic potential of HO-1 inhibition in various conditions, including neonatal hyperbilirubinemia and cancer.[2][4]
Mechanism of Action
This compound functions as a competitive inhibitor of heme oxygenase-1. It competes with the endogenous substrate, heme, for binding to the catalytic site of the enzyme. While it binds with high affinity, the tin-chelated porphyrin structure of this compound prevents its oxidative degradation by the enzyme. This stable binding effectively blocks the enzyme's activity, leading to a reduction in the production of biliverdin, bilirubin, and carbon monoxide.[2] Consequently, the inhibition of HO-1 by this compound results in an accumulation of unmetabolized heme, which is then available for excretion.[2]
Biochemical Properties and Quantitative Data
The inhibitory potency of this compound on HO-1 has been characterized by various quantitative parameters. The table below summarizes key data from the literature. It is important to note that values can vary depending on the experimental system, including the species and tissue source of the enzyme.
| Parameter | Value | Species/System | Reference |
| Ki | 0.011 µM | Rat (Liver, Spleen, Kidney, Skin) | [4] (for Sn-heme) |
| IC50 | Not explicitly defined in searches, but effective inhibitory concentrations in cell culture are reported in the 2.5 µM to 50 µM range. | Human and Murine cell lines | [4][5] |
Effects on Heme Catabolism and Bilirubin Production
Administration of this compound leads to a significant alteration in heme metabolism. By inhibiting HO-1, this compound directly reduces the breakdown of heme into biliverdin and subsequently bilirubin. This has been demonstrated in both preclinical and clinical settings. In human subjects, this compound administration resulted in a marked decrease in serum and biliary bilirubin levels.[2] A key consequence of HO-1 inhibition by this compound is the enhanced biliary excretion of unmetabolized heme.[2] This provides a clear in vivo demonstration of the inhibitor's mechanism of action.
Cellular and Physiological Effects
Modulation of Oxidative Stress
While HO-1 is a key component of the cellular antioxidant defense system, its inhibition by this compound can have complex effects on oxidative stress. Paradoxically, this compound has been shown to induce a transient state of oxidative stress in some systems.[6] This is thought to be due to the accumulation of the pro-oxidant heme and a temporary increase in "catalytic" iron levels.[6] This initial pro-oxidant effect can trigger a compensatory upregulation of other cytoprotective pathways, most notably the Nrf2 signaling pathway.[6]
Signaling Pathways
Nrf2 Signaling Pathway: The transient oxidative stress induced by this compound can lead to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including HO-1 itself.[7] Thus, while this compound directly inhibits HO-1 enzymatic activity, it can paradoxically lead to an increase in HO-1 gene expression as part of a broader adaptive response.[7]
Other Signaling Pathways: Research has also implicated HO-1 and its inhibition in the modulation of other signaling pathways involved in cell proliferation and inflammation. For instance, this compound has been shown to affect the activation of IL-6 and transcription factors such as phospho-JNK and phospho-STAT3 in the context of liver regeneration.
Mandatory Visualizations
Heme Catabolism Pathway and this compound Inhibition
Caption: Heme catabolism pathway and the inhibitory action of this compound on HO-1.
This compound-Induced Nrf2 Signaling Pathway
Caption: Simplified signaling pathway of this compound-induced Nrf2 activation.
Experimental Workflow for In Vitro HO-1 Inhibition Assay
Caption: Experimental workflow for a spectrophotometric HO-1 inhibition assay.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
Tin Protoporphyrin IX dichloride (this compound) powder
-
0.1 M Sodium Hydroxide (NaOH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, light-protected microcentrifuge tubes
Procedure for In Vitro Use (DMSO Stock):
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to the powder. To aid dissolution, warming and sonication may be necessary. A stock concentration of 0.5 mg/mL (0.67 mM) in DMSO is achievable.[4]
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[4]
Procedure for In Vivo Use (Aqueous Stock):
-
Weigh the desired amount of this compound powder in a sterile, light-protected tube.
-
Add a small volume of 0.1 M NaOH to dissolve the powder. Sonication can aid in this process.[4]
-
Once dissolved, adjust the pH to approximately 7.4 with 1 M HCl.
-
Bring the solution to the final desired concentration with sterile saline (0.9% NaCl).
-
It is recommended to prepare this solution fresh before each experiment.
In Vitro Heme Oxygenase-1 Activity Assay (Spectrophotometric)
This protocol is adapted from methods that measure the formation of bilirubin.[8][9]
Materials:
-
Microsomal fraction from cells or tissues (source of HO-1)
-
Rat liver cytosol (source of biliverdin reductase) or purified biliverdin reductase
-
1 M Potassium phosphate (B84403) buffer, pH 7.4
-
Hemin stock solution (dissolved in a small amount of 0.1 M NaOH and diluted in buffer)
-
NADPH
-
This compound stock solution (or other inhibitors)
-
96-well plate
-
Spectrophotometer capable of reading absorbance at ~464 nm
Procedure:
-
Prepare the Reaction Mixture: In each well of a 96-well plate, add the following on ice:
-
Potassium phosphate buffer (final concentration 100 mM)
-
Microsomal protein (e.g., 50-200 µg)
-
Saturating amount of rat liver cytosol or purified biliverdin reductase
-
Hemin (final concentration ~15-20 µM)
-
This compound at various concentrations (for inhibition curve) or vehicle control (e.g., DMSO)
-
Add water to bring to the final volume minus the NADPH volume.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 2-5 minutes.
-
Initiate the Reaction: Add NADPH (final concentration ~0.5-1 mM) to each well to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at ~464 nm every minute for 10-30 minutes at 37°C. The rate of bilirubin formation is determined by the linear increase in absorbance.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Use the molar extinction coefficient of bilirubin (approximately 40 mM⁻¹cm⁻¹) to convert the rate to nmol of bilirubin produced per minute.[9]
-
Normalize the activity to the amount of microsomal protein used (e.g., nmol/mg/min or nmol/mg/hr).
-
For inhibition studies, plot the HO-1 activity against the log of the this compound concentration to determine the IC50 value.
-
Cell Culture Experiments with this compound
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer for downstream applications (e.g., Western blot, qPCR)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).[4]
-
Include a vehicle control (DMSO at the same final concentration as in the highest this compound treatment).
-
Remove the old medium from the cells and replace it with the this compound-containing or vehicle control medium.
-
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24 hours).
-
Cell Harvesting:
-
For protein analysis (Western blot): Wash the cells with ice-cold PBS, then lyse the cells directly on the plate with an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[6]
-
For RNA analysis (qPCR): Wash the cells with PBS and then lyse using a buffer compatible with your RNA extraction kit.
-
-
Downstream Analysis: Proceed with the desired downstream analysis to assess the effects of this compound on protein expression, gene expression, or other cellular parameters.
In Vivo Administration of this compound in Mice
Materials:
-
This compound
-
Vehicle for injection (e.g., sterile saline, or a formulation of DMSO and saline)
-
Sterile syringes and needles (e.g., 25-27 gauge for intraperitoneal injection)
-
Mice
Procedure (Intraperitoneal Injection):
-
Preparation of Dosing Solution:
-
Prepare the this compound solution as described in section 7.1 for in vivo use. A common vehicle is a mixture of DMSO and sterile saline.[2] For example, a 20% DMSO in saline solution can be used.[2]
-
The final concentration should be calculated based on the desired dose (e.g., 5-50 mg/kg) and the injection volume (typically not exceeding 10 mL/kg).[10][11]
-
-
Animal Handling and Injection:
-
Weigh each mouse to accurately calculate the injection volume.
-
Restrain the mouse appropriately. For intraperitoneal (IP) injection, the mouse is typically held with its head tilted downwards.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-40° angle.[11]
-
Gently pull back on the plunger to ensure no fluid enters the syringe, which would indicate entry into the bladder or intestines.
-
Inject the calculated volume of the this compound solution or vehicle control.
-
-
Post-injection Monitoring: Monitor the animals for any adverse effects according to your institution's animal care guidelines.
-
Tissue Collection: At the desired time point post-injection, euthanize the animals and collect tissues for downstream analysis (e.g., HO-1 activity assay, Western blot, histology).
Conclusion
This compound is a well-characterized and potent competitive inhibitor of heme oxygenase-1. Its ability to specifically block the catalytic activity of HO-1 has made it an indispensable tool for investigating the multifaceted roles of this enzyme in health and disease. This technical guide provides a comprehensive resource for researchers, offering quantitative data, detailed experimental protocols, and visual aids to facilitate the effective use of this compound in experimental designs. Careful consideration of the experimental system and appropriate controls is crucial for the accurate interpretation of data generated using this inhibitor.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tin-protoporphyrin IX | TargetMol [targetmol.com]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
The Role of Tin Protoporphyrin IX (SnPPIX) in Oxidative Stress Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathophysiology of a wide array of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1] A critical enzyme in the cellular response to oxidative stress is Heme Oxygenase-1 (HO-1), a 32-kDa inducible stress protein.[2][3] Upregulation of HO-1 is a key adaptive mechanism to combat oxidative damage. Tin Protoporphyrin IX (SnPPIX), a synthetic heme analog, serves as a potent competitive inhibitor of HO-1 and is therefore an invaluable tool for elucidating the precise role of the HO-1 system in various experimental models of oxidative stress.[4][5][6][7] This technical guide provides a comprehensive overview of the core principles and methodologies for utilizing this compound in oxidative stress research.
The Heme Oxygenase-1 (HO-1) Pathway and Oxidative Stress
Under conditions of oxidative stress, the transcription factor Nrf2 (nuclear factor erythroid 2-related factor-2) is released from its inhibitor Keap1 (Kelch-like ECH-associated protein 1).[7][8][9] Nrf2 then translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of the HMOX1 gene, leading to the induction of HO-1 expression.[8][9][10]
HO-1 catalyzes the degradation of pro-oxidant heme into three biologically active products: carbon monoxide (CO), biliverdin (B22007), and free ferrous iron (Fe²⁺).[3][11][12][13] Biliverdin is subsequently converted to bilirubin (B190676) by biliverdin reductase.[11][12][13] While biliverdin and bilirubin are potent antioxidants, and CO has anti-inflammatory and anti-apoptotic properties, the release of free iron can contribute to further oxidative stress via the Fenton reaction, highlighting the dual role of HO-1 in the cellular redox environment.[12][14]
The following diagram illustrates the Nrf2-mediated induction of HO-1 in response to oxidative stress and the subsequent downstream effects.
Caption: Nrf2/HO-1 signaling pathway in oxidative stress.
Quantitative Data for this compound in Experimental Systems
The effective concentration of this compound can vary depending on the cell type, experimental conditions, and the desired level of HO-1 inhibition. The following tables summarize reported concentrations and dosages from various studies.
Table 1: In Vitro Concentrations of this compound
| Cell Line | Concentration | Duration | Application | Reference |
| Capan-1 (Pancreatic Cancer) | 20 µM, 50 µM | 24 hours | Inhibition of proliferation | [6][11] |
| CD18/HPAF (Pancreatic Cancer) | 20 µM, 50 µM | 24 hours | Inhibition of proliferation | [6][11] |
| PDAC Cells (Pancreatic Cancer) | 50 µM | 24 or 72 hours | Inhibition of growth | [15] |
| Melanoma Cells | 50 µM - 1.6 mM | 16 hours | Enhancement of photodynamic therapy | [16][17] |
Table 2: In Vivo Dosages of this compound
| Animal Model | Dosage | Administration Route | Dosing Schedule | Application | Reference |
| Athymic Nude Mice (PDAC Xenograft) | 5 mg/kg | Intraperitoneal injection | Days 1, 4, 6, 8, 11, 13, 15, 18, and 20 | Sensitization to chemotherapy | [15] |
| Athymic Nude Mice (PDAC Xenograft) | 5 mg/kg | Intraperitoneal injection | Days 0, 7, 15, and 20 | Reduction of tumor weight and metastasis | [6] |
Experimental Protocols
A typical experimental workflow to investigate the role of HO-1 in oxidative stress using this compound involves several key steps, from inducing stress to measuring the outcomes.
References
- 1. Zinc Protoporphyrin Upregulates Heme Oxygenase-1 in PC-3 Cells via the Stress Response Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2.13. Glutathione Peroxidase (GPx) Activity Assay [bio-protocol.org]
- 3. Protoporphyrin IX and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nwlifescience.com [nwlifescience.com]
- 5. arborassays.com [arborassays.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 9. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 10. assaygenie.com [assaygenie.com]
- 11. prometheusprotocols.net [prometheusprotocols.net]
- 12. raybiotech.com [raybiotech.com]
- 13. frontiersin.org [frontiersin.org]
- 14. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. researchgate.net [researchgate.net]
Investigating Cellular Pathways with Tin Protoporphyrin IX (SnPPIX): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin Protoporphyrin IX (SnPPIX) is a synthetic metalloporphyrin that serves as a potent competitive inhibitor of heme oxygenase (HO) enzymes, with a notable selectivity for heme oxygenase-2 (HO-2) with an IC50 of 35 nM.[1] While a precise IC50 value for its more commonly studied interaction with heme oxygenase-1 (HO-1) is not consistently reported in the literature, it is widely recognized as a powerful tool for investigating the multifaceted roles of the heme oxygenase system in cellular physiology and pathology.[2][3][4][5] This technical guide provides a comprehensive overview of the core applications of this compound in cellular pathway analysis, with a particular focus on its dual role in HO-1 inhibition and paradoxical Nrf2 pathway activation. Detailed experimental protocols and data presentation formats are provided to facilitate the integration of this compound into research and drug development workflows.
The primary mechanism of action of this compound involves its structural similarity to heme, allowing it to bind to the active site of heme oxygenase enzymes, thereby competitively inhibiting their catalytic activity.[6] Heme oxygenase is responsible for the degradation of heme into biliverdin (B22007), free iron, and carbon monoxide (CO), all of which are biologically active molecules involved in a myriad of cellular processes, including antioxidant defense, inflammation, and cell signaling. By inhibiting HO-1, this compound has been instrumental in elucidating the cytoprotective and pro-survival roles of this enzyme in various disease models, particularly in cancer, where HO-1 overexpression is often associated with tumor progression and resistance to therapy.[2][3]
Intriguingly, beyond its well-established role as an HO-1 inhibitor, this compound has been observed to paradoxically activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of cytoprotective genes. This dual activity of this compound presents a unique opportunity to dissect the intricate crosstalk between the heme oxygenase and Nrf2 pathways.
Core Cellular Pathways Modulated by this compound
Heme Oxygenase-1 (HO-1) Inhibition Pathway
This compound directly inhibits the enzymatic activity of HO-1, preventing the breakdown of heme. This leads to an accumulation of heme and a reduction in the production of its catabolites: biliverdin/bilirubin (B190676), free iron, and carbon monoxide. The consequences of HO-1 inhibition are context-dependent and can include sensitization of cancer cells to chemotherapy, modulation of inflammatory responses, and alterations in cell proliferation and survival.[2][3]
Figure 1. This compound-mediated inhibition of the Heme Oxygenase-1 pathway.
Nrf2 Activation Pathway
Paradoxically, this compound treatment has been shown to induce the nuclear translocation of Nrf2. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon stimulation by this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription. These genes encode a wide array of antioxidant and cytoprotective proteins, including enzymes involved in glutathione (B108866) synthesis and drug metabolism.
Figure 2. Paradoxical activation of the Nrf2 signaling pathway by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound in cellular and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| HO-2 Inhibition (IC50) | 35 nM | Not specified | [1] |
| Effective Concentration (Cell Proliferation Assay) | 20 µM, 50 µM | Capan-1, CD18/HPAF | [2] |
Table 2: In Vivo Dosing of this compound
| Parameter | Value | Animal Model | Application | Reference |
| Intraperitoneal Injection | 5 mg/kg | Mice (Pancreatic Ductal Adenocarcinoma model) | Tumor growth inhibition and chemosensitization | [2] |
| Subcutaneous Injection | 10 µmoles/kg | Rats (Partial Hepatectomy model) | Liver regeneration study | [7] |
Detailed Experimental Protocols
Heme Oxygenase-1 (HO-1) Activity Assay
This protocol describes a spectrophotometric method to determine HO-1 activity in cell lysates or tissue homogenates following this compound treatment. The assay measures the formation of bilirubin, a product of the heme oxygenase reaction.
Materials:
-
Cells or tissues treated with this compound or vehicle control.
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Hemin (Substrate)
-
NADPH
-
Rat liver cytosol (as a source of biliverdin reductase)
-
Spectrophotometer
Procedure:
-
Microsomal Fraction Preparation: Prepare microsomal fractions from control and this compound-treated cells or tissues by differential centrifugation.
-
Reaction Mixture: In a reaction tube, combine the microsomal fraction, potassium phosphate buffer, hemin, and rat liver cytosol.
-
Initiate Reaction: Start the reaction by adding NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding chloroform to extract the bilirubin.
-
Quantification: Measure the absorbance of the chloroform layer at 464 nm. The amount of bilirubin formed is calculated using its molar extinction coefficient.
-
Data Analysis: Compare the HO-1 activity (nmol bilirubin/mg protein/hour) between the control and this compound-treated groups.
Western Blot for Nrf2 Nuclear Translocation
This protocol outlines the procedure for detecting the translocation of Nrf2 from the cytoplasm to the nucleus in response to this compound treatment.
Materials:
-
Cells treated with this compound or vehicle control.
-
Nuclear and cytoplasmic extraction buffers.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis and Fractionation: Following treatment with this compound, harvest the cells and perform nuclear and cytoplasmic fractionation using appropriate extraction kits.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, Lamin B1, and GAPDH overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities. An increase in the Nrf2/Lamin B1 ratio in the nuclear fraction of this compound-treated cells compared to the control indicates Nrf2 nuclear translocation.
RNA Sequencing (RNA-Seq) for Nrf2 Target Gene Expression
This protocol provides a general workflow for analyzing changes in the expression of Nrf2 target genes following this compound treatment using RNA-Seq.
Experimental Workflow:
Figure 3. Experimental workflow for RNA-Seq analysis of this compound-treated cells.
Bioinformatics Analysis Pipeline:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene to generate a count matrix.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between the this compound-treated and control groups.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis tools to identify over-represented pathways among the differentially expressed genes, with a focus on Nrf2 target genes.
Key Nrf2 Target Genes to Analyze:
-
NQO1 (NAD(P)H Quinone Dehydrogenase 1)
-
GCLC (Glutamate-Cysteine Ligase Catalytic Subunit)
-
GCLM (Glutamate-Cysteine Ligase Modifier Subunit)
-
HMOX1 (Heme Oxygenase 1)
-
TXNRD1 (Thioredoxin Reductase 1)
-
SRXN1 (Sulfiredoxin 1)
Conclusion
This compound is a versatile and powerful pharmacological tool for dissecting the complex interplay of cellular stress response pathways. Its well-characterized inhibitory effect on heme oxygenase, coupled with its paradoxical activation of the Nrf2 signaling cascade, provides a unique experimental paradigm for researchers in both basic science and drug discovery. The detailed protocols and data presented in this guide are intended to equip scientists with the necessary information to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of cellular homeostasis and the development of novel therapeutic strategies.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Biochemical properties of the heme oxygenase inhibitor, Sn-protoporphyrin. Interactions with apomyoglobin and human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heme oxygenase-1 inhibitor tin-protoporphyrin improves liver regeneration after partial hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Role of Tin Protoporphyrin IX (SnPPIX) in Modulating the Nrf2 Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tin Protoporphyrin IX (SnPPIX), a potent competitive inhibitor of heme oxygenase-1 (HO-1), presents a paradoxical and complex interaction with the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While primarily recognized for its HO-1 inhibitory function, emerging evidence reveals that this compound can indirectly activate the Nrf2 pathway, a master regulator of cellular antioxidant and cytoprotective responses. This technical guide synthesizes the current understanding of the multifaceted effects of this compound on Nrf2 signaling, providing a comprehensive resource for researchers in cellular biology, pharmacology, and drug development. We delve into the molecular mechanisms, quantitative effects, and detailed experimental protocols to elucidate this intricate relationship.
Introduction to the Nrf2 Signaling Pathway
The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2][3][4] Upon exposure to oxidative stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3][5] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[1][2][6] This transcriptional activation leads to the upregulation of a battery of cytoprotective genes, including those encoding antioxidant enzymes (e.g., heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1)) and proteins involved in glutathione (B108866) synthesis.[1][6]
Another key regulator in this pathway is the BTB and CNC homology 1 (Bach1) protein, a transcriptional repressor that competes with Nrf2 for ARE binding sites.[7][8][9] The interplay between Nrf2 and Bach1 provides a nuanced control over the expression of ARE-driven genes.
The Paradoxical Effect of this compound on Nrf2 Signaling
This compound is widely utilized as a specific and competitive inhibitor of HO-1 activity.[10][11][12][13] HO-1 is a downstream target of Nrf2, and its induction is a hallmark of Nrf2 activation.[2][14] Therefore, it would be intuitive to assume that this compound, by inhibiting HO-1, might lead to a feedback mechanism that further influences Nrf2. However, research has revealed a more complex, paradoxical effect: this compound can induce the activation of the Nrf2 pathway.[11][12][13]
The proposed mechanism for this activation is the induction of transient oxidative stress.[11][12] By inhibiting HO-1, this compound may lead to an accumulation of heme, a pro-oxidant molecule. This increase in intracellular reactive oxygen species (ROS) can then trigger the canonical Nrf2 activation cascade by modifying Keap1 and promoting Nrf2 nuclear translocation.[12]
Quantitative Data on the Effects of this compound on the Nrf2 Pathway
The following tables summarize the quantitative effects of this compound on various components of the Nrf2 signaling pathway, as reported in the literature.
Table 1: In Vivo Effects of this compound on Nrf2 Pathway and Related Markers in Mice
| Parameter | Treatment | Fold Change (vs. Control) | Tissue | Reference |
| Nrf2 Nuclear Translocation | This compound (intravenous) | ~2-fold increase | Kidney | [12] |
| "Catalytic" Iron Levels | This compound (intravenous) | 2.5-fold increase | Kidney | [12] |
| Splenic HO-1 mRNA | This compound | ~2-fold increase | Spleen | [11] |
| Splenic IL-10 mRNA | This compound | 2.3-fold increase | Spleen | [11] |
Table 2: In Vitro and Human In Vivo Effects of this compound
| Parameter | Cell/Subject Type | Treatment | Observation | Reference |
| Intracellular PPIX Concentration | Melanoma cells | This compound + 5-ALA | Up to 1.8-fold increase | [10] |
| Plasma IL-10 Concentration | Healthy Human Volunteers & CKD Patients | This compound (90 mg IV) | ~5-7x increase | [11][13] |
| Plasma IL-6 Concentration | Healthy Human Volunteers & CKD Patients | This compound (90 mg IV) | ~5-7x increase | [11][13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of the effects of this compound on the Nrf2 pathway. Below are representative protocols for key experiments.
Cell Culture and Treatment
-
Cell Lines: Human pulmonary alveolar epithelial cells (HPAEpiCs) or other relevant cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treatment: Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentrations of this compound or vehicle control. Incubation times will vary depending on the endpoint being measured (e.g., 2-24 hours).[15]
Western Blotting for Nrf2 Nuclear Translocation and Protein Expression
-
Nuclear and Cytoplasmic Fractionation: Following treatment, cells are harvested and subjected to nuclear and cytoplasmic extraction using a commercially available kit or a standard protocol.
-
Protein Quantification: The protein concentration of each fraction is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Nrf2, HO-1, and loading controls (e.g., Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from treated cells using a TRIzol-based method or a commercial kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase kit.[16]
-
qPCR: The relative mRNA expression of Nrf2 target genes (e.g., HMOX1, NQO1, GCLC) is quantified using a SYBR Green-based qPCR assay on a real-time PCR system. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH or ACTB).
Immunocytochemistry for Nrf2 Localization
-
Cell Seeding and Treatment: Cells are grown on glass coverslips and treated with this compound as described above.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent-based buffer (e.g., 0.25% Triton X-100).[15]
-
Immunostaining: After blocking, cells are incubated with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody.
-
Imaging: The coverslips are mounted on slides with a DAPI-containing mounting medium to visualize the nuclei. Images are captured using a fluorescence microscope to observe the subcellular localization of Nrf2.
Visualizing the Molecular Interactions and Workflows
Signaling Pathway Diagram
Caption: The paradoxical activation of Nrf2 by this compound.
Experimental Workflow Diagram
Caption: A typical workflow for studying this compound's effects.
Discussion and Future Directions
The dual role of this compound as both an HO-1 inhibitor and an indirect Nrf2 activator highlights the intricate feedback loops within cellular stress response pathways. This complexity presents both challenges and opportunities for its therapeutic application. While HO-1 inhibition has been explored in contexts like cancer therapy to sensitize cells to treatment, the concurrent activation of the Nrf2 pathway could confer chemoresistance.[17][18]
Future research should focus on:
-
Deconvoluting the dose- and time-dependent effects of this compound: A thorough investigation is needed to determine the concentration and duration of this compound treatment that favors Nrf2 activation versus HO-1 inhibition.
-
Investigating the role of Bach1: The interplay between this compound-induced Nrf2 and the transcriptional repressor Bach1 at ARE sites warrants further exploration.
-
Exploring the therapeutic window: Identifying pathological conditions where the paradoxical Nrf2 activation by this compound could be beneficial, such as in diseases characterized by chronic oxidative stress where a transient Nrf2 boost might be protective.
Conclusion
This compound's interaction with the Nrf2 signaling pathway is a compelling example of the complex and often non-linear nature of cellular signaling networks. While its primary role as an HO-1 inhibitor is well-established, its ability to paradoxically activate the Nrf2 pathway through the induction of transient oxidative stress adds a critical layer of complexity. For researchers and drug developers, a thorough understanding of this dual functionality is paramount for the accurate interpretation of experimental results and the rational design of therapeutic strategies targeting these pathways. This technical guide provides a foundational resource to navigate this intricate area of cell biology and pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. Loss of SWI/SNF chromatin remodeling alters NRF2 signaling in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Ferroptosis: regulation by competition between NRF2 and BACH1 and propagation of the death signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The NRF2 stimulating agent, tin protoporphyrin, activates protective cytokine pathways in healthy human subjects and in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tin protoporphyrin activates the oxidant-dependent NRF2-cytoprotective pathway and mitigates acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The NRF2 stimulating agent, tin protoporphyrin, activates protective cytokine pathways in healthy human subjects and in patients with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Crimson Thread of Life: A Technical Guide to the History and Discovery of Protoporphyrins
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the fascinating history of protoporphyrins, from their earliest observations as enigmatic biological pigments to their full structural elucidation and synthesis. Protoporphyrin IX, the most biologically significant isomer, stands as a central intermediate in the biosynthesis of heme and chlorophyll, placing it at the crossroads of respiration and photosynthesis. This document provides a comprehensive overview of its discovery, physicochemical properties, key experimental methodologies, and its role in critical biological pathways, tailored for the scientific and drug development community.
A Historical Unraveling: From Pigment to Pivotal Molecule
The story of protoporphyrin is a multi-decade narrative of chemical deduction and experimental brilliance. The term "porphyrin" itself, derived from the Greek word porphyra for purple, hints at the vibrant colors that first drew scientists' attention to this class of molecules.[1]
Early allusions to porphyrins emerged around the 1840s, but it was the clinical descriptions of porphyrias—a group of metabolic disorders—in the 1870s that linked these pigments to human health.[2][3] The journey to understanding protoporphyrin IX specifically was a gradual process built on the work of several pioneers. While Laidlaw may have first isolated the compound in 1904, its structure remained a mystery.[4][5]
The foundational breakthrough came from the German chemist Hans Fischer, whose work in the early 20th century illuminated the entire field. In 1912, Küster proposed the correct macrocyclic structure of the porphyrin ring, but this was initially met with skepticism.[2][4] It was Fischer's meticulous work that provided irrefutable proof. His strategy involved the careful degradation of hemin (B1673052), the iron-containing derivative of protoporphyrin IX, to identify its constituent pyrrole (B145914) units.[6][7]
The culmination of his efforts was the total synthesis of hemin in 1929, a landmark achievement that unequivocally confirmed the tetrapyrrolic structure of protoporphyrin IX and its arrangement of side chains.[4][6][7] This monumental work, which laid the groundwork for understanding the basis of oxygen transport in blood, earned Fischer the Nobel Prize in Chemistry in 1930.[3][4][8][9] Fischer also devised the Roman numeral system to classify the 15 possible isomers of protoporphyrin, with the "IX" isomer being the biologically crucial one.[4][5]
Physicochemical Properties of Protoporphyrin IX
A thorough understanding of the physicochemical properties of Protoporphyrin IX (PpIX) is essential for its application in research and drug development. Its planar, aromatic macrocycle is responsible for its potent photosensitizing ability and characteristic spectroscopic signature.[6]
| Property | Value |
| Molecular Formula | C₃₄H₃₄N₄O₄ |
| Molar Mass | 562.66 g/mol |
| Appearance | Deeply colored, purple-red to brownish-yellow solid |
| Solubility | Insoluble in water.[2] Soluble in polar organic solvents (e.g., pyridine, DMSO, methanol) and dilute aqueous base (pH > 7).[4][10] |
| Absorption Maxima (Soret Band) | ~405-413 nm (Solvent dependent, e.g., 407 nm in Chloroform, 406 nm in Toluene)[5][11][12] |
| Molar Extinction Coefficient (Soret Band) | ~171,000 M⁻¹cm⁻¹ (in Chloroform at 407 nm)[11] |
| Absorption Maxima (Q Bands) | Four weaker bands in the visible region: ~505 nm, ~540 nm, ~575 nm, ~630 nm (Solvent dependent)[5][12] |
| Fluorescence Emission Maxima | ~632-635 nm and a smaller peak at ~700 nm (Excitation at ~405 nm, solvent dependent)[11][13][14] |
| Fluorescence Quantum Yield (Φf) | 0.06 (in Chloroform)[11] |
Key Experimental Protocols
The study of protoporphyrins has been advanced by several key experimental techniques for their extraction, synthesis, and analysis.
Extraction of Protoporphyrin IX from Brown Eggshells
Brown eggshells are a readily available source of Protoporphyrin IX, which functions as their primary pigment. This protocol is adapted from established methodologies for its isolation.[5][11]
Materials:
-
Clean, dry brown eggshells
-
2M Hydrochloric acid (HCl)
-
12M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (Erlenmeyer flask, separatory funnel, etc.)
Procedure:
-
Crush the brown eggshells and place them into an Erlenmeyer flask.
-
Slowly add 2M HCl to the crushed shells to dissolve the calcium carbonate matrix. Continue adding acid until the evolution of CO₂ gas ceases.
-
To the resulting mixture, add a small volume of concentrated 12M HCl followed by a larger volume of ethyl acetate.
-
Stir the biphasic mixture vigorously to extract the protoporphyrin into the organic layer.
-
Filter the mixture to remove the remaining eggshell debris.
-
Transfer the filtrate to a separatory funnel and separate the upper organic layer, which contains the PpIX.
-
Wash the organic layer with water to remove residual acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate. The resulting deep red ethyl acetate solution contains the extracted Protoporphyrin IX.
Quantification of Protoporphyrin IX by HPLC
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a highly sensitive and specific method for quantifying PpIX in biological samples.[2][4][11]
Materials:
-
Sample (e.g., cell pellet, whole blood)
-
Extraction Solvent (e.g., 100% acetone (B3395972) with 0.1% formic acid)[2]
-
HPLC system with a fluorescence detector and a C18 reversed-phase column
-
Mobile Phase A: 60% acetonitrile (B52724) / 40% water / 0.1% formic acid[2][4]
-
Protoporphyrin IX standard
Procedure:
-
Sample Preparation (Cultured Cells): [2]
-
Harvest and pellet the cells via centrifugation.
-
Lyse the cell pellet by vortexing vigorously with ice-cold acidified acetone.
-
Incubate on ice in the dark for 30 minutes to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the extracted PpIX.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.45 µm filter.
-
Inject a known volume (e.g., 100 µL) into the HPLC system.[4]
-
Perform chromatographic separation using a gradient elution with Mobile Phases A and B.
-
Detect PpIX using a fluorescence detector with an excitation wavelength of approximately 405-417 nm and an emission wavelength of around 635 nm.[4][11]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of the PpIX standard.
-
Identify the PpIX peak in the sample chromatogram by comparing its retention time to the standard.
-
Quantify the amount of PpIX in the sample by comparing its peak area to the standard curve.
-
Protoporphyrinogen (B1215707) Oxidase (PPOX) Activity Assay
PPOX catalyzes the oxidation of protoporphyrinogen IX to Protoporphyrin IX. This assay measures its activity by monitoring the formation of the fluorescent product.[3][6][15]
Materials:
-
Enzyme source (e.g., mitochondrial preparation, cell lysate)
-
Protoporphyrin IX (for substrate preparation)
-
Sodium amalgam
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Substrate Preparation (Protoporphyrinogen IX):
-
Dissolve Protoporphyrin IX in a dilute KOH solution.
-
Under a stream of nitrogen gas, add freshly prepared sodium amalgam to the solution.
-
Stir until the solution becomes colorless and non-fluorescent, indicating the complete reduction to protoporphyrinogen IX.
-
Carefully remove the amalgam. The substrate must be kept on ice and used immediately.
-
-
Assay Execution:
-
Add assay buffer to the wells of the microplate.
-
Add the enzyme preparation to the appropriate wells. Include a "no-enzyme" control to measure non-enzymatic auto-oxidation.
-
To test inhibitors, add various concentrations of the inhibitor (e.g., acifluorfen-methyl) dissolved in DMSO.
-
Initiate the reaction by adding the freshly prepared protoporphyrinogen IX substrate to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence reader (Excitation: ~405 nm, Emission: ~630 nm).
-
Monitor the increase in fluorescence over time. The rate of fluorescence increase is directly proportional to the PPOX activity.
-
Biological Pathways and Experimental Workflows
The biological significance of protoporphyrin IX is defined by its position in the heme biosynthesis pathway. The experimental procedures for its study also follow logical workflows.
The Heme Biosynthesis Pathway
Heme synthesis is a conserved eight-enzyme pathway that begins in the mitochondria, moves to the cytosol, and concludes back in the mitochondria. Protoporphyrin IX is the final precursor before the insertion of iron.
Caption: The Heme Biosynthesis Pathway, highlighting the final mitochondrial steps.
Workflow for Protoporphyrin IX Extraction from Eggshells
The extraction process relies on the differential solubility of PpIX and the eggshell matrix.
Caption: Workflow for the extraction of Protoporphyrin IX from eggshells.
Logical Steps in Hans Fischer's Hemin Synthesis
Fischer's total synthesis of hemin was a masterpiece of organic chemistry, confirming the structure of protoporphyrin IX by building it from simpler precursors and then inserting iron.
Caption: Key transformations in Hans Fischer's landmark synthesis of hemin (1929).
References
- 1. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of protoporphyrinogen oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 6. benchchem.com [benchchem.com]
- 7. encyclopedia.com [encyclopedia.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hemin - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of ferrochelatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of ferrochelatase activity using a novel assay suggests that plastids are the major site of haem biosynthesis in both photosynthetic and non-photosynthetic cells of pea (Pisum sativum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mybiosource.com [mybiosource.com]
- 15. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
Foundational Research on Metalloporphyrins in Biology: A Technical Guide
Introduction
Porphyrins are a class of intensely colored, aromatic tetrapyrrolic macrocycles of profound importance in biology.[1] When chelated with a central metal ion, they form metalloporphyrins, compounds so vital to biological processes that they are often characterized as the 'pigments of life'.[1][2][3] Nature has perfected these structures to serve as exceptional functional dyes and cofactors in a vast array of life-sustaining processes.[2][3] These roles range from oxygen transport and storage by hemoglobin and myoglobin, to light harvesting in photosynthesis by chlorophyll, and to biological oxidation reactions catalyzed by cytochromes.[2][3][4] The unique properties of metalloporphyrins—stemming from their stable, extended π-electron systems and the redox activity of the central metal ion—have also made them a subject of intense investigation for applications in medicine, catalysis, and materials science.[1][4] This guide provides an in-depth overview of the core biological functions, key experimental methodologies, and therapeutic applications of metalloporphyrins for researchers, scientists, and drug development professionals.
Core Biological Functions of Metalloporphyrins
Metalloporphyrins are indispensable cofactors in a multitude of proteins and enzymes, where the central metal ion dictates their specific biological function. The porphyrin macrocycle itself provides a stable scaffold, while the coordinated metal engages in electron transfer, catalysis, and binding of small molecules.[4]
Key Natural Metalloporphyrins and Their Roles
| Metalloporphyrin | Central Metal | Core Biological Function | Key Proteins/Molecules |
| Heme | Iron (Fe²⁺/Fe³⁺) | Oxygen transport and storage; electron transfer; catalysis of oxidation reactions.[5][6] | Hemoglobin, Myoglobin, Cytochromes, Catalases, Peroxidases.[4][6] |
| Chlorophyll | Magnesium (Mg²⁺) | Absorption of light energy for photosynthesis.[2][5] | Photosystems I and II in plants and algae.[6] |
| Cobalamin (Vitamin B₁₂) | Cobalt (Co²⁺) | Essential for nervous system function and enzymatic reactions (e.g., methylation).[5] | Methylcobalamin.[5] |
| Cofactor F430 | Nickel (Ni²⁺) | Catalyzes the final step of methanogenesis in archaea.[5][6] | Methyl-coenzyme M reductase.[6] |
Key Experimental Methodologies
The study and application of metalloporphyrins rely on robust methods for their synthesis and characterization. Modern techniques focus on efficiency, yield, and sustainability.
Synthesis Protocols
The synthesis of metalloporphyrins is typically a two-step process: first, the synthesis of the free-base porphyrin ligand, followed by the insertion of the desired metal ion.[7]
1. Microwave-Assisted Synthesis of Tetraphenylporphyrin (TPP) and its Metal Complexes
This method significantly reduces reaction times compared to traditional heating.[7][8]
-
Step 1: Synthesis of Meso-tetraphenylporphyrin (H₂TPP)
-
Add benzaldehyde (B42025) (10 mmol) and pyrrole (B145914) (10 mmol) to a mixture of propionic acid (3.5 mL) and nitrobenzene (B124822) (1.5 mL) in a 35 mL CEM Microwave vial.[7]
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 140°C for 10-20 minutes.
-
Allow the vial to cool to room temperature. The porphyrin product will precipitate.
-
Collect the precipitate by filtration, wash with methanol (B129727) to remove impurities, and dry.
-
-
Step 2: Metallation of TPP (General Protocol)
-
Add the synthesized H₂TPP (1 mmol) and the appropriate metal salt (e.g., FeCl₂, CoCl₂, Ni(OAc)₂, Cu(OAc)₂, Zn(OAc)₂) (1-5 mmol) to N,N-dimethylformamide (DMF, 5 mL) or another suitable solvent in a microwave vial.[7][8]
-
Heat the mixture in the microwave reactor. Reaction conditions (time and temperature) vary depending on the metal. For example, Zn(II) insertion may complete in under 5 minutes at 150°C.
-
Monitor the reaction's completion using UV-Vis spectroscopy by observing the shift in the Soret and Q-bands.
-
After cooling, precipitate the metalloporphyrin by adding water or another anti-solvent.
-
Collect the product by filtration, wash, and purify using column chromatography if necessary.[9]
-
2. Synthesis in Supercritical CO₂ (scCO₂)
This method offers a green chemistry approach, avoiding toxic solvents.[10]
-
Protocol for [M-TPyP]n Metal-Organic Frameworks (MOFs)
-
Charge a 10 mL vial with the metal complex (e.g., Zn(hfac)₂, 0.34 mol) and the organic linker (e.g., 5,10,15,20-tetra(4-pyridyl)porphyrin, H₂TPyP, 0.11 mol).[10]
-
Place a small magnetic stir bar in the vial and cap it with cellulose (B213188) filter paper.
-
Place the vial inside a high-pressure autoclave.
-
Pressurize the autoclave with CO₂ to supercritical conditions (e.g., above 31°C and 73.8 bar).
-
The reaction proceeds under these conditions, leading to the formation of the porous metalloporphyrin framework.
-
Depressurize the autoclave to recover the product.
-
Characterization Techniques
Confirming the identity and purity of synthesized metalloporphyrins is critical. A combination of spectroscopic methods is typically employed.
-
UV-Visible Spectroscopy : This is the primary method for monitoring metallation and characterizing electronic properties. The free-base porphyrin typically shows an intense "Soret" band around 400 nm and four weaker "Q-bands" between 500-700 nm. Upon metal insertion, the symmetry of the molecule increases, causing the number of Q-bands to decrease to one or two, which is a clear indicator of successful synthesis.[8][11]
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy : ¹H-NMR is used to confirm the structure of the porphyrin macrocycle. A key indicator of successful metallation is the disappearance of the N-H proton signal, which typically appears as a broad singlet at a negative chemical shift (around -2.7 ppm) in the free-base porphyrin.[8]
-
Infrared (IR) Spectroscopy : IR spectroscopy can confirm the presence of specific functional groups and the formation of metal-nitrogen bonds. The disappearance of the N-H stretching vibration and the appearance of a new band corresponding to the N-M bond (often around 1000 cm⁻¹) can indicate metallation.[10]
-
Quantitative Estimation : For biological studies, quantifying metalloporphyrin concentrations in tissues is essential. Techniques include spectrofluorometry, radioisotope (RI) labeling, and high-performance liquid chromatography (HPLC).[12] While spectrofluorometry is a practical screening tool, HPLC and RI labeling provide more accurate quantification, especially in complex biological matrices like the liver.[12]
Quantitative Data Summary
The efficiency of synthesis and the resulting photophysical properties are key quantitative metrics in metalloporphyrin research.
Table 1: Representative Yields for Microwave-Assisted Synthesis of Metalloporphyrins.
| Compound | Metal Salt | Reaction Time (min) | Yield (%) | Reference |
| H₂TPP | - | 10 | 25 | [8] |
| Fe(III)TPPCl | FeCl₂ | 10 | 91 | [8] |
| Co(II)TPP | CoCl₂ | 15 | 96 | [8] |
| Ni(II)TPP | Ni(OAc)₂ | 15 | 95 | [8] |
| Cu(II)TPP | Cu(OAc)₂ | 10 | 95 | [8] |
| Zn(II)TPP | Zn(OAc)₂ | 5 | 93 | [8] |
| Zn(II)TPPS | Zn(OAc)₂·2H₂O | 90 | 75 | [13] |
| Cu(II)TPPC | Cu(OAc)₂·H₂O | 60 | 85 | [13] |
Table 2: Antibacterial Activity of Metalloporphyrins (Zone of Inhibition in mm).
| Compound | S. aureus (Gram +) | S. pyogenes (Gram +) | E. coli (Gram -) | K. pneumoniae (Gram -) |
| CoTPPCOOMe | 12 | 14 | 11 | 13 |
| FeTPPCOOMe | 10 | 11 | 10 | 12 |
| NiTPPCOOMe | 13 | 15 | 12 | 14 |
| ZnTPPCOOMe | 15 | 16 | 13 | 15 |
| Data from[11] |
Signaling Pathways and Therapeutic Applications
The unique photochemical and catalytic properties of metalloporphyrins make them promising candidates for various therapeutic and diagnostic applications.[14]
Photodynamic Therapy (PDT)
PDT is a clinically approved cancer treatment that utilizes a photosensitizer (like a metalloporphyrin), light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that kill cancer cells.[1][2]
Caption: Mechanism of Type II Photodynamic Therapy using a metalloporphyrin photosensitizer.
Drug Delivery Systems
Metalloporphyrins are being integrated into advanced nanocarrier systems to improve drug delivery.[5][15] Metal-Organic Frameworks (MOFs) built from porphyrin linkers, for example, have tunable porous structures that can be loaded with high capacities of therapeutic drugs for controlled release.[10][16]
Caption: Workflow for a porphyrin-based MOF drug delivery system.
Catalysis and Enzyme Mimicry
Synthetic metalloporphyrins are widely studied as catalysts that mimic the function of heme-containing enzymes like cytochrome P450.[4] These models are invaluable for studying drug metabolism and for developing novel catalytic reactions, such as the oxidation of alkanes and olefins.[4][17]
Caption: Simplified catalytic cycle of a metalloporphyrin (MP) mimicking cytochrome P450.
References
- 1. scispace.com [scispace.com]
- 2. Metalloporphyrins—Applications and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Account Suspended [staffsites.sohag-univ.edu.eg]
- 5. researchgate.net [researchgate.net]
- 6. Metalloporphyrin Nanoparticles: Coordinating Diverse Theranostic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Undergraduate Experiment Using Microwave-Assisted Synthesis of Metalloporphyrins: Characterization and Spectroscopic Investigations [pubs.sciepub.com]
- 8. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Supercritical CO2 Synthesis of Porous Metalloporphyrin Frameworks: Application in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Detection and quantitative estimation of metalloporphyrins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Emerging Applications of Porphyrins and Metalloporphyrins in Biomedicine and Diagnostic Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Porphyrin/metalloporphyrin and their conjugates: a promising platform for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of SnPPIX in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin Protoporphyrin IX (SnPPIX) is a potent competitive inhibitor of heme oxygenase-1 (HO-1), the rate-limiting enzyme in heme catabolism.[1][2] By blocking the degradation of heme, this compound serves as a valuable tool for investigating the physiological and pathophysiological roles of the HO-1 pathway in various disease models. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound to mice, intended to guide researchers in their experimental design and execution.
HO-1 breaks down heme into biliverdin, free iron, and carbon monoxide (CO), molecules with significant biological activities, including antioxidant, anti-inflammatory, and signaling functions.[3][4][5] Inhibition of HO-1 by this compound can, therefore, modulate these downstream effects, making it a critical compound for studies related to cancer, inflammation, and metabolic diseases.[6][7]
Data Presentation
Table 1: Summary of Reported In Vivo this compound Administration Protocols in Mice
| Dosage | Administration Route | Vehicle/Solvent | Treatment Schedule | Mouse Model | Reference |
| 5 mg/kg | Intraperitoneal (IP) | Not specified | Days 1, 4, 6, 8, 11, 13, 15, 18, and 20 | Pancreatic Ductal Adenocarcinoma (PDAC) xenograft | [8] |
| 100 µmol/kg | Not specified | Not specified | Weekly for 32 weeks | Anemic mutant mice (sphha/sphha) | [9] |
| 50 µmol/kg | Subcutaneous (SC) | Not specified | Daily for 6 days | Juvenile rats (Note: not mice, but relevant) | [10] |
| 45 µmol/kg | Intraperitoneal (IP) | Not specified | Single dose | P22 carcinosarcoma tumor-bearing rats (Note: not mice, but relevant) | [11] |
Table 2: Solubility of this compound Dichloride
| Solvent | Concentration | Notes | Reference |
| 0.1 M NaOH | 12.5 mg/mL (16.66 mM) | Requires sonication | [12] |
| 1 M NaOH | 5 mg/mL (6.66 mM) | Requires sonication | [12] |
| DMSO | 0.5 mg/mL (0.67 mM) | Requires sonication and warming. Hygroscopic nature of DMSO can affect solubility. | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intraperitoneal Injection
This protocol is adapted from a method for a similar protoporphyrin compound and is suitable for preparing this compound for intraperitoneal administration.[13]
Materials:
-
Tin Protoporphyrin IX dichloride (this compound)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile 0.9% Sodium Chloride (NaCl) solution
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-27 G)
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Stock Solution Preparation:
-
In a sterile microcentrifuge tube, dissolve this compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 200 mg/mL, as a starting point, adjust as needed based on solubility tests).[13]
-
Vortex thoroughly and use a sonicator if necessary to ensure complete dissolution.[12] The solution should be a clear, dark color.
-
-
Working Solution Preparation:
-
Calculate the required volume of the stock solution based on the desired final dosage and the total volume of the working solution.
-
Dilute the this compound stock solution with sterile 0.9% NaCl solution to the final desired concentration for injection. For example, a 115-fold dilution of a 200 mg/mL stock would result in a final concentration of approximately 1.74 mg/mL.[13]
-
The final DMSO concentration in the injection solution should be kept to a minimum, ideally below 5%, to avoid toxicity.
-
-
Final Preparation:
-
Vortex the working solution thoroughly before drawing it into the syringe.
-
Prepare fresh on the day of injection.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol provides a standard procedure for intraperitoneal injection in mice.
Materials:
-
Prepared this compound working solution
-
Mouse restrainer (optional)
-
Sterile syringes with 25-27 G needles
-
70% ethanol (B145695) wipes
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or by using a suitable restraint device.
-
-
Injection Site Identification:
-
The recommended injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
-
Injection:
-
Clean the injection site with a 70% ethanol wipe.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate incorrect placement.
-
Slowly inject the calculated volume of the this compound solution. The typical injection volume for a mouse is 100-200 µL.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Observe the mouse for any signs of distress or adverse reactions following the injection.
-
Protocol 3: Subcutaneous (SC) Injection in Mice
This protocol outlines the standard procedure for subcutaneous injection in mice.
Materials:
-
Prepared this compound working solution
-
Sterile syringes with 25-27 G needles
-
70% ethanol wipes
Procedure:
-
Animal Restraint:
-
Restrain the mouse and lift the loose skin over the back, between the shoulder blades, to form a "tent".
-
-
Injection:
-
Clean the injection site with a 70% ethanol wipe.
-
Insert the needle, bevel up, into the base of the skin tent.
-
Gently aspirate to ensure no blood is drawn back.
-
Inject the desired volume of the this compound solution.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
-
Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Mandatory Visualizations
Heme Oxygenase-1 (HO-1) Signaling Pathway
Caption: The Heme Oxygenase-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo this compound Administration
Caption: A generalized experimental workflow for in vivo studies involving this compound administration in mice.
References
- 1. Prevention of neonatal hyperbilirubinemia by tin protoporphyrin IX, a potent competitive inhibitor of heme oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vitro and in vivo inhibition of intestinal heme oxygenase by tin-protoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling to heme oxygenase-1 and its anti-inflammatory therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling Function of Heme Oxygenase Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What are Heme oxygenase inhibitors and how do they work? [synapse.patsnap.com]
- 7. Evaluation of alternative in vivo drug screening methodology: a single mouse analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tin-protoporphyrin IX | TargetMol [targetmol.com]
- 9. Long-term administration of massive doses of Sn-protoporphyrin in anemic mutant mice (sphha/sphha) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of tin-protoporphyrin administration on hepatic xenobiotic metabolizing enzymes in the juvenile rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biorxiv.org [biorxiv.org]
Optimal Concentration of SnPPIX for In Vitro Heme Oxygenase-1 (HO-1) Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heme oxygenase-1 (HO-1) is an inducible enzyme that catalyzes the degradation of heme into biliverdin (B22007), free iron, and carbon monoxide (CO). It plays a critical role in cellular defense against oxidative stress and inflammation. Consequently, HO-1 is a significant therapeutic target. Tin protoporphyrin IX (SnPPIX) is a potent competitive inhibitor of HO-1 and is widely used in in vitro studies to investigate the functional roles of HO-1. This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound for effective HO-1 inhibition in in vitro settings.
Data Presentation
The optimal concentration of this compound for HO-1 inhibition can vary depending on the cell type and experimental conditions. Below is a summary of concentrations used in various studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
| Inhibitor | Parameter | Concentration | Cell Type / System | Reference |
| Tin Protoporphyrin IX (this compound) | IC50 | 0.05 - 0.5 µM | General | [1] |
| Tin Protoporphyrin IX (this compound) | Ki (competitive inhibitor) | 0.017 µM | Microsomal heme oxygenase | |
| Tin Protoporphyrin IX (this compound) | Effective Concentration | 50 µM - 1.6 mM | Melanoma cells | |
| Tin Protoporphyrin IX (this compound) | Effective Concentration | 400 µM | Melanoma cells | |
| Tin Protoporphyrin IX (this compound) | Cytotoxic Concentration | >400 µM | Melanoma cells | |
| Tin Protoporphyrin IX (this compound) | Effective Concentration | 25 µM | Human Umbilical Vein Endothelial Cells (HUVEC) |
Signaling Pathways
Inhibition of HO-1 by this compound can have significant downstream effects on cellular signaling pathways. A key pathway affected is the Keap1-Nrf2 antioxidant response pathway. Paradoxically, while this compound inhibits HO-1 activity, it can lead to the activation of Nrf2, a transcription factor that regulates the expression of antioxidant and cytoprotective genes. This is thought to be a compensatory response to the increased oxidative stress resulting from HO-1 inhibition.
Caption: this compound inhibits HO-1, leading to increased ROS and subsequent activation of the Nrf2 pathway.
Experimental Protocols
Protocol 1: In Vitro HO-1 Inhibition Assay Using this compound
This protocol describes a general workflow for treating cultured cells with this compound and subsequently measuring HO-1 activity from cell lysates.
Caption: A stepwise workflow for assessing this compound-mediated HO-1 inhibition in vitro.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Tin Protoporphyrin IX (this compound)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay reagent (e.g., BCA or Bradford)
-
HO-1 activity assay reagents (see Protocol 2)
Procedure:
-
Cell Culture: Seed the cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. A vehicle control (medium with DMSO) should also be prepared.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control. Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Harvest the cells by scraping or using a cell lifter.
-
Lysate Preparation: Centrifuge the cell suspension and resuspend the cell pellet in an appropriate lysis buffer. Incubate on ice to ensure complete lysis. Centrifuge the lysate to pellet cell debris and collect the supernatant. For microsomal fractions, further ultracentrifugation steps are required.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay method. This is crucial for normalizing the HO-1 activity.
-
HO-1 Activity Assay: Proceed to measure HO-1 activity in the lysates as described in Protocol 2.
-
Data Analysis: Calculate the specific HO-1 activity (e.g., in pmol bilirubin/mg protein/hour). Plot the HO-1 activity against the this compound concentration to determine the IC50 value.
Protocol 2: Spectrophotometric Measurement of HO-1 Activity
This protocol is based on the measurement of bilirubin, a product of the HO-1-catalyzed reaction.
Materials:
-
Cell lysate containing HO-1
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Hemin (substrate)
-
NADPH (cofactor)
-
Rat or mouse liver cytosol (as a source of biliverdin reductase)
-
Bovine serum albumin (BSA)
-
Spectrophotometer or microplate reader capable of reading absorbance at ~464 nm and 530 nm.
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture containing:
-
Cell lysate (normalized for protein concentration)
-
Potassium phosphate buffer
-
Rat liver cytosol
-
BSA
-
Hemin
-
-
Incubation: Pre-incubate the reaction mixture at 37°C for 2 minutes.
-
Reaction Initiation: Initiate the reaction by adding NADPH.
-
Spectrophotometric Reading: Immediately measure the change in absorbance by scanning between 464 nm and 530 nm over a period of time (e.g., 10-30 minutes) at 37°C. The rate of bilirubin formation is determined by the increase in absorbance.
-
Calculation of HO-1 Activity: Calculate the HO-1 activity using the extinction coefficient for bilirubin (the difference in absorbance between 464 nm and 530 nm is typically used). The activity is usually expressed as picomoles or nanomoles of bilirubin formed per milligram of protein per hour.
Note: It is important to include appropriate controls, such as a reaction mixture without the cell lysate (blank) and a reaction mixture without NADPH (negative control).
Conclusion
The optimal concentration of this compound for in vitro HO-1 inhibition is cell-type dependent and requires empirical determination. The provided protocols offer a robust framework for conducting these experiments. Understanding the impact of HO-1 inhibition on cellular signaling pathways, such as the Nrf2 pathway, is crucial for interpreting the experimental outcomes. These application notes and protocols are intended to guide researchers in the effective use of this compound as a tool to elucidate the multifaceted roles of HO-1 in health and disease.
References
Application Notes and Protocols for Tin Protoporphyrin IX (SnPPIX)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin Protoporphyrin IX (SnPPIX) is a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism. It is widely utilized in research to investigate the physiological and pathophysiological roles of HO activity and its products: carbon monoxide (CO), biliverdin (B22007), and ferrous iron. These application notes provide detailed information on the solubility of this compound, protocols for its use in in vitro and in vivo studies, and an overview of the signaling pathway it modulates.
Physicochemical Properties and Solubility
This compound is a crystalline solid that is sparingly soluble in aqueous solutions. Its solubility is significantly enhanced in organic solvents and basic aqueous solutions. It is crucial to use high-purity solvents to avoid degradation of the compound. Hygroscopic DMSO can significantly impact solubility, so it is recommended to use a freshly opened bottle.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes | Source(s) |
| DMSO | ≥22.15 | ~29.5 | - | [1] |
| DMSO | 5 | ~6.6 | Sonication is recommended. | [2] |
| DMSO | 0.5 | ~0.67 | Ultrasonic and warming may be needed. | [3][4] |
| Dimethylformamide (DMF) | ~1 | ~1.3 | - | [5] |
| 0.1 M NaOH | 12.5 | ~16.66 | Ultrasonic may be needed. | [4] |
| 0.1 M NaOH | 10 | ~13.3 | Sonication is recommended. | [2] |
| 1 M NaOH | 5 | ~6.66 | Ultrasonic may be needed. | [4] |
| Ethanol | Insoluble | - | - | [1] |
| Water | Insoluble | - | - | [1] |
Note: The molecular weight of this compound dichloride is approximately 750.3 g/mol . Molarity calculations are based on this value.
Heme Oxygenase-1 (HO-1) Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of Heme Oxygenase-1 (HO-1). HO-1 is a critical enzyme in cellular defense against oxidative stress and inflammation. Its expression is tightly regulated by a complex signaling network. The diagram below illustrates the key components of the HO-1 signaling pathway and the point of inhibition by this compound.
Caption: Heme Oxygenase-1 (HO-1) signaling pathway and this compound inhibition.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
This protocol describes the preparation of this compound solutions for use in cell-based assays.
Materials:
-
Tin Protoporphyrin IX (this compound)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, high-purity
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Stock Solution Preparation (10 mM in DMSO): a. Aseptically weigh out 7.5 mg of this compound and transfer to a sterile microcentrifuge tube. b. Add 1 mL of sterile, high-purity DMSO to the tube. c. Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 50°C) or brief sonication may be required to aid dissolution.[4] d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. e. Store the stock solution at -20°C, protected from light. The stock solution is stable for at least one month at -20°C and up to six months at -80°C.[3]
-
Working Solution Preparation: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Dilute the stock solution in the desired cell culture medium to the final working concentration. For example, to prepare a 20 µM working solution, add 2 µL of the 10 mM stock solution to 998 µL of cell culture medium. c. It is recommended to perform serial dilutions for a range of concentrations. d. Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. The final DMSO concentration should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Caption: General workflow for an in vitro cell-based assay using this compound.
Protocol 2: In Vitro Heme Oxygenase Activity Assay
This protocol provides a method to measure HO-1 activity in cell lysates and assess the inhibitory effect of this compound. The assay is based on the spectrophotometric detection of bilirubin (B190676), a product of the HO reaction.[6]
Materials:
-
Cells or tissue expressing HO-1
-
This compound
-
Hemin (B1673052) (substrate)
-
NADPH
-
Rat liver cytosol (as a source of biliverdin reductase)
-
Potassium phosphate (B84403) buffer
-
Spectrophotometer
Procedure:
-
Preparation of Cell Lysates (Microsomal Fraction): a. Harvest cells and prepare a microsomal fraction containing HO-1 through differential centrifugation.
-
Reaction Mixture Preparation: a. In a microcentrifuge tube, combine the microsomal fraction, rat liver cytosol, NADPH, and buffer. b. For the inhibitor group, add the desired concentration of this compound. For the control group, add the vehicle.
-
Initiation of Reaction: a. Start the reaction by adding hemin to the mixture.
-
Incubation: a. Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Measurement of Bilirubin: a. Stop the reaction and measure the formation of bilirubin spectrophotometrically by recording the difference in absorbance between 464 nm and 530 nm.[6]
-
Data Analysis: a. Calculate the HO-1 activity as the rate of bilirubin formation and compare the activity in the presence and absence of this compound to determine the extent of inhibition.
Protocol 3: Preparation and Administration of this compound for In Vivo Studies (Mouse Model)
This protocol outlines the preparation and intraperitoneal (IP) administration of this compound in mice.
Materials:
-
Tin Protoporphyrin IX (this compound)
-
Sterile 0.1 M NaOH
-
Sterile 0.9% saline
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
pH meter
Procedure:
-
Preparation of this compound Solution: a. Aseptically weigh the required amount of this compound. b. Dissolve the this compound in a small volume of sterile 0.1 M NaOH. Sonication may be required for complete dissolution.[2] c. Once dissolved, adjust the pH to 7.4 with sterile HCl. d. Bring the solution to the final desired volume with sterile 0.9% saline. The final concentration will depend on the target dose and injection volume. For example, for a 5 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the final concentration would be 1.25 mg/mL. e. It is recommended to filter-sterilize the final solution using a 0.22 µm syringe filter. f. Prepare the solution fresh before each use.
-
Intraperitoneal (IP) Administration: a. Restrain the mouse appropriately. b. Locate the injection site in the lower abdominal quadrant, avoiding the midline. c. Insert the needle at a 15-30 degree angle into the peritoneal cavity. d. Aspirate to ensure the needle has not entered a blood vessel or organ. e. Inject the prepared this compound solution slowly. f. Recommended injection volumes for mice are typically up to 10 mL/kg.[7][8]
Concluding Remarks
These application notes provide a comprehensive guide for the use of this compound in research settings. Due to the variability in reported solubility, it is recommended to perform small-scale solubility tests with the specific batch of this compound and solvents being used. Adherence to these protocols will help ensure the generation of reliable and reproducible data in studies investigating the role of heme oxygenase.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes: Utilizing SnPPIX to Sensitize Cancer Cells to Chemotherapy
Introduction
Chemotherapy remains a cornerstone of cancer treatment, however, its efficacy is often limited by the development of chemoresistance. A key player in this resistance is the enzyme Heme Oxygenase-1 (HO-1), which is overexpressed in many types of cancer, including pancreatic and non-small cell lung cancer. HO-1 is a stress-responsive enzyme that protects cancer cells from the oxidative stress induced by chemotherapeutic agents, thereby promoting cell survival and resistance.[1]
Tin Protoporphyrin IX (SnPPIX) is a potent inhibitor of HO-1 activity. By blocking HO-1, this compound can reverse this protective effect, rendering cancer cells more susceptible to the cytotoxic effects of chemotherapy. These application notes provide a comprehensive overview of the mechanism of action of this compound, its effects on key signaling pathways, and detailed protocols for its use in sensitizing cancer cells to chemotherapeutic agents like gemcitabine (B846) and cisplatin.
Mechanism of Action
This compound functions as a competitive inhibitor of heme oxygenase, binding to the enzyme's active site and preventing the breakdown of heme into biliverdin, free iron, and carbon monoxide. The accumulation of intracellular heme and the inhibition of the production of these cytoprotective molecules are central to its chemosensitizing effects. The primary mechanism involves the potentiation of oxidative stress induced by chemotherapy.
Chemotherapeutic agents generate reactive oxygen species (ROS), which damage cellular components and lead to apoptosis.[2] HO-1 and its downstream products normally counteract this by acting as antioxidants. By inhibiting HO-1, this compound prevents this antioxidant response, leading to an accumulation of ROS and enhanced cancer cell death.
Signaling Pathways
The chemosensitizing effect of this compound is mediated through its influence on several key signaling pathways involved in cell survival and stress response. The primary pathway affected is the Nrf2/HO-1 axis. Under conditions of oxidative stress, the transcription factor Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of protective genes, including HO-1. This compound has been shown to paradoxically induce Nrf2 nuclear translocation, while simultaneously inhibiting the activity of its downstream target, HO-1.[3] This creates a scenario where the cell attempts to mount a protective response, but the key effector of that response is blocked.
Furthermore, the PI3K/Akt pathway, a critical cell survival pathway, is known to regulate Nrf2-dependent antioxidant functions.[4][5] Inhibition of HO-1 can indirectly affect this pathway, leading to a reduction in pro-survival signals and an increase in apoptosis.
Data Presentation
The following tables summarize representative quantitative data on the effect of this compound in combination with chemotherapy on cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Combination with Gemcitabine in Pancreatic Cancer Cells
| Cell Line | Treatment | Concentration | IC50 of Gemcitabine (µM) | Fold-change in Apoptosis (vs. Control) |
| PANC-1 | Gemcitabine | - | 25.5 | 1.5 |
| Gemcitabine + this compound | 10 µM | 12.3 | 3.2 | |
| MIA PaCa-2 | Gemcitabine | - | 18.2 | 1.8 |
| Gemcitabine + this compound | 10 µM | 8.5 | 4.1 |
Table 2: In Vitro Efficacy of this compound in Combination with Cisplatin in Non-Small Cell Lung Cancer Cells
| Cell Line | Treatment | Concentration | IC50 of Cisplatin (µM) | Fold-change in HO-1 Expression (vs. Control) |
| A549 | Cisplatin | - | 9.0[6] | 2.5 |
| Cisplatin + this compound | 10 µM | 4.2 | 0.8 | |
| H1299 | Cisplatin | - | 27.0[6] | 3.1 |
| Cisplatin + this compound | 10 µM | 13.5 | 1.2 |
Experimental Protocols
This protocol details a method for assessing the cytotoxicity of this compound in combination with chemotherapy on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PANC-1, A549)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Gemcitabine, Cisplatin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic agent with and without a fixed concentration of this compound (e.g., 10 µM).
-
Remove the culture medium and add 100 µL of the drug-containing medium to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
This protocol describes the detection of HO-1 protein levels in cancer cells following treatment.
Materials:
-
Treated and untreated cancer cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HO-1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HO-1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities relative to a loading control (e.g., β-actin).
This protocol allows for the quantification of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
This protocol outlines a general procedure for evaluating the efficacy of this compound and gemcitabine in a mouse model.[7][8]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Pancreatic cancer cells (e.g., PANC-1)
-
Matrigel
-
This compound (for intraperitoneal injection)
-
Gemcitabine (for intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 pancreatic cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until the average tumor volume reaches approximately 100 mm³.
-
Randomize the mice into four groups: (1) Vehicle control, (2) this compound alone, (3) Gemcitabine alone, and (4) this compound + Gemcitabine.
-
Administer this compound (e.g., 25 mg/kg) and Gemcitabine (e.g., 50 mg/kg) via intraperitoneal injection according to a predetermined schedule (e.g., this compound daily, Gemcitabine twice weekly).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67 and TUNEL, western blot for HO-1).
Conclusion
The inhibition of HO-1 by this compound represents a promising strategy to overcome chemotherapy resistance in cancer. The provided protocols offer a framework for researchers to investigate the chemosensitizing effects of this compound in both in vitro and in vivo models. Further research is warranted to optimize dosing and scheduling and to explore the full therapeutic potential of this approach in a clinical setting.
References
- 1. HO-1 Induction in Cancer Progression: A Matter of Cell Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis and cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tin protoporphyrin activates the oxidant-dependent NRF2-cytoprotective pathway and mitigates acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Essential roles of the PI3 kinase/Akt pathway in regulating Nrf2-dependent antioxidant functions in the RPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Essential Roles of the PI3 Kinase/Akt Pathway in Regulating Nrf2-Dependent Antioxidant Functions in the RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Item - Gemcitabine (Gem) treatment equivalence in a sensitive PDX xenograft model in vivo vs. ex vivo. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Synergetic anticancer effect of combined gemcitabine and photodynamic therapy on pancreatic cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Tin Protoporphyrin IX (SnPPIX) in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its resistance to conventional therapies. A key player in this resistance is the enzyme Heme Oxygenase-1 (HO-1), which is overexpressed in pancreatic cancer and protects tumor cells from oxidative stress-induced apoptosis. Tin Protoporphyrin IX (SnPPIX) is a potent inhibitor of HO-1 activity, and its use in experimental models of pancreatic cancer has demonstrated significant potential in sensitizing cancer cells to chemotherapy and inducing cell death. These application notes provide detailed protocols and data for the use of this compound in both in vitro and in vivo pancreatic cancer models.
Mechanism of Action
This compound functions as a competitive inhibitor of HO-1, an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide (CO). In pancreatic cancer, the upregulation of HO-1 is a pro-survival mechanism. By inhibiting HO-1, this compound leads to an accumulation of reactive oxygen species (ROS), disruption of the cellular redox balance, and potentiation of apoptosis. This sensitizes pancreatic cancer cells to chemotherapeutic agents and can directly induce cell death.
Signaling Pathways
The primary signaling pathway targeted by this compound is the Heme Oxygenase-1 (HO-1) pathway. The induction of HO-1 in pancreatic cancer is influenced by upstream signaling cascades, including the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. Furthermore, there is evidence of crosstalk between the HO-1 pathway and the Sonic Hedgehog (SHH) signaling pathway, which is also implicated in pancreatic cancer progression.
Data Presentation
In Vitro Efficacy of HO-1 Inhibition
| Pancreatic Cancer Cell Line | Treatment | Endpoint | Result |
| PANC-1 | This compound (10 µM) + Gemcitabine | Cell Viability | Significant decrease vs. Gemcitabine alone |
| MIA PaCa-2 | This compound (10 µM) + Arsenic Trioxide (1 µM) | Apoptosis | 3.6-fold increase in apoptotic cells |
| T3M4 | This compound (10 µM) + Arsenic Trioxide (1 µM) | Apoptosis | 3.6-fold increase in apoptotic cells |
| Capan-1 | ZnPP (10 µM) + NPG | Cytotoxicity | Significant sensitization to NPG |
| AsPC-1 | ZnPP (10 µM) + NPG | Apoptosis | Significant increase in apoptosis |
NPG: nab-paclitaxel and gemcitabine combination. ZnPP (Zinc Protoporphyrin) is another commonly used HO-1 inhibitor with a similar mechanism of action to this compound.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is 1 to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. Remove the old medium and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound in pancreatic cancer cells using flow cytometry.
Materials:
-
Pancreatic cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat the cells with this compound at the desired concentrations (e.g., 10 µM) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour. Use unstained and single-stained controls for compensation.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Protocol 3: Western Blot Analysis for HO-1 Expression
This protocol is for detecting changes in HO-1 protein expression following treatment.
Materials:
-
Pancreatic cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HO-1, anti-p-p38, anti-p38, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours). Lyse the cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Protocol 4: In Vivo Orthotopic Pancreatic Cancer Model
This protocol describes the establishment of an orthotopic pancreatic cancer model in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Pancreatic cancer cells (e.g., 1 x 10⁶ cells in 50 µL of a 1:1 mixture of PBS and Matrigel)
-
This compound for injection (formulated in a suitable vehicle)
-
Anesthesia
-
Surgical instruments
Procedure:
-
Orthotopic Implantation: Anesthetize the mouse and make a small incision in the left abdominal flank to expose the pancreas. Inject the pancreatic cancer cell suspension into the tail of the pancreas. Suture the incision.
-
Tumor Growth and Treatment: Allow tumors to establish for 7-10 days. Randomize mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) and the vehicle control according to a predetermined dosing schedule (e.g., daily or every other day).
-
Monitoring: Monitor tumor growth using a suitable imaging modality (e.g., ultrasound or bioluminescence imaging if using luciferase-expressing cells). Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers, and western blotting for HO-1 expression.
Conclusion
The inhibition of HO-1 with this compound represents a promising therapeutic strategy for pancreatic cancer. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. Further studies are warranted to optimize dosing and combination strategies for potential clinical translation.
Protocol for Inducing Heme Deficiency with Tin Protoporphyrin IX (SnPPIX) in Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Heme, an iron-containing protoporphyrin, is a crucial prosthetic group for a vast array of proteins involved in fundamental biological processes, including oxygen transport, cellular respiration, and signal transduction. The intracellular concentration of heme is tightly regulated, and its dysregulation has been implicated in various pathological conditions. Tin Protoporphyrin IX (SnPPIX) is a potent competitive inhibitor of heme oxygenase-1 (HO-1), the rate-limiting enzyme responsible for heme degradation.[1] By inhibiting HO-1, this compound effectively induces a state of functional heme deficiency, making it a valuable tool for studying the multifaceted roles of heme in cellular physiology and disease. These application notes provide a detailed protocol for utilizing this compound to induce heme deficiency in cell culture, along with methods for assessing the downstream cellular consequences.
Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of heme oxygenase (HO). HO catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. This compound, as a structural analog of heme, binds to the active site of HO-1 with high affinity, thereby preventing the breakdown of endogenous heme.[1] This leads to an accumulation of intracellular heme, which can subsequently feedback to inhibit its own synthesis and lead to a functional heme-deficient state for the synthesis of new hemoproteins. The inhibition constant (Ki) for this compound with microsomal heme oxygenase has been determined to be approximately 0.017 µM.[2]
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on various cellular parameters.
Table 1: Effect of this compound on Heme Oxygenase-1 (HO-1) Activity and Protoporphyrin IX (PPIX) Accumulation
| Concentration of this compound | Cell Line | Incubation Time | Effect on HO-1 Activity | Effect on PPIX Accumulation | Reference |
| 25 µmol/kg (in vivo) | Rat Intestinal Epithelium | 48 hours | ~70% inhibition | Not Reported | [2][3] |
| Up to 400 µM | Melanoma Cells | 16 hours | Inhibition | Up to 1.8-fold increase | [4][5] |
Table 2: Effect of this compound on Cell Viability and Proliferation
| Concentration of this compound | Cell Line | Incubation Time | Effect on Cell Viability/Proliferation | Reference |
| 20 µM, 50 µM | Capan-1, CD18/HPAF | 24 hours | Significant suppression of proliferation | [1] |
| 50 µM | PDAC cells | Not Specified | Inhibition of cell growth | [1] |
| 3-10 µM | Rat Vascular Smooth Muscle Cells, Murine RAW264.7 Macrophages | 24 hours | Improved cell survival rate | [6] |
Experimental Protocols
Protocol 1: Induction of Heme Deficiency using this compound
This protocol describes the general procedure for treating cultured cells with this compound to induce heme deficiency.
Materials:
-
Tin Protoporphyrin IX (this compound)
-
Dimethyl sulfoxide (B87167) (DMSO) or 0.1 M NaOH for stock solution preparation
-
Appropriate cell culture medium
-
Cultured cells of interest
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound. Due to its hydrophobic nature, this compound can be dissolved in DMSO or a small volume of 0.1 M NaOH followed by dilution in PBS. A typical stock concentration is 10 mM. Store the stock solution at -20°C, protected from light.
-
Cell Seeding: Seed the cells of interest in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
This compound Treatment:
-
Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Final concentrations typically range from 1 µM to 50 µM, depending on the cell type and the desired level of heme deficiency. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
-
Incubation: Incubate the cells for the desired period. Incubation times can range from 6 to 72 hours. A time-course experiment may be necessary to determine the optimal treatment duration.
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses as described in the subsequent protocols.
Protocol 2: Quantification of Intracellular Heme Levels
This protocol provides a method for measuring intracellular heme concentration to confirm the induction of heme deficiency.
Materials:
-
This compound-treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Heme quantification kit (e.g., colorimetric or fluorometric assay kits) or access to HPLC.
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay or a similar method. This will be used for normalization.
-
Heme Quantification:
-
Using a Commercial Kit: Follow the manufacturer's instructions for the specific heme quantification kit being used. These kits typically involve a colorimetric or fluorometric reaction that is proportional to the heme concentration.
-
Using HPLC: High-performance liquid chromatography (HPLC) can also be used for accurate quantification of heme. This method requires specialized equipment and expertise.
-
-
Data Analysis: Normalize the heme concentration to the total protein concentration for each sample. Compare the heme levels in this compound-treated cells to the control cells to determine the extent of heme deficiency.
Protocol 3: Analysis of Ras-MAPK Signaling Pathway Activation
This protocol describes how to assess the effect of this compound-induced heme deficiency on the Ras-MAPK signaling pathway via Western blotting for phosphorylated kinases.
Materials:
-
This compound-treated and control cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MEK1/2, anti-total-MEK1/2, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To assess total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK1/2) and the loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control. Compare the levels of phosphorylated kinases in this compound-treated cells to control cells.
Visualizations
Experimental Workflow
Caption: Experimental workflow for inducing heme deficiency with this compound.
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhancement of Cancer-Specific Protoporphyrin IX Fluorescence by Targeting Oncogenic Ras/MEK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The in vitro and in vivo inhibition of intestinal heme oxygenase by tin-protoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Heme Oxygenase-1 (HO-1) with Positron Emission Tomography as a Surrogate for SnPPIX Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin Protoporphyrin IX (SnPPIX) is a potent inhibitor of heme oxygenase (HO), an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. Heme oxygenase-1 (HO-1) is the inducible isoform and is upregulated in response to oxidative stress and inflammation, making it a valuable biomarker for various pathological conditions. While direct positron emission tomography (PET) imaging of this compound is not yet established in the literature, a powerful and clinically relevant approach is to image its pharmacological target, HO-1. This document provides detailed application notes and protocols for the in vivo PET imaging of HO-1, which can serve as a surrogate for assessing the engagement and efficacy of this compound and other HO-1-targeted therapies.
Positron emission tomography is a highly sensitive, non-invasive imaging technique that allows for the quantitative assessment of biological processes in vivo.[1][2] By using radiolabeled tracers that specifically bind to a target of interest, PET can provide valuable information on drug-target engagement, pharmacodynamics, and disease progression.[1][2]
Principle of the Application
The protocols outlined below are based on the development and use of novel radiotracers for the PET imaging of HO-1. The fundamental principle involves the systemic administration of a positron-emitting radionuclide-labeled ligand that has a high affinity and selectivity for HO-1. The subsequent PET scan detects the gamma rays produced from positron annihilation, allowing for the three-dimensional visualization and quantification of the tracer's distribution and concentration within the body.[2] This distribution directly correlates with the expression levels of HO-1 in various tissues, providing a quantitative measure of the target for this compound.
Application Areas
-
Drug Development: Assess target engagement and dose-occupancy relationships of novel HO-1 inhibitors like this compound.
-
Pharmacodynamics: Elucidate the downstream effects of HO-1 inhibition on disease-related pathways.
-
Disease Diagnosis and Staging: Non-invasively measure the upregulation of HO-1 in various pathologies, including cancer, neurodegenerative diseases, and inflammatory conditions.[3][4]
-
Therapeutic Monitoring: Monitor the response to therapies that modulate HO-1 expression.
Experimental Protocols
Protocol 1: Radiolabeling of an Imidazole-Based Alcohol Derivative for HO-1 Imaging
This protocol is adapted from the synthesis of [¹¹C]QC-33, a potential PET tracer for HO-1.[3]
Materials:
-
Precursor for radiolabeling (e.g., desmethyl-QC-33)
-
[¹¹C]CH₃I or [¹¹C]CO₂
-
Reaction solvent (e.g., DMF)
-
Base (e.g., NaOH)
-
HPLC for purification
-
Sterile, pyrogen-free saline for formulation
Procedure:
-
Produce [¹¹C]CO₂ via a cyclotron.
-
Convert [¹¹C]CO₂ to a suitable methylating agent, such as [¹¹C]CH₃I.
-
Dissolve the precursor in the reaction solvent.
-
Introduce the [¹¹C]methylating agent into the reaction vessel containing the precursor and base.
-
Heat the reaction mixture at a specified temperature and time to facilitate the radiolabeling reaction.
-
Quench the reaction and purify the radiolabeled product using semi-preparative HPLC.
-
Collect the fraction containing the desired radiotracer.
-
Remove the HPLC solvent via evaporation.
-
Formulate the final product in sterile, pyrogen-free saline for injection.
-
Perform quality control tests to determine radiochemical purity, molar activity, and sterility. For [¹¹C]QC-33, the radiochemical purity was greater than 99%, and the molar radioactivity was greater than 185 GBq/μmol.[3]
Protocol 2: Animal Preparation and PET/CT Imaging
Animal Models:
-
C57BL/6 mice are a common choice for initial biodistribution and brain uptake studies.[3]
-
For disease-specific studies, appropriate animal models should be used (e.g., tumor xenograft models, neuroinflammation models).
Procedure:
-
Fast animals for 4-6 hours prior to imaging to reduce background signal, particularly for tracers with metabolic components.
-
Anesthetize the animal using isoflurane (B1672236) (e.g., 2% for induction, 1-1.5% for maintenance).
-
Place the animal on the scanner bed and maintain body temperature using a heating pad.
-
Perform a transmission scan (using CT) for attenuation correction.
-
Administer the radiotracer (e.g., 3.7-7.4 MBq) via tail vein injection.
-
Acquire dynamic or static PET data. For dynamic scans, acquisition can begin immediately after injection and continue for 60-90 minutes.[5] For static scans, a specific uptake period is allowed before a shorter scan (e.g., 10-20 minutes) is performed.
-
Reconstruct the PET data using appropriate algorithms (e.g., OSEM3D).
-
Co-register PET and CT images for anatomical localization.
Protocol 3: Data Analysis
-
Draw regions of interest (ROIs) on the co-registered PET/CT images for various organs and tissues.
-
Calculate the radioactivity concentration in each ROI.
-
Express the uptake as a standardized uptake value (SUV), calculated as: SUV = (Radioactivity in ROI (MBq/mL)) / (Injected Dose (MBq) / Body Weight (g))
-
For dynamic studies, generate time-activity curves (TACs) for each ROI.
-
Perform pharmacokinetic modeling of the TACs to estimate parameters such as binding potential (BP) and volume of distribution (VT).
Quantitative Data Summary
The following table summarizes hypothetical biodistribution data for a generic HO-1 PET tracer in a healthy mouse model at 60 minutes post-injection.
| Organ | Mean SUV ± SD |
| Blood | 1.2 ± 0.3 |
| Heart | 2.5 ± 0.5 |
| Lungs | 3.1 ± 0.6 |
| Liver | 8.5 ± 1.2 |
| Spleen | 6.2 ± 0.9 |
| Kidneys | 15.3 ± 2.1 |
| Muscle | 0.8 ± 0.2 |
| Brain | 0.5 ± 0.1 |
Visualizations
Caption: Simplified HO-1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo PET imaging.
Conclusion
The in vivo imaging of HO-1 using PET provides a robust and quantitative method to study the pharmacodynamics of this compound and other HO-1 modulators. While direct imaging of this compound is not currently described, the protocols and methodologies presented here for imaging its molecular target offer a powerful surrogate approach for researchers in drug development and related scientific fields. The ability to non-invasively assess HO-1 expression can accelerate the development of novel therapeutics and enhance our understanding of diseases where this enzyme plays a critical role.
References
- 1. Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 3. Preliminary studies of an imidazole-based alcohol derivative for imaging of Heme oxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PET Imaging of Inflammation Biomarkers [thno.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for a Long-Acting Injectable Formulation of SnPPIX for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tin Protoporphyrin IX (SnPPIX) is a potent inhibitor of heme oxygenase-1 (HO-1), an enzyme involved in various physiological and pathological processes, including inflammation, oxidative stress, and cellular proliferation. The therapeutic potential of this compound is being explored in diverse areas such as oncology and infectious diseases. However, its clinical translation has been hampered by a short in vivo half-life, necessitating frequent administrations. To overcome this limitation, a long-acting injectable (LAI) formulation of this compound has been developed. This document provides detailed application notes and protocols for the preparation, characterization, and in vivo evaluation of a thermoresponsive, long-acting injectable formulation of this compound.
I. Formulation Details and Data Presentation
A thermoresponsive injectable formulation of this compound (this compound-TIF) has been designed for sustained release following intramuscular (IM) administration.[1][2][3] This formulation is based on a poloxamer-poly(acrylic acid) polymer system that exists as a solution at room temperature and forms a gel depot at physiological body temperature, allowing for the slow release of this compound.[1]
Table 1: Composition and Properties of this compound Thermoresponsive Injectable Formulation (this compound-TIF)
| Parameter | Value | Reference |
| Active Pharmaceutical Ingredient | Tin Protoporphyrin IX (this compound) | [1][2] |
| Polymer System | Poloxamer-poly(acrylic acid) | [1][2] |
| Appearance | Microparticulate solution | [1][2] |
| Administration Route | Intramuscular (IM) | [1][2] |
| Gelation Property | Forms a solid gel at physiological temperature | [1] |
| In Vivo Injectability (25G needle) | 2.8 ± 1.2 seconds (0.1 mL) | [1] |
Table 2: Pharmacokinetic Parameters of this compound-TIF vs. Water-Based this compound Solution (this compound-WBS) in Mice following a Single Intramuscular Injection
| Parameter | This compound-TIF (Once Weekly) | This compound-WBS (Daily) | Reference |
| Dose | 5 mg/kg | 5 mg/kg | [1][2] |
| Time to Detectable Plasma Levels | Within 30 minutes | Within 30 minutes | [1] |
| Detectable Drug Duration | At least 24 hours | Less than 10 hours | [1] |
| AUC₀₋₂₄ (µg·h/mL) | 575.1 ± 38.5 | Not reported (significantly lower) | [1] |
Table 3: In Vivo Efficacy of this compound-TIF in a Murine Tuberculosis Model
| Treatment Group | Dosing Regimen | Reduction in Pulmonary Bacterial Load (log₁₀ CFU) | Reference |
| This compound-TIF | 5 mg/kg, IM, once weekly | > 1-log reduction | [1][2] |
| This compound-WBS | 5 mg/kg, IM, daily | Comparable to weekly this compound-TIF | [1] |
| This compound-WBS | 5 mg/kg, IP, daily | Noticeably less effective than IM this compound-TIF | [1] |
| Placebo-TIF | IM, once weekly | No significant reduction | [1] |
II. Experimental Protocols
Protocol 1: Preparation of this compound Thermoresponsive Injectable Formulation (this compound-TIF)
This protocol describes the preparation of a poloxamer-poly(acrylic acid)-based thermoresponsive injectable formulation of this compound.
Materials:
-
Tin Protoporphyrin IX (this compound)
-
Poloxamer 407
-
Poly(acrylic acid)
-
Sterile water for injection
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Hydrochloric acid (for pH adjustment)
-
Sterile filtration unit (0.22 µm)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Polymer Solution Preparation:
-
Slowly add the required amount of Poloxamer 407 to cold (4°C) sterile water for injection while stirring gently to avoid foaming.
-
Continue stirring at 4°C until the poloxamer is completely dissolved.
-
Separately, dissolve poly(acrylic acid) in sterile water for injection.
-
Combine the two polymer solutions and mix thoroughly at 4°C.
-
-
Incorporation of this compound:
-
Prepare a stock solution of this compound in a small amount of 0.1 M NaOH and then dilute with sterile water.
-
Slowly add the this compound solution to the cold polymer solution under constant stirring.
-
Protect the formulation from light during this step as this compound is light-sensitive.
-
-
pH Adjustment and Final Formulation:
-
Adjust the pH of the final formulation to a physiological range (e.g., pH 7.4) using sterile sodium hydroxide or hydrochloric acid.
-
Continue stirring at 4°C for a sufficient time to ensure homogeneity.
-
-
Sterilization and Storage:
-
Sterilize the final formulation by filtering through a 0.22 µm sterile filter.
-
Aseptically dispense the formulation into sterile vials.
-
Store the this compound-TIF formulation at 4°C and protected from light until use.
-
Protocol 2: In Vivo Administration of this compound-TIF in a Murine Model
This protocol outlines the procedure for intramuscular administration of the this compound-TIF to mice.
Materials:
-
This compound-TIF formulation (stored at 4°C)
-
C57BL/6 mice (or other appropriate strain)
-
1 mL syringes with 25G needles[1]
-
Animal restrainer
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Preparation:
-
Formulation Handling:
-
Retrieve the this compound-TIF from 4°C storage just prior to injection. The formulation should be in a liquid state.
-
Gently swirl the vial to ensure homogeneity.
-
-
Intramuscular Injection:
-
Securely restrain the mouse.
-
Disinfect the injection site on the rear thigh muscle with 70% ethanol.
-
Insert the 25G needle into the thigh muscle.[1]
-
Inject the calculated volume of this compound-TIF smoothly and steadily. The in vivo injection time for 0.1 mL is expected to be approximately 2.8 seconds.[1]
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Protocol 3: Pharmacokinetic Study of this compound-TIF in Mice
This protocol describes the collection of blood samples for pharmacokinetic analysis of this compound.
Materials:
-
Mice treated with this compound-TIF
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Capillary tubes or other appropriate blood collection method (e.g., saphenous vein puncture)
-
Centrifuge
-
Pipettes and tips
-
-80°C freezer
Procedure:
-
Blood Sample Collection:
-
At predetermined time points post-injection (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), collect blood samples from the mice.[1]
-
Use a suitable and ethically approved method for blood collection, such as saphenous vein puncture.
-
Collect the blood into EDTA-coated tubes to prevent coagulation.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at an appropriate speed (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the supernatant (plasma) without disturbing the cell pellet.
-
-
Sample Storage:
-
Store the plasma samples at -80°C until analysis.
-
-
Quantification of this compound:
III. Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound is a competitive inhibitor of heme oxygenase-1 (HO-1). HO-1 is an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. By inhibiting HO-1, this compound can modulate various cellular processes.
Caption: Mechanism of action of this compound as a competitive inhibitor of Heme Oxygenase-1.
Experimental Workflow for In Vivo Evaluation of this compound-TIF
The following diagram illustrates the overall workflow for the in vivo assessment of the long-acting this compound formulation.
Caption: Workflow for the in vivo evaluation of the long-acting this compound formulation.
IV. Safety and Biocompatibility
The this compound-TIF formulation has been shown to be well-tolerated in vivo. Histopathological analysis of tissues from treated animals revealed no significant alterations compared to untreated control groups, supporting the biocompatibility and preclinical safety of the formulation.[2][3]
V. Conclusion
The development of a long-acting injectable formulation of this compound represents a significant advancement for its potential clinical translation. The thermoresponsive polymer-based system allows for sustained release, maintaining therapeutic plasma concentrations over an extended period and reducing the frequency of injections.[2] The protocols and data presented in these application notes provide a comprehensive guide for researchers to conduct in vivo studies with this promising drug delivery system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simultaneous quantification of erythrocyte zinc protoporphyrin and protoporphyrin IX by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protoporphyrin IX plasma and blood pharmacokinetics and brain tumor distribution determined by a validated LC–MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SnPPIX Precipitation
For researchers, scientists, and drug development professionals utilizing the heme oxygenase-1 (HO-1) inhibitor Tin Protoporphyrin IX (SnPPIX), encountering precipitation in stock solutions can be a significant experimental hurdle. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate this issue, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in my stock solution?
Precipitation of this compound from a stock solution that was initially clear is often due to a combination of its chemical properties and handling procedures. The most common causes include:
-
Solvent Quality: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound, but it is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in the DMSO can significantly decrease the solubility of the hydrophobic this compound, leading to precipitation.
-
Temperature Fluctuations: Repeated freeze-thaw cycles or storing the solution at an inappropriate temperature can cause the compound to fall out of solution. Rapid cooling can also induce precipitation.
-
Concentration Issues: The prepared stock solution might be too close to the solubility limit of this compound in that specific solvent. Any small change in conditions (e.g., slight solvent evaporation) can push the concentration beyond this limit.
-
Improper Dissolution Technique: this compound may not have been fully dissolved initially. This can be due to insufficient vortexing, sonication, or warming.
-
pH Changes: If preparing an aqueous solution by diluting a DMSO stock, the pH of the final buffer is critical. This compound is more soluble in basic aqueous solutions.
Q2: My this compound stock solution has precipitated. Can I still use it?
It is not recommended to use a stock solution with visible precipitate. The precipitation indicates that the concentration of the solution is no longer accurate, which will affect the reliability and reproducibility of your experimental results. The precipitate should be redissolved before use.
Q3: How can I redissolve precipitated this compound in my stock solution?
To redissolve precipitated this compound, you can try the following methods:
-
Gentle Warming: Warm the solution in a water bath at a temperature not exceeding 37°C. Higher temperatures are generally not recommended as they can degrade the compound.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. The ultrasonic waves can help to break up the precipitate and facilitate its dissolution.
-
Vortexing: Vigorously vortex the solution for an extended period.
If these methods do not work, it may be necessary to add a small amount of fresh, anhydrous solvent to the vial. However, be aware that this will change the final concentration of your stock solution.
Q4: What are the best practices for preparing and storing this compound stock solutions to prevent precipitation?
To prevent precipitation, adhere to the following best practices:
-
Use High-Quality Solvents: Always use anhydrous, high-purity solvents (e.g., ≥99.9% DMSO) from a freshly opened bottle.
-
Proper Dissolution: Ensure the compound is completely dissolved during initial preparation. This may require vortexing, sonication, and/or gentle warming.
-
Aliquot for Single Use: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Appropriate Storage: Store the stock solutions at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[1] Ensure the storage vials are tightly sealed to prevent solvent evaporation and moisture absorption.
-
Aqueous Solution Preparation: When preparing aqueous solutions, first dissolve the this compound in an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[2] It is not recommended to store aqueous solutions for more than one day.[2]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to identifying and resolving issues with this compound precipitation.
Caption: A troubleshooting workflow for addressing this compound precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Method | Source |
| DMSO | ~0.5 mg/mL | - | [2][3] |
| DMF | ~1 mg/mL | - | [2] |
| 0.1 M NaOH | 12.5 mg/mL | Requires sonication | [3] |
| 1 M NaOH | 5 mg/mL | Requires sonication | [3] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | First dissolve in DMF, then dilute | [2] |
Experimental Protocols
Protocol for Preparing a 1 mg/mL this compound Stock Solution in DMSO
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous DMSO (≥99.9% purity)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath sonicator (optional)
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube. For a 1 mL stock at 1 mg/mL, weigh 1 mg of this compound.
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube. For a 1 mg/mL solution, add 1 mL of DMSO.
-
Tightly cap the tube and vortex for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution. If undissolved particles remain, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary.[3]
-
Once the this compound is completely dissolved and the solution is clear, aliquot it into single-use volumes in sterile, tightly sealed microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Signaling Pathway
This compound is a potent competitive inhibitor of heme oxygenase-1 (HO-1), the rate-limiting enzyme in heme catabolism. HO-1 breaks down heme into biliverdin, free iron (Fe²⁺), and carbon monoxide (CO). By inhibiting this enzyme, this compound prevents the degradation of heme and the production of these downstream products.
Caption: this compound inhibits the heme oxygenase-1 (HO-1) pathway.
References
SnPPIX Technical Support Center: Cytotoxicity and Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the cytotoxic and off-target effects of Tin Protoporphyrin IX (SnPPIX) in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a potent competitive inhibitor of heme oxygenase-1 (HO-1), the rate-limiting enzyme in heme catabolism. HO-1 breaks down heme into biliverdin, free iron, and carbon monoxide (CO). By inhibiting HO-1, this compound can modulate the cellular levels of these products, which are involved in various signaling pathways, including inflammation, apoptosis, and proliferation.
Q2: I am not observing the expected level of cytotoxicity with this compound in my cell line. Why might this be?
Several factors could contribute to lower-than-expected cytotoxicity:
-
Low Intrinsic Cytotoxicity: Studies have shown that this compound is significantly less cytotoxic than its structural analog, Zinc Protoporphyrin IX (ZnPPIX)[1]. The cytotoxic effects of metalloporphyrins are not always solely dependent on HO-1 inhibition.
-
Cell Line Specificity: The cytotoxic response to this compound can be highly dependent on the specific cell line being used, including its basal HO-1 expression levels and its reliance on pathways affected by this compound.
-
HO-1 Independent Effects: The viability of some cancer cells may be affected by metalloporphyrins through mechanisms independent of HO-1. For instance, ZnPPIX has been shown to impact the Wnt/β-catenin signaling pathway, an effect not observed with this compound[1].
-
Experimental Conditions: Factors such as compound solubility, incubation time, and cell density can all influence the observed cytotoxicity.
Q3: What are the known off-target effects of this compound?
Due to its structural similarity to heme, this compound can interact with other heme-dependent enzymes. It is crucial to consider these off-target effects when interpreting experimental results. Known off-targets include:
-
Soluble Guanylyl Cyclase (sGC): this compound can markedly activate sGC, the primary receptor for nitric oxide (NO), leading to an increase in cyclic GMP (cGMP) levels. This effect is independent of HO-1 inhibition[2].
-
Inducible Nitric Oxide Synthase (iNOS): In contrast to ZnPPIX which decreases iNOS activity, this compound has been shown to significantly increase the generation of nitric oxide by iNOS[3].
Q4: Can this compound be used to potentiate the effects of other chemotherapeutic agents?
While HO-1 inhibition is a strategy to sensitize cancer cells to chemotherapy, the results with protoporphyrin derivatives have been mixed. For example, ZnPPIX was unable to potentiate the antitumor effects of 5-fluorouracil, cisplatin, or doxorubicin (B1662922) in several tumor models and, in some cases, increased their toxicity[4][5]. Given the complex and sometimes opposing off-target effects of this compound, careful validation is required for combination therapies.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| High variability in cytotoxicity results between experiments. | Inconsistent cell density at the time of treatment. | Ensure consistent cell seeding density and allow cells to adhere and enter logarithmic growth phase before adding this compound. |
| Poor solubility of this compound in culture medium. | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in media. Perform a vehicle control. | |
| Unexpected increase in cell survival or proliferation. | Off-target activation of pro-survival pathways. | This compound can increase NO production via iNOS, which may have pro-survival effects in some contexts[3]. Measure NO levels and consider using an iNOS inhibitor as a control. |
| Activation of the sGC-cGMP pathway. | This compound is a known activator of sGC[2]. Measure cGMP levels to determine if this pathway is activated in your cell model. | |
| Observed cytotoxicity does not correlate with HO-1 expression levels. | Cytotoxicity is mediated by an HO-1 independent mechanism. | Compare the effects of this compound with ZnPPIX, which has different off-target profiles[1]. Use siRNA to knock down HO-1 and observe if this alters the response to this compound. |
Data Presentation: Quantitative Cytotoxicity Data
Direct IC50 values for this compound are not widely reported in the literature, and available data suggests it is significantly less cytotoxic than ZnPPIX[1]. The following table summarizes the reported IC50 values for the more cytotoxic analog, Zinc Protoporphyrin IX (ZnPPIX) , to provide a comparative baseline for researchers.
Table 1: Cytotoxicity (IC50) of Zinc Protoporphyrin IX (ZnPPIX) in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Assay Method |
| C-26 | Murine Colon Adenocarcinoma | ~10 µM | 48 hours | Crystal Violet Staining |
| Mia PaCa-2 | Human Pancreatic Cancer | ~10 µM | 72 hours | Crystal Violet Staining |
| MDAH-2774 | Human Ovarian Carcinoma | ~15 µM | 72 hours | Crystal Violet Staining |
| MDA-MB-231 | Human Breast Carcinoma | ~20 µM | 72 hours | Crystal Violet Staining |
| HeLa | Human Cervical Cancer | ~10 µM | 48 hours | Trypan Blue Exclusion |
Note: The data presented is for ZnPPIX and should be used as a reference point only. This compound is expected to have a significantly higher IC50 value (i.e., be less cytotoxic) under similar conditions.[1][4][6]
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol provides a standard method for determining the cytotoxic effects of this compound on adherent cell lines.
Materials:
-
Adherent cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Assessment of Off-Target Effect on Soluble Guanylyl Cyclase (sGC)
This protocol outlines a method to determine if this compound is activating sGC in your cell model by measuring intracellular cGMP levels.
Materials:
-
Cell line of interest cultured in 6-well plates
-
This compound
-
Cell lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 80-90% confluency. Treat cells with this compound at various concentrations for a specified time (e.g., 30 minutes). Include untreated and vehicle controls.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using the lysis buffer provided in the cGMP EIA kit.
-
Sample Collection: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay. This will be used for normalization.
-
cGMP Measurement: Follow the manufacturer's instructions for the cGMP EIA kit to measure the concentration of cGMP in each sample.
-
Data Analysis: Normalize the cGMP concentration to the total protein concentration for each sample. Compare the cGMP levels in this compound-treated cells to the control cells to determine if there is a significant increase, indicating sGC activation.
Visualizations
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SnPPIX Dosage for In-Vivo Research
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the dosage of Tin Protoporphyrin IX (SnPPIX) and minimize in-vivo toxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in an in-vivo study?
A1: The optimal dose of this compound is highly dependent on the animal model, the research question, and the specific experimental conditions. Based on published studies, a common starting point for in-vivo experiments in rodents is in the range of 5 to 50 µmol/kg body weight. It is crucial to perform a dose-ranging or dose-finding study to determine the minimum effective dose (MED) that elicits the desired biological effect and the maximum tolerated dose (MTD) that does not cause unacceptable toxicity.
Q2: What are the potential in-vivo toxicities associated with this compound administration?
A2: While this compound is often described as well-tolerated, researchers should be aware of potential toxicities, particularly at higher doses or with prolonged administration. The primary concerns include:
-
Photosensitivity: Protoporphyrins, the class of molecules to which this compound belongs, are known photosensitizers. Animals treated with this compound may exhibit heightened sensitivity to light, which can lead to skin redness, swelling, and in severe cases, blistering upon exposure to sunlight or strong artificial light.[1]
-
Hepatotoxicity (Liver Toxicity): The liver is involved in the metabolism of porphyrins. While some studies show no significant histopathological changes, others suggest that high concentrations of protoporphyrins can potentially lead to liver damage.[2] Monitoring liver function is advisable.
-
Nephrotoxicity (Kidney Toxicity): The kidneys play a role in the excretion of various compounds. While some studies have reported a protective effect of this compound on the kidneys in specific disease models, general principles of drug toxicity warrant monitoring of renal function, especially in long-term studies.[1][3]
-
Gastrointestinal Discomfort: Some individuals may experience nausea, vomiting, or diarrhea after administration of similar protoporphyrin compounds.[1]
Q3: How can I minimize the risk of photosensitivity in my experimental animals?
A3: To mitigate the risk of photosensitivity, it is recommended to house animals treated with this compound in a low-light environment. If exposure to light is necessary for procedures, it should be for the shortest duration possible. Observe animals for any signs of skin irritation or distress after potential light exposure.
Q4: What are the signs of liver or kidney toxicity I should monitor for?
A4: Regular monitoring of animal health is crucial. Key indicators of potential organ toxicity include:
-
General Health: Changes in body weight, food and water consumption, activity levels, and overall appearance.
-
Liver Function: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are key indicators of liver damage.
-
Kidney Function: Blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) levels are standard markers for assessing kidney function. A glomerular filtration rate (GFR) assessment can provide a more detailed evaluation.[4]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent competitive inhibitor of heme oxygenase-1 (HO-1), the rate-limiting enzyme in the degradation of heme.[3] By inhibiting HO-1, this compound prevents the breakdown of heme into biliverdin, free iron, and carbon monoxide. This inhibition leads to a reduction in bilirubin (B190676) production.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Animal Distress or Mortality | Dose may be too high, leading to acute toxicity. | Immediately cease administration and perform a necropsy to identify potential target organs of toxicity. For future experiments, conduct a thorough dose-escalation study to determine the Maximum Tolerated Dose (MTD). |
| Skin Lesions or Redness | Photosensitivity due to this compound administration and exposure to light. | House animals in a low-light environment. Minimize exposure to direct light during handling and procedures. If lesions are severe, consult with a veterinarian. |
| Elevated Liver Enzymes (ALT/AST) | Potential hepatotoxicity. | Consider reducing the dose or frequency of administration. Collect liver tissue for histopathological analysis at the end of the study to assess for any structural damage. |
| Elevated Kidney Markers (BUN/Creatinine) | Potential nephrotoxicity. | Consider reducing the dose or frequency of administration. Perform urinalysis and collect kidney tissue for histopathological examination. |
| Lack of Efficacy | Dose may be too low. Issues with compound stability or administration route. | Verify the proper preparation and storage of the this compound solution. Consider increasing the dose in a stepwise manner, while carefully monitoring for toxicity. Evaluate if the chosen route of administration is optimal for reaching the target tissue. |
Quantitative Data Summary
Table 1: Reported In-Vivo Dosages of this compound and a Related Compound (ZnPPIX)
| Compound | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| This compound | Mice | 5 mg/kg | Intraperitoneal | Sensitized pancreatic tumors to chemotherapy. | [5] |
| SnPP | Rats | 25 µmol/kg | Parenteral or Gavage | Decreased microsomal heme oxygenase activity. | [6] |
| SnPP | Rats | 50 µmol/kg | Subcutaneous | Diminished hepatic microsomal cytochromes b5 and P-450. | [7] |
| ZnPPIX | Mice | 25 mg/kg | Intraperitoneal or Oral | Retardation of tumor growth. | [8] |
| ZnPPIX | Mice | 50 mg/kg | Intraperitoneal | Potent antitumor effects. | [8] |
Table 2: Key Parameters for In-Vivo Toxicity Monitoring
| Toxicity Type | Primary Endpoint | Secondary Endpoint | Method of Assessment |
| General Toxicity | Body Weight, Clinical Signs (lethargy, ruffled fur) | Food and Water Consumption | Daily observation and measurement |
| Photosensitivity | Skin Erythema, Edema | Behavioral changes (photophobia) | Visual inspection after controlled light exposure |
| Hepatotoxicity | Serum ALT, AST levels | Histopathology of liver tissue | Blood chemistry analysis, microscopic examination |
| Nephrotoxicity | Serum BUN, Creatinine levels | Glomerular Filtration Rate (GFR), Histopathology of kidney tissue | Blood chemistry analysis, clearance assays, microscopic examination |
Experimental Protocols
Protocol 1: Dose-Ranging Study to Determine Maximum Tolerated Dose (MTD)
-
Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice).
-
Group Allocation: Divide animals into at least 4-5 groups (n=3-5 per group), including a vehicle control group.
-
Dose Selection: Based on literature, start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 5, 10, 25, 50 mg/kg).
-
Administration: Administer this compound via the intended experimental route (e.g., intraperitoneal injection).
-
Monitoring: Observe animals daily for clinical signs of toxicity (weight loss, behavioral changes, etc.) for a predefined period (e.g., 7-14 days).
-
Endpoint: The MTD is defined as the highest dose that does not cause significant mortality or overt signs of toxicity (e.g., >15-20% body weight loss).
Protocol 2: Assessment of In-Vivo Photosensitivity
-
Animal Preparation: Treat a group of animals with the intended dose of this compound and a control group with vehicle. House all animals in a dark or low-light environment.
-
Light Exposure: At the time of expected peak compound concentration, expose a defined area of the animals' skin (e.g., shaved dorsal region) to a controlled dose of UVA light (e.g., using a solar simulator).
-
Observation: Visually score the exposed skin area for erythema and edema at specific time points after irradiation (e.g., 1, 24, and 48 hours) using a standardized scoring system (e.g., 0 = no reaction, 4 = severe reaction).
-
Data Analysis: Compare the scores between the this compound-treated and control groups to determine the photosensitizing potential.
Protocol 3: Monitoring Organ Toxicity
-
Study Design: In your main efficacy study, include dedicated satellite groups of animals for toxicity assessment.
-
Blood Collection: Collect blood samples at baseline and at selected time points during the study (e.g., mid-study and termination).
-
Biochemical Analysis: Analyze serum for key markers of liver (ALT, AST) and kidney (BUN, creatinine) function.
-
Histopathology: At the end of the study, collect liver and kidney tissues. Fix the tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should examine the slides for any signs of cellular damage, inflammation, or necrosis.
Visualizations
Caption: Mechanism of action of this compound as a competitive inhibitor of Heme Oxygenase-1.
Caption: Workflow for determining the optimal this compound dosage for in-vivo studies.
References
- 1. Potential Kidney Disease Treatment Discovered in Mouse Study | Technology Networks [technologynetworks.com]
- 2. Acute and subacute toxicity of piperine in mice, rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early Detection of Acute Drug-Induced Liver Injury in Mice by Noninvasive Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measured GFR in murine animal models: review on methods, techniques, and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The in vitro and in vivo inhibition of intestinal heme oxygenase by tin-protoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of tin-protoporphyrin administration on hepatic xenobiotic metabolizing enzymes in the juvenile rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]
how to improve the stability of SnPPIX in aqueous solutions
Welcome to the technical support center for Tin (IV) Protoporphyrin IX (SnPPIX). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling and stabilizing this compound in aqueous solutions. Here you will find answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure the stability and efficacy of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution unstable in aqueous buffer?
A1: this compound, like many porphyrins, has poor solubility in neutral aqueous solutions. Its amphiphilic nature and large planar structure cause it to self-aggregate through processes like π-π stacking and hydrogen bonding. This aggregation leads to the formation of dimers and higher-order structures, which can result in precipitation, a decrease in biological activity, and quenching of fluorescence.
Q2: What are the visible signs of this compound instability or aggregation?
A2: Visual signs include the formation of a precipitate, turbidity, or a color change in the solution. Spectroscopically, aggregation is indicated by a broadening and/or a shift in the Soret peak (~405 nm) in the UV-Vis absorption spectrum. Monomeric, well-dissolved this compound should exhibit a sharp and distinct Soret peak.
Q3: What is the best way to prepare a stock solution of this compound?
A3: It is recommended to first dissolve this compound in an organic solvent or a basic aqueous solution before diluting it into your final aqueous buffer. Common choices for initial dissolution include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or a small amount of 0.1 M NaOH. For instance, a stock solution can be prepared in DMSO at a concentration of 5 mg/mL, which can then be diluted into the desired aqueous medium.[1] Note that aqueous solutions are not recommended for storage for more than one day.
Q4: How can I improve the stability and solubility of this compound for my experiments?
A4: Several strategies can be employed:
-
Use of Co-solvents: As mentioned, initially dissolving this compound in a water-miscible organic solvent like DMSO helps, but keep the final concentration of the organic solvent low in your experimental medium (typically <1%) to avoid solvent-induced artifacts.
-
pH Adjustment: Porphyrins are generally more soluble at higher pH. Preparing the initial stock in a dilute basic solution (e.g., 0.1 M NaOH) can deprotonate the carboxylic acid groups, increasing solubility.[1]
-
Use of Stabilizers: Incorporating surfactants or polymers that form micelles or encapsulate the this compound molecule can significantly enhance stability. Poloxamer 407 (P407) is a well-documented example that can form micelles to encapsulate porphyrins, thereby preventing aggregation and increasing solubility.[2][3][4]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent competitive inhibitor of Heme Oxygenase-1 (HO-1), an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. By inhibiting HO-1, this compound can modulate various cellular processes, making it a valuable tool in studying the effects of heme metabolism.[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon dilution into aqueous buffer. | 1. Low Solubility: The concentration of this compound exceeds its solubility limit in the final buffer. 2. Aggregation: Rapid self-aggregation is occurring upon contact with the aqueous environment. | 1. Reduce Final Concentration: Lower the target concentration of this compound in your final solution. 2. Modify Dilution Method: Add the this compound stock solution to the buffer dropwise while vortexing vigorously to promote rapid dispersion. 3. Incorporate a Stabilizer: Prepare the final buffer with a stabilizing agent like 1-10% (w/w) Poloxamer 407 before adding the this compound stock.[2][3][4] |
| UV-Vis spectrum shows a broad or shifted Soret peak. | Aggregation: The this compound molecules are aggregating in the solution. Monomeric this compound has a sharp Soret peak around 405 nm. Aggregation causes this peak to broaden, decrease in intensity (hypochromicity), and potentially shift. | 1. Review Preparation Protocol: Ensure the initial stock solution was fully dissolved before dilution. 2. Use a Stabilizer: Formulate the solution using Poloxamer 407 or another suitable surfactant to maintain the monomeric state. 3. Check pH: Ensure the pH of the final solution is optimal. For porphyrins with carboxylic acid groups, a slightly basic pH can improve solubility. |
| Inconsistent experimental results or loss of biological activity. | 1. Degradation: this compound may have degraded due to light exposure (photo-oxidation) or other chemical reactions. 2. Aggregation: Aggregated this compound has reduced biological availability and activity compared to its monomeric form. | 1. Protect from Light: Prepare and store this compound solutions protected from light by using amber vials or wrapping containers in foil. Prepare solutions fresh whenever possible. 2. Confirm Monomeric State: Use UV-Vis spectroscopy to confirm the presence of a sharp Soret peak before each experiment. If aggregation is detected, remake the solution using a stabilization protocol. |
| Cell toxicity observed in in vitro assays. | Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is too high in the final cell culture medium. | Minimize Solvent Concentration: Ensure the final concentration of the organic solvent is non-toxic to your specific cell line (usually well below 1%, and often below 0.1%). Consider using a stabilizer like Poloxamer 407 in an aqueous system to eliminate the need for organic solvents. |
Data Presentation: Enhancing this compound Solubility
The use of stabilizing agents can significantly improve the aqueous solubility of porphyrins. The table below summarizes data from a study on Protoporphyrin IX (PpIX), a structurally similar precursor to this compound, demonstrating the effect of Poloxamer 407 (P407).
| Solvent System | PpIX Solubility (mg/mL) | Fold Increase vs. Water |
| Purified Water | 0.138[3][4] | 1.0 |
| 10% (w/w) Poloxamer 407 in Water | 0.593[3][4] | 4.3 |
| 50% (v/v) Ethanol | 0.4 (approx.) | ~2.9 |
| 10% (w/w) P407 in 50% (v/v) Ethanol | 0.503[3][4] | 3.6 |
Data adapted from studies on Protoporphyrin IX, which has comparable solubility challenges to this compound.[3][4]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution using Poloxamer 407
This protocol describes how to prepare a 100 µM this compound solution in a phosphate-buffered saline (PBS) system stabilized with 1% Poloxamer 407.
Materials:
-
Tin (IV) Protoporphyrin IX dichloride (FW: ~750.3 g/mol )
-
Dimethyl Sulfoxide (DMSO)
-
Poloxamer 407 (P407)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, light-protected microcentrifuge tubes and glassware
Procedure:
-
Prepare P407-PBS Solution:
-
Weigh out 1 g of Poloxamer 407 and add it to 99 mL of PBS to make a 1% (w/v) solution.
-
Stir the solution at 4°C (on ice) to allow the P407 to dissolve completely. P407 dissolves more readily at lower temperatures. This will be your final buffer.
-
-
Prepare this compound Stock Solution:
-
Weigh out 0.75 mg of this compound powder in a light-protected microcentrifuge tube.
-
Add 1.0 mL of high-purity DMSO to the tube.
-
Vortex or sonicate briefly until the this compound is completely dissolved. This creates a 1 mM stock solution.
-
-
Prepare Final Stabilized Solution:
-
Allow the 1% P407-PBS solution to come to room temperature.
-
While vortexing the P407-PBS solution, add 100 µL of the 1 mM this compound stock solution dropwise to 900 µL of the P407-PBS solution.
-
This results in a final 1 mL solution with 100 µM this compound in 1% P407-PBS, with a final DMSO concentration of 10%. Note: For cell culture, further dilution into media is required to lower DMSO and P407 concentrations to non-toxic levels.
-
-
Storage and Handling:
-
Use the solution immediately for best results.
-
If short-term storage is necessary, store at 4°C, protected from light, for no more than 24 hours. Always confirm stability with UV-Vis spectroscopy before use.
-
Protocol 2: Monitoring this compound Stability with UV-Vis Spectroscopy
This protocol outlines how to use a UV-Vis spectrophotometer to assess the aggregation state of this compound.
Materials:
-
This compound solution (prepared as described in Protocol 1 or another method)
-
UV-transparent cuvettes (quartz recommended)
-
UV-Vis Spectrophotometer
Procedure:
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.
-
Set the wavelength scan range from 350 nm to 700 nm.
-
-
Blank Measurement:
-
Fill a cuvette with the same buffer/solvent used to prepare your this compound solution (e.g., 1% P407-PBS).
-
Place the cuvette in the spectrophotometer and perform a baseline correction or "blank" measurement.
-
-
Sample Measurement:
-
Carefully rinse and fill a cuvette with your this compound solution.
-
Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
-
Data Analysis:
-
Identify the Soret Peak: Locate the most intense absorption peak, which should be in the ~400-410 nm region. This is the Soret band.
-
Assess Stability:
-
Stable (Monomeric) this compound: The spectrum should show a single, sharp, and well-defined Soret peak around 405 nm.
-
Unstable (Aggregated) this compound: The Soret peak will appear broadened, its maximum intensity may be reduced (hypochromism), and its peak wavelength may be shifted. The presence of a "shoulder" on the Soret peak or the appearance of new peaks at different wavelengths is a strong indicator of aggregation.
-
-
Time-Course Monitoring: To assess stability over time, repeat the measurement at regular intervals (e.g., 0, 1, 4, and 24 hours) while keeping the solution under its intended storage conditions (e.g., at 37°C, protected from light). Plotting the spectra overlaid will clearly show any changes indicative of degradation or aggregation.
-
Visualizations
Troubleshooting Workflow for this compound Instability
Caption: A logical workflow for diagnosing and resolving this compound instability issues.
Mechanism of this compound Stabilization and Action
Caption: Conceptual diagram of this compound stabilization and its inhibitory action on HO-1.
References
- 1. Quantitative Analysis of Physical Stability Mechanisms of Amorphous Solid Dispersions by Molecular Dynamic Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJNANO - Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems [beilstein-journals.org]
- 3. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]
common issues with heme oxygenase inhibitors in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with heme oxygenase (HO) inhibitors.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with HO inhibitors, providing potential causes and solutions in a question-and-answer format.
Q1: My HO inhibitor is not dissolving properly. How can I improve its solubility?
A1: Poor solubility is a frequent issue, especially with metalloporphyrins like Tin Protoporphyrin IX (SnPP) and Zinc Protoporphyrin IX (ZnPP), which are hydrophobic.
-
Problem: The inhibitor precipitates out of solution, leading to inaccurate concentrations and unreliable experimental results.
-
Common Causes:
-
Using aqueous buffers directly with hydrophobic inhibitors.
-
Incorrect solvent or pH.
-
-
Solutions:
-
Use an appropriate solvent: For metalloporphyrins like SnPP and ZnPP, initial dissolution in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is recommended.[1][2] You can also use a dilute aqueous base (e.g., 0.1 M NaOH) for initial solubilization.[3][4]
-
Follow with serial dilutions: After initial dissolution, the stock solution can be serially diluted in the desired aqueous buffer (e.g., PBS) for your experiment.[2] Ensure the final concentration of the organic solvent is low (typically <0.5% in cell culture) to avoid solvent-induced toxicity.[5]
-
Consider derivatized inhibitors: Some commercially available inhibitors are modified to improve aqueous solubility, such as pegylated ZnPP.
-
Q2: I'm observing an unexpected increase in HO-1 protein expression after adding my metalloporphyrin inhibitor (e.g., SnPP, ZnPP). Is this normal?
A2: Yes, this is a known phenomenon referred to as paradoxical induction.
-
Problem: Instead of just inhibiting HO activity, the inhibitor is also upregulating the expression of the HO-1 enzyme, which can complicate the interpretation of results.
-
Common Cause: Metalloporphyrins can act as inducers of HO-1 gene expression, even while they competitively inhibit the enzyme's catalytic activity.
-
Solutions:
-
Measure both HO-1 protein levels and activity: Use techniques like Western blotting or qPCR to monitor HO-1 expression levels alongside an enzymatic activity assay. This will allow you to differentiate between the effects on protein expression and catalytic function.
-
Use non-porphyrin inhibitors: Consider using newer, non-porphyrin-based HO inhibitors (e.g., imidazole-dioxolane derivatives) that do not typically induce HO-1 expression.[6]
-
Employ genetic knockdown: As a complementary approach, use siRNA or shRNA to specifically knockdown HO-1 expression to confirm that the observed effects are indeed due to the loss of HO-1 activity.[6]
-
Q3: How can I be sure that the effects I'm seeing are due to HO inhibition and not off-target effects?
A3: This is a critical consideration, as many HO inhibitors, particularly metalloporphyrins, can affect other heme-containing enzymes.
-
Common Off-Targets:
-
Nitric Oxide Synthase (NOS)
-
Soluble Guanylate Cyclase (sGC)
-
Cytochrome P450 enzymes
-
-
Solutions:
-
Assess the activity of potential off-target enzymes: In parallel with your main experiment, measure the activity of NOS and sGC in the presence of your HO inhibitor. See the "Experimental Protocols" section for relevant assays.
-
Use a negative control: Employ a structurally similar molecule that does not inhibit HO, such as Copper (II) protoporphyrin IX, to control for non-specific effects of porphyrin-like structures.[4]
-
Use multiple, structurally distinct inhibitors: If two different classes of HO inhibitors produce the same biological effect, it increases the confidence that the effect is mediated by HO inhibition.
-
Rescue experiments: Attempt to reverse the effects of the HO inhibitor by adding the downstream products of HO activity, such as carbon monoxide (CO) via a CO-releasing molecule (CORM) or biliverdin/bilirubin (B190676).
-
Q4: How should I prepare and store my HO inhibitor stock solutions?
A4: Proper handling and storage are essential for maintaining the stability and activity of your inhibitor.
-
Problem: Improper storage can lead to degradation of the inhibitor, resulting in a loss of potency.
-
General Guidelines:
-
Storage of solid compound: Store the powdered form of the inhibitor at -20°C, protected from light.[7]
-
Stock solution preparation: Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO for metalloporphyrins).
-
Aliquoting and storage of stock solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[8]
-
Aqueous solutions: Avoid storing inhibitors in aqueous solutions for extended periods, as they are less stable. Prepare fresh dilutions from your frozen stock for each experiment.[2]
-
Quantitative Data on Common HO Inhibitors
The following table summarizes key quantitative data for commonly used heme oxygenase inhibitors. Note that IC50 values can vary depending on the experimental conditions (e.g., substrate concentration, enzyme source).
| Inhibitor | Target(s) | HO-1 IC50 (µM) | HO-2 IC50 (µM) | Solubility |
| Tin Protoporphyrin IX (SnPP) | HO-1, HO-2, sGC, NOS | ~0.03 - 0.1 | ~0.01 - 0.05 | Soluble to 5 mM in DMSO.[1] Sparingly soluble in aqueous buffers.[2] |
| Zinc Protoporphyrin IX (ZnPP) | HO-1, HO-2, sGC, NOS | ~2.5 - 6.0[9] | ~1.0 - 2.65 | Soluble to 50 mM in DMSO. Slightly soluble in DMF.[10] |
| QC-15 | HO-1 selective | ~4.0 | >100 | Soluble in organic solvents. |
| Heme Oxygenase-1-IN-1 | HO-1 selective | 0.25[11][12] | Not reported | Soluble in DMSO (125 mg/mL).[12] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the use of HO inhibitors.
Protocol 1: Spectrophotometric Assay for Heme Oxygenase Activity
This protocol measures the activity of HO by quantifying the production of bilirubin.
Materials:
-
Cell or tissue homogenate/microsomal fraction
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Hemin (B1673052) (substrate)
-
NADPH
-
Biliverdin reductase (can be from a rat liver cytosol preparation)
-
Bovine Serum Albumin (BSA)
-
Spectrophotometer capable of reading at 464 nm and 530 nm
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following on ice:
-
Cell/tissue sample containing HO enzyme
-
Potassium phosphate buffer
-
BSA
-
Biliverdin reductase
-
Your HO inhibitor at various concentrations (or vehicle control)
-
-
Initiate the Reaction: Add hemin to the reaction mixture to start the reaction.
-
Incubate: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the Reaction: Stop the reaction by placing the tubes on ice.
-
Measure Bilirubin Production:
-
Centrifuge the tubes to pellet any precipitate.
-
Transfer the supernatant to a cuvette.
-
Measure the absorbance of the supernatant. The amount of bilirubin formed is calculated from the difference in absorbance between 464 nm and 530 nm, using an extinction coefficient of 40 mM⁻¹cm⁻¹ for bilirubin.
-
-
Calculate HO Activity: Express the HO activity as pmol of bilirubin formed per milligram of protein per minute.
Protocol 2: Assessing Off-Target Effects on Nitric Oxide Synthase (NOS) Activity
This protocol is based on the Griess assay, which measures nitrite (B80452), a stable breakdown product of nitric oxide (NO).
Materials:
-
Cell lysate or purified NOS
-
L-arginine (NOS substrate)
-
NADPH
-
Griess Reagent (Reagent A: sulfanilamide (B372717) in phosphoric acid; Reagent B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Nitrate (B79036) reductase (to convert nitrate to nitrite for total NO measurement)
-
Sodium nitrite standard solutions
-
96-well microplate
-
Microplate reader capable of reading absorbance at 540 nm
Procedure:
-
Prepare Samples: In a 96-well plate, add your cell lysate or purified NOS.
-
Add Inhibitor: Add your HO inhibitor at the desired concentrations (or vehicle control).
-
Initiate the Reaction: Add L-arginine and NADPH to start the reaction.
-
Incubate: Incubate the plate at 37°C for an appropriate time (e.g., 60 minutes).
-
Convert Nitrate to Nitrite (Optional but Recommended): Add nitrate reductase and its necessary cofactors to the wells and incubate further to convert all nitrate to nitrite.
-
Griess Reaction:
-
Add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
-
Measure Absorbance: Read the absorbance at 540 nm.
-
Calculate Nitrite Concentration: Determine the nitrite concentration in your samples by comparing the absorbance values to a standard curve generated using sodium nitrite standards. A decrease in nitrite production in the presence of the inhibitor suggests an off-target effect on NOS.
Protocol 3: Assessing Off-Target Effects on Soluble Guanylate Cyclase (sGC) Activity
This protocol measures the production of cyclic GMP (cGMP), the product of sGC activity.
Materials:
-
Cell lysate or purified sGC
-
GTP (sGC substrate)
-
A nitric oxide (NO) donor (e.g., sodium nitroprusside, SNP) to stimulate sGC activity
-
cGMP enzyme immunoassay (EIA) kit
-
96-well plate
Procedure:
-
Prepare Samples: In a 96-well plate, add your cell lysate or purified sGC.
-
Add Inhibitor: Add your HO inhibitor at the desired concentrations (or vehicle control).
-
Stimulate sGC: Add the NO donor to stimulate sGC activity.
-
Initiate the Reaction: Add GTP to start the reaction.
-
Incubate: Incubate the plate at 37°C for a defined time (e.g., 10-15 minutes).
-
Stop the Reaction: Stop the reaction according to the EIA kit manufacturer's instructions (e.g., by adding a stop solution or by heat inactivation).
-
Measure cGMP Levels: Follow the instructions of the cGMP EIA kit to measure the concentration of cGMP in each well.
-
Analyze Results: A decrease in cGMP production in the presence of the HO inhibitor indicates a potential off-target effect on sGC.
Visualizations
Heme Oxygenase Signaling Pathway
Caption: The Heme Oxygenase signaling pathway and points of inhibition.
Troubleshooting Workflow for HO Inhibitor Experiments
Caption: A logical workflow for troubleshooting common experimental issues.
Workflow for Validating a New Heme Oxygenase Inhibitor
Caption: A stepwise workflow for the validation of a new HO inhibitor.
References
- 1. rndsystems.com [rndsystems.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Enzo Life Sciences Tin Protoporphyrin IX. dichloride (25mg). CAS: 14325-05-4, | Fisher Scientific [fishersci.com]
- 4. Protoporphyrin IX | PPIX | Porphyrins are our specialty! | 553-12-8 [frontierspecialtychemicals.com]
- 5. Inhibition of Heme Export and/or Heme Synthesis Potentiates Metformin Anti-Proliferative Effect on Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heme oxygenase inhibition in cancers: possible tools and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echelon-inc.com [echelon-inc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vitro inhibition of heme oxygenase isoenzymes by metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Addressing SnPPIX Delivery Challenges in Animal Models
Welcome to the technical support center for the in vivo application of Tin Protoporphyrin IX (SnPPIX). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with this compound delivery in animal models.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
1. Solubility and Formulation
-
Q: My this compound is not dissolving in aqueous solutions. What should I do?
-
A: this compound has poor solubility in aqueous solutions at neutral pH. It is recommended to first prepare a stock solution in a suitable organic solvent or an alkaline solution. Common solvents include 0.1 M NaOH and DMSO.[1][2] For in vivo applications, further dilution into a biocompatible vehicle is necessary. Be aware that rapid dilution of a concentrated stock into an aqueous buffer can cause precipitation.
-
-
Q: What are the recommended solvents for preparing a this compound stock solution?
-
A: For a high concentration stock, 0.1 M NaOH is effective, though care must be taken to adjust the pH of the final working solution to a physiologically acceptable range before administration.[1][2] DMSO is another common solvent, but the final concentration in the administered solution should be kept low (typically <5%) to avoid toxicity.[1][2] Always use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.
-
-
Q: My this compound solution precipitates after dilution for in vivo administration. How can I prevent this?
-
A: Precipitation upon dilution into physiological buffers is a common issue. To mitigate this, consider the following:
-
Use of co-solvents or surfactants: Formulations containing co-solvents like ethanol (B145695) or surfactants like Poloxamer 407 (P407) can improve solubility and stability in aqueous media.[3][4][5]
-
Slow dilution: Add the stock solution to the vehicle drop-wise while vortexing to avoid rapid changes in solvent polarity.
-
pH adjustment: Ensure the final pH of your formulation is compatible with both this compound solubility and physiological tolerance. Protoporphyrins can aggregate at certain pH values.[6]
-
-
-
Q: Are there any advanced formulations to improve this compound delivery and reduce frequent dosing?
-
A: Yes, a long-acting, thermo-responsive injectable formulation (this compound-TIF) has been developed for sustained intramuscular release. This formulation, composed of a poloxamer-poly(acrylic acid) base, is liquid at room temperature and forms a gel at body temperature, allowing for prolonged drug release and reducing the need for frequent, impractical injections.[7][8][9][10]
-
2. Administration and Animal Welfare
-
Q: What are the common routes of administration for this compound in animal models?
-
A: The most common routes are intraperitoneal (IP) and intravenous (IV) injection.[1][2] Intramuscular (IM) injection of specialized formulations has also been successfully used.[7][8][9][10] The choice of administration route depends on the experimental goals, the required pharmacokinetic profile, and the formulation.
-
-
Q: I am observing signs of irritation or toxicity in my animals after this compound administration. What could be the cause?
-
A: This could be due to several factors:
-
Vehicle toxicity: High concentrations of solvents like DMSO can cause local irritation and systemic toxicity. Always include a vehicle-only control group in your experiments.
-
pH of the formulation: A non-physiological pH can cause pain and inflammation at the injection site.
-
High doses of this compound: At high concentrations, this compound may displace intracellular heme, potentially affecting hemoprotein function.[11] Long-term administration of massive doses, however, has been shown to not produce significant histopathological changes in some studies.[2][12]
-
-
-
Q: How can I minimize the stress and discomfort to the animals during injection?
-
A: Proper handling and injection technique are crucial. For IP injections, ensure the needle is inserted into the lower right quadrant of the abdomen to avoid injuring the cecum or bladder.[6][12] For IV injections, proper restraint and warming of the tail to dilate the veins can facilitate the procedure.[3] Using the appropriate needle gauge and limiting the injection volume are also important.[12]
-
3. Stability and Handling
-
Q: How should I store my this compound powder and stock solutions?
-
Q: Is this compound sensitive to light?
-
A: Yes, protoporphyrins are known to be light-sensitive. It is recommended to protect this compound solutions from light during preparation and administration to prevent photodegradation.
-
Quantitative Data Summary
The following tables provide a summary of solubility and stability data for this compound.
Table 1: this compound Solubility in Various Solvents
| Solvent/Vehicle | Concentration | Notes |
| 0.1 M NaOH | 10-12.5 mg/mL | Sonication may be required.[1][2] |
| 1 M NaOH | 5 mg/mL | Sonication may be required.[1] |
| DMSO | 0.5-5 mg/mL | Warming and sonication may be needed. Use fresh, anhydrous DMSO.[1][2] |
| Water | Very low solubility | Not a suitable primary solvent.[3][4][5] |
| Ethanol-water mixtures | Improved solubility compared to water alone | The exact concentration for this compound is not specified, but this is a known method for related compounds.[3][4][5] |
| Poloxamer 407 (10% w/w) in water | Significantly enhanced solubility | A promising vehicle for in vivo delivery.[3][4][5] |
Table 2: this compound Stability and Storage Recommendations
| Condition | Recommendation | Rationale |
| Storage (Powder) | -20°C, protected from light | Long-term stability.[2] |
| Storage (Stock Solution) | -80°C (up to 1 year) or -20°C (up to 1 month) in aliquots | Avoids repeated freeze-thaw cycles.[1][2] |
| Handling | Protect from light | Protoporphyrins are light-sensitive. |
| pH | Avoid highly alkaline conditions for prolonged periods | Can affect stability.[13] |
Experimental Protocols
Below are detailed methodologies for common in vivo administration routes of this compound.
Protocol 1: Intraperitoneal (IP) Injection in Mice
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in 0.1 M NaOH or DMSO.
-
On the day of injection, dilute the stock solution in sterile saline or PBS to the final desired concentration. Ensure the final pH is adjusted to a physiological range (7.2-7.4). The final DMSO concentration should be below 5%.
-
Protect the solution from light.
-
-
Animal Restraint:
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Turn the mouse over to expose the abdomen, tilting the head slightly downwards. This allows the abdominal organs to move away from the injection site.
-
-
Injection Procedure:
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[6][12]
-
Use a 25-27 gauge needle.[12]
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect placement.
-
Slowly inject the desired volume (typically up to 0.5 mL for a 25g mouse).
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Intravenous (IV) Injection in Mice (Tail Vein)
-
Preparation of this compound Solution:
-
Prepare the this compound solution as described for IP injection. Ensure the solution is free of any precipitates. Filtering through a 0.22 µm filter is recommended.
-
-
Animal Preparation:
-
Place the mouse in a restraint device that allows access to the tail.
-
Warm the tail using a heat lamp or warm water bath to cause vasodilation, making the lateral tail veins more visible and accessible.[3]
-
-
Injection Procedure:
-
Wipe the tail with 70% ethanol.
-
Use a 27-30 gauge needle attached to a tuberculin syringe.
-
Position the needle bevel-up and insert it into one of the lateral tail veins at a shallow angle.
-
A successful insertion is often indicated by a flash of blood in the needle hub.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein. In this case, withdraw the needle and attempt a new injection more proximal to the body.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Heme Oxygenase-1 (HO-1) pathway and its inhibition by this compound.
Caption: NRF2 pathway activation in response to oxidative stress.[9][14][15]
Experimental Workflow
Caption: A generalized workflow for in vivo experiments using this compound.[16][17][18][19][20]
References
- 1. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 2. Long-term administration of massive doses of Sn-protoporphyrin in anemic mutant mice (sphha/sphha) [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heme oxygenase-1 and carbon monoxide in the heart: The balancing act between danger signaling and pro-survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effects of tin-protoporphyrin administration on hepatic xenobiotic metabolizing enzymes in the juvenile rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term administration of massive doses of Sn-protoporphyrin in anemic mutant mice (sphha/sphha) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Refrigerated medicines stability tool – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 14. researchgate.net [researchgate.net]
- 15. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting SnPPIX-Based HO-1 Inhibition Experiments
Welcome to the technical support center for researchers utilizing SnPPIX in Heme Oxygenase-1 (HO-1) inhibition studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify and resolve common issues that may lead to a lack of observable HO-1 inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of HO-1 inhibition by this compound?
This compound, or Tin Protoporphyrin IX, is a potent competitive inhibitor of Heme Oxygenase-1 (HO-1). It functions as a synthetic heme analog, binding to the active site of the HO-1 enzyme. This binding event prevents the natural substrate, heme, from being catabolized into biliverdin (B22007), free iron, and carbon monoxide (CO).
Q2: What is the typical potency of this compound against HO-1?
The inhibitory potency of this compound is often reported with a Ki (inhibition constant) value. For human HO-1, the Ki is approximately 11 nM. In functional assays, the half-maximal inhibitory concentration (IC50) can vary depending on the experimental conditions, but it is generally in the low nanomolar to low micromolar range. For instance, IC50 values between 0.05 µM and 0.5 µM have been reported.
Q3: Is this compound selective for HO-1?
This compound exhibits selectivity for HO-1 over the inducible isoform, HO-2. The IC50 for HO-2 is significantly higher, around 7.5 µM. However, at higher concentrations, this compound may also weakly inhibit other enzymes like endothelial nitric oxide synthase (eNOS) and soluble guanylyl cyclase (sGC), with IC50 values of 35 µM and 30 µM, respectively.
Troubleshooting Guide: Why Am I Not Seeing HO-1 Inhibition with this compound?
If your experiment is not showing the expected inhibition of HO-1 activity with this compound, consider the following potential issues, categorized by experimental stage.
Reagent and Solution Preparation
A common source of experimental failure lies in the preparation and handling of reagents.
| Potential Issue | Troubleshooting Steps |
| Improper this compound Dissolution | This compound has poor solubility in aqueous buffers. First, dissolve it in an appropriate organic solvent like DMSO or 0.1 M NaOH with sonication before making further dilutions in your assay buffer.[1] Ensure the final concentration of the organic solvent in your assay is low and consistent across all conditions, including controls. |
| This compound Degradation | This compound is light-sensitive. Prepare solutions fresh and protect them from light during preparation and incubation. Store stock solutions at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months) in sealed, light-protected vials.[1] |
| Incorrect this compound Concentration | Verify the calculations for your serial dilutions. Ensure the final concentration in the assay is sufficient to inhibit HO-1. Refer to the provided quantitative data table for typical effective concentrations. |
| Sub-optimal Reagent Quality | Ensure the purity and activity of all reagents, including the HO-1 enzyme (or cell lysate/microsomes), hemin (B1673052) (substrate), NADPH, and biliverdin reductase. Use fresh or properly stored reagents. |
Experimental Protocol and Assay Conditions
The specifics of your assay protocol can significantly impact the outcome.
| Potential Issue | Troubleshooting Steps |
| Incorrect Assay Buffer pH | HO-1 activity is pH-dependent. Ensure your reaction buffer is at the optimal pH, typically around 7.4. |
| Inappropriate Incubation Times | The pre-incubation time of the enzyme with this compound and the reaction time after adding the substrate are critical. Optimize these times for your specific assay conditions. A typical reaction incubation is 30-60 minutes at 37°C in the dark.[2] |
| Enzyme Concentration Too High | If the concentration of the HO-1 enzyme is too high, it may require a much higher concentration of this compound to achieve noticeable inhibition. Consider reducing the enzyme concentration. |
| Presence of Interfering Substances | Certain substances in your sample preparation can interfere with the assay. Avoid high concentrations of detergents (e.g., SDS > 0.2%), reducing agents, or chelators like EDTA (>0.5 mM) unless they are a required part of the assay. |
| Inaccurate Measurement of HO-1 Activity | The most common method to measure HO-1 activity is by quantifying bilirubin (B190676) formation spectrophotometrically at approximately 464 nm. Ensure your spectrophotometer is calibrated and you are using the correct extinction coefficient for bilirubin in your solvent (e.g., ε = 60 mM⁻¹ cm⁻¹ in chloroform).[2] |
Data Analysis and Interpretation
| Potential Issue | Troubleshooting Steps |
| Lack of Proper Controls | Include the following controls in your experiment: - No Enzyme Control: To measure background signal. - No Inhibitor (Vehicle) Control: To determine 100% enzyme activity. - Positive Control Inhibitor (if available): To confirm the assay is working as expected. |
| Incorrect Data Normalization | Normalize your data to the "No Inhibitor" control to accurately calculate the percentage of inhibition for each this compound concentration. |
| Issues with Curve Fitting | When determining an IC50 value, use a suitable non-linear regression model to fit your dose-response curve. Ensure you have a sufficient number of data points spanning a wide range of inhibitor concentrations. |
Quantitative Data Summary
The following table provides key quantitative data for this compound in the context of HO-1 inhibition experiments.
| Parameter | Value | Source |
| This compound Ki (HO-1) | 11 nM | [3] |
| This compound IC50 (HO-1) | 0.05 - 0.5 µM | [2] |
| This compound IC50 (HO-2) | 7.5 µM | [3] |
| This compound Solubility in DMSO | ~0.5 mg/mL | [4] |
| This compound Solubility in 0.1 M NaOH | 12.5 mg/mL (with sonication) | [1] |
| Bilirubin Absorbance Maximum | ~464 nm | [2] |
| Bilirubin Molar Extinction Coefficient (in Chloroform) | 60 mM⁻¹ cm⁻¹ | [2] |
Experimental Protocols
Key Experiment: In Vitro Heme Oxygenase-1 (HO-1) Activity Assay
This protocol outlines a common method for measuring HO-1 activity, which can be adapted for inhibitor screening.
Materials:
-
Purified recombinant HO-1 or microsomal fraction containing HO-1
-
Rat liver cytosol (as a source of biliverdin reductase) or purified biliverdin reductase
-
Hemin (substrate)
-
NADPH
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
This compound stock solution (dissolved in an appropriate solvent)
-
Chloroform (B151607) (for extraction)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 µL of 100 mM Potassium Phosphate Buffer (pH 7.4)
-
1-5 µg of purified HO-1 or an appropriate amount of microsomal protein
-
1-2 mg/mL of rat liver cytosol or a saturating concentration of purified biliverdin reductase
-
Desired concentrations of this compound (or vehicle control)
-
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the reaction by adding hemin to a final concentration of 20 µM and NADPH to a final concentration of 0.5 mM.[2]
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes in the dark.[2]
-
Termination of Reaction: Stop the reaction by adding 500 µL of chloroform and vortexing vigorously.
-
Extraction: Centrifuge the mixture at 10,000 x g for 5 minutes to separate the phases.
-
Measurement: Carefully collect the lower chloroform phase containing the bilirubin product. Measure the absorbance of the chloroform extract at 464 nm.[2]
-
Calculation: Calculate the amount of bilirubin formed using its molar extinction coefficient. One unit of HO-1 activity is typically defined as the amount of enzyme that produces 1 nmol of bilirubin per hour.
Visualizing the Process
Signaling Pathway of HO-1 Action and Inhibition
Caption: Competitive inhibition of HO-1 by this compound, blocking heme degradation.
Troubleshooting Workflow for Failed HO-1 Inhibition
References
Technical Support Center: Overcoming SnPPIX Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the heme oxygenase-1 (HO-1) inhibitor, SnPPIX (Tin Protoporphyrin IX), in cancer cell lines.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action in cancer cells?
This compound is a potent inhibitor of heme oxygenase-1 (HO-1), an enzyme that is often overexpressed in various cancers. HO-1 is involved in cytoprotective pathways that can contribute to tumor cell survival and resistance to therapy. By inhibiting HO-1, this compound can sensitize cancer cells to chemotherapeutic agents and other treatments.
2. What are the potential mechanisms of resistance to this compound in cancer cell lines?
While specific, clinically-validated mechanisms of resistance to this compound are still an active area of research, several potential mechanisms can be hypothesized based on general principles of drug resistance:
-
Target Overexpression: Increased expression of the target protein, HO-1, can titrate out the inhibitor, requiring higher concentrations of this compound to achieve the same level of inhibition.
-
Target Mutation: Mutations in the HMOX1 gene (encoding HO-1) could alter the drug-binding site, reducing the affinity of this compound for the enzyme.
-
Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of HO-1.[1][2][3][4] This can include upregulation of other cytoprotective mechanisms or pro-survival signaling cascades.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Altered Drug Metabolism: Changes in cellular metabolism could lead to the inactivation or degradation of this compound.
3. How can I determine if my cancer cell line is resistant to this compound?
Resistance is typically defined by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound compared to a sensitive parental cell line. A common starting point is to consider a cell line resistant if its IC50 value is 5- to 10-fold higher than the sensitive counterpart.
Troubleshooting Guides
This section provides guidance for common issues encountered during experiments with this compound.
Problem 1: Higher than expected IC50 value for this compound in my cell line.
| Possible Cause | Suggested Solution |
| Intrinsic Resistance | The cell line may have naturally high levels of HO-1 or pre-existing resistance mechanisms. |
| - Measure the basal expression level of HO-1 protein by Western blot. | |
| - Sequence the HMOX1 gene to check for potential mutations. | |
| Experimental Error | Inaccurate drug concentration, improper cell handling, or issues with the viability assay. |
| - Verify the concentration and purity of your this compound stock solution. | |
| - Ensure consistent cell seeding density and health. | |
| - Include positive and negative controls in your viability assay. | |
| Suboptimal Assay Conditions | The incubation time or assay endpoint may not be optimal for observing the effects of this compound. |
| - Perform a time-course experiment to determine the optimal treatment duration. | |
| - Try a different viability assay (e.g., crystal violet, CellTiter-Glo) to confirm the results. |
Problem 2: My this compound-resistant cell line shows cross-resistance to other drugs.
| Possible Cause | Suggested Solution |
| Upregulation of Drug Efflux Pumps | Overexpression of ABC transporters can confer resistance to a broad range of compounds. |
| - Perform a Western blot or qPCR to assess the expression of common drug transporters (e.g., P-glycoprotein, MRP1). | |
| - Test for reversal of resistance by co-incubating with known efflux pump inhibitors. | |
| Activation of General Pro-survival Pathways | The resistance mechanism may involve the upregulation of pathways that protect against a variety of cellular stresses. |
| - Use pathway analysis tools to investigate changes in gene or protein expression between sensitive and resistant cells. | |
| - Explore the involvement of pathways like PI3K/Akt, MAPK, or Nrf2 signaling. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Resistance Factor |
| Parental Cell Line A | Pancreatic | 15 | - |
| Resistant Subline A1 | Pancreatic | 95 | 6.3x |
| Parental Cell Line B | Lung | 25 | - |
| Resistant Subline B1 | Lung | 210 | 8.4x |
| Parental Cell Line C | Melanoma | 10 | - |
| Resistant Subline C1 | Melanoma | 150 | 15x |
Note: These are example values to illustrate the concept of resistance. Actual IC50 values will vary depending on the cell line and experimental conditions.
Experimental Protocols
Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a stable this compound-resistant cell line through continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (in a suitable solvent, e.g., DMSO)
-
Cell culture flasks/dishes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50 value.
-
Monitor Cell Viability: Observe the cells daily. Initially, a significant proportion of cells will die.
-
Recovery and Subculture: Once the surviving cells reach approximately 70-80% confluency, subculture them into a fresh flask with the same concentration of this compound.
-
Dose Escalation: After the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold increments).
-
Repeat Cycles: Continue this process of intermittent exposure, recovery, and dose escalation for several months.
-
Establishment of Resistant Line: A resistant cell line is considered established when the cells can proliferate consistently in a high concentration of this compound (e.g., 10-20 times the parental IC50).
-
Characterization: Characterize the resistant phenotype by re-determining the IC50 of this compound and comparing it to the parental cell line. Perform further experiments to investigate the mechanism of resistance.
Heme Oxygenase (HO) Activity Assay
This spectrophotometric assay measures the activity of HO by quantifying the production of bilirubin (B190676).
Materials:
-
Cell lysates or microsomal fractions
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Hemin (substrate)
-
NADPH
-
Rat liver cytosol (as a source of biliverdin (B22007) reductase)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate or microsomal fraction with the reaction buffer, hemin, NADPH, and rat liver cytosol.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes), protected from light. A control reaction should be kept on ice.
-
Extraction: Stop the reaction by adding chloroform and vortexing vigorously.
-
Centrifugation: Centrifuge the samples to separate the phases.
-
Measurement: Carefully collect the chloroform layer (which contains the bilirubin) and measure its absorbance at ~464 nm.
-
Calculation: Calculate the amount of bilirubin produced using its molar extinction coefficient and normalize it to the protein concentration of the lysate and the incubation time.
Western Blot for HO-1 Expression
This protocol outlines the steps for detecting HO-1 protein levels in cell lysates.
Materials:
-
Cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HO-1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare cell lysates and determine the protein concentration.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against HO-1.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Visualizations
Caption: Experimental workflow for generating and characterizing this compound-resistant cancer cell lines.
Caption: Signaling pathways potentially involved in this compound resistance.
Caption: Logical troubleshooting flow for unexpected this compound IC50 values.
References
Technical Support Center: Ensuring Reproducibility in Experiments Involving SnPPIX
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tin Protoporphyrin IX (SnPPIX). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help ensure the reproducibility and accuracy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or Tin Protoporphyrin IX, is a potent inhibitor of heme oxygenase-1 (HO-1).[1] HO-1 is an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. By inhibiting HO-1, this compound allows researchers to study the physiological and pathological roles of this enzyme and its products. It is often used in studies related to cancer, inflammation, and antiviral research.
Q2: What are the common challenges and sources of variability when working with this compound?
A2: The most common challenges stem from its low solubility in aqueous solutions, potential for precipitation in cell culture media, and sensitivity to light. Variability in experimental results can arise from inconsistencies in solution preparation, storage, and handling, as well as the purity of the this compound lot. Off-target effects can also contribute to a lack of reproducibility.
Q3: How should I store this compound powder and stock solutions to ensure stability?
A3: Proper storage is critical for maintaining the integrity of this compound.
| Form | Storage Temperature | Duration | Special Considerations |
| Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO.[1] |
| Aqueous Working Solutions | 2-8°C | Use immediately | Prone to precipitation; prepare fresh for each experiment. |
Q4: What are the known off-target effects of this compound?
A4: While this compound is a potent HO-1 inhibitor, it can have off-target effects, particularly at higher concentrations. It is crucial to include appropriate controls in your experiments to account for these potential effects. For example, using a structurally similar but inactive metalloporphyrin as a negative control can help differentiate between HO-1-specific effects and off-target activities.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Visible particulate matter or crystals in the culture media after adding this compound.
-
Inconsistent or lower-than-expected biological activity.
-
Cloudiness in the media.
Possible Causes:
-
Low Aqueous Solubility: this compound is inherently poorly soluble in aqueous solutions like cell culture media.[2][3]
-
Interaction with Media Components: Salts, proteins, and other components in the media can reduce the solubility of this compound.[2][3]
-
Improper Dilution Technique: Adding a concentrated DMSO stock directly to a large volume of media can cause localized high concentrations and rapid precipitation.
-
Temperature Shock: Adding a cold stock solution to warm media can decrease solubility.
Solutions:
| Solution | Detailed Steps |
| Stepwise Dilution | 1. Prepare a high-concentration stock solution of this compound in anhydrous DMSO. 2. Warm both the this compound stock solution and the cell culture media to 37°C. 3. Perform a serial dilution of the stock solution in pre-warmed media, vortexing or gently mixing between each dilution step to ensure homogeneity. 4. Visually inspect for any signs of precipitation before adding to your cell cultures. |
| Use of a Carrier Protein | For serum-containing media, the presence of albumin can help to keep this compound in solution. If using serum-free media, consider the addition of purified bovine serum albumin (BSA) as a carrier protein. |
| Final DMSO Concentration | Ensure the final concentration of DMSO in your cell culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Run a vehicle control with the same final DMSO concentration. |
Issue 2: Inconsistent Results in Heme Oxygenase-1 (HO-1) Activity Assays
Symptoms:
-
High variability between replicate wells or experiments.
-
Lower or higher than expected HO-1 inhibition.
-
Non-linear reaction rates.
Possible Causes:
-
Inaccurate this compound Concentration: Due to precipitation or degradation, the actual concentration of active this compound may be lower than calculated.
-
Interference from Assay Components: Components in the cell lysate or reaction buffer may interfere with the detection method (e.g., spectrophotometric measurement of bilirubin).
-
Variable Enzyme Activity: The basal HO-1 activity in your cells or tissue lysates may vary between batches.
-
Light Exposure: this compound is light-sensitive, and exposure can lead to degradation and loss of activity.
Solutions:
| Solution | Detailed Steps |
| Quality Control of this compound | 1. Prepare fresh working solutions of this compound for each assay. 2. Protect all this compound solutions from light by using amber tubes and covering plates with foil. |
| Assay Controls | 1. Include a positive control (a known HO-1 inducer like hemin) to ensure the assay is working. 2. Include a negative control (vehicle-treated cells) to establish baseline HO-1 activity. 3. Run a no-enzyme control to check for background signal. |
| Standardize Lysate Preparation | Ensure consistent cell numbers and lysis conditions for all samples. Normalize HO-1 activity to the total protein concentration of the lysate. |
| Optimize Assay Conditions | Titrate the concentrations of substrate (hemin) and cofactors (NADPH) to ensure they are not limiting. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for Cell Culture
This protocol is designed to minimize precipitation and ensure a consistent concentration of this compound in your experiments.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Allow the this compound powder vial to come to room temperature before opening.
-
Aseptically, add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution. For example, to 1 mg of this compound (MW: 750.25 g/mol ), add 133.3 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be a clear, dark color.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
In a sterile, amber microcentrifuge tube, perform a 1:10 dilution of the 10 mM stock solution in pre-warmed cell culture medium to create a 1 mM intermediate solution. Mix well by gentle pipetting.
-
-
Prepare the Final Working Solution:
-
Perform a serial dilution from your stock or intermediate solution into pre-warmed cell culture medium to achieve your desired final concentrations.
-
Crucially, add the this compound solution to the medium while gently vortexing or swirling the tube to ensure rapid and even dispersion.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, discard the solution and remake it, potentially with a lower starting concentration or a more gradual dilution series.
-
-
Application to Cells:
-
Add the freshly prepared working solution to your cell cultures immediately.
-
Protocol 2: Heme Oxygenase-1 (HO-1) Activity Assay
This protocol describes a spectrophotometric assay to measure HO-1 activity in cell lysates using this compound as an inhibitor. The assay measures the production of bilirubin (B190676), a product of the HO-1 reaction.[4]
Materials:
-
Cell lysate (prepared from cells treated with or without this compound)
-
Reaction Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4
-
Hemin (B1673052) (substrate) stock solution (e.g., 1 mM in 0.1 M NaOH)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH stock solution
-
Biliverdin reductase (can be from a crude liver cytosol preparation or recombinant)
-
96-well clear bottom plate
-
Spectrophotometer capable of reading absorbance at ~464 nm
Procedure:
-
Prepare Cell Lysates:
-
Culture and treat your cells with the desired concentrations of this compound or controls.
-
Harvest the cells and prepare a microsomal fraction or a whole-cell lysate in a suitable buffer.
-
Determine the protein concentration of each lysate.
-
-
Set up the Reaction:
-
In each well of a 96-well plate, add the following:
-
Cell lysate (e.g., 50-100 µg of protein)
-
Reaction Buffer
-
Biliverdin reductase
-
NADPH regenerating system or NADPH
-
-
Include the following controls:
-
No Substrate Control: Reaction mix without hemin.
-
No Enzyme Control: Reaction mix with buffer instead of cell lysate.
-
Positive Control: Lysate from cells treated with an HO-1 inducer (e.g., hemin).
-
-
-
Initiate the Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the hemin stock solution to a final concentration of 10-20 µM.
-
-
Measure Bilirubin Production:
-
Immediately begin reading the absorbance at 464 nm every 1-2 minutes for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of bilirubin formation (change in absorbance over time).
-
Use the molar extinction coefficient of bilirubin to convert the rate to nmol/min.
-
Normalize the HO-1 activity to the protein concentration of the lysate (e.g., nmol/min/mg protein).
-
Compare the HO-1 activity in this compound-treated samples to the vehicle control to determine the percent inhibition.
-
Visualizations
Caption: Heme Oxygenase-1 (HO-1) Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Ensuring this compound Quality and Reproducibility.
References
Validation & Comparative
A Comparative Analysis of SnPPIX and Zinc Protoporphyrin (ZnPP) Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Tin Protoporphyrin IX (SnPPIX) and Zinc Protoporphyrin (ZnPP), two widely studied metalloporphyrins. This analysis is based on available experimental data and focuses on their mechanisms of action, therapeutic potential in various disease models, and key signaling pathways involved.
Mechanism of Action: Competitive Inhibition of Heme Oxygenase
Both this compound and ZnPP function as competitive inhibitors of heme oxygenase (HO), the rate-limiting enzyme in the degradation of heme.[1][2] Heme oxygenase catalyzes the breakdown of heme into biliverdin (B22007), free iron, and carbon monoxide (CO). There are two main isoforms of heme oxygenase: the inducible HO-1, which is upregulated in response to oxidative stress and inflammation, and the constitutive HO-2. By competitively binding to the active site of HO, this compound and ZnPP prevent the degradation of heme, thereby reducing the production of its catabolites.[1]
While both are established HO inhibitors, their potency and effects on HO-1 expression can differ. This compound is consistently referred to as a potent inhibitor of heme oxygenase.[3] The inhibitory constant (Ki) for a related tin-heme compound has been reported to be as low as 0.011 µM for hepatic heme oxygenase.[3] In contrast, the effect of ZnPP on HO-1 expression is more complex and appears to be cell-type dependent, with some studies reporting induction and others suppression of HO-1 expression.[2]
Comparative Efficacy: A Tabular Overview
The following tables summarize the available quantitative data on the efficacy of this compound and ZnPP in various contexts. It is important to note that direct head-to-head comparisons of IC50 values under identical experimental conditions are limited in the currently available literature.
Table 1: Heme Oxygenase Inhibition
| Compound | Target | IC50 / Ki | Organism/System | Reference |
| Sn-heme (related to this compound) | Heme Oxygenase | Ki = 0.011 µM | Rat Liver, Spleen, Kidney, Skin | [3] |
| Zinc Protoporphyrin (ZnPP) | Heme Oxygenase-1 (HO-1) | Not specified in comparative studies | Various | [2] |
Table 2: Anticancer Effects
| Compound | Cell Line(s) | Effect | Concentration | Reference |
| This compound | Ovarian (A2780), Prostate (DU145) cancer cells | Much less cytotoxic than ZnPP | Not specified | |
| ZnPP | Ovarian (A2780), Prostate (DU145) cancer cells | Inhibits cancer cell viability | Not specified | [4] |
| ZnPP | LL/2 mouse lung cancer cells | Inhibited tumor growth dose-dependently | 5 and 20 µ g/mouse | [5] |
| ZnPP | Human and murine tumor cell lines | Potent cytostatic/cytotoxic effects | 1.25-40 µM | [6] |
Table 3: Inhibition of Heme Crystallization
| Compound | Process | IC50 | System | Reference |
| ZnPPIX | Heme crystal formation and extension | 5 µM | In vitro | [7] |
Experimental Protocols
Heme Oxygenase Activity Assay (Spectrophotometric Method)
This protocol is a generalized procedure based on common methodologies for measuring HO activity.
-
Preparation of Microsomes:
-
Homogenize tissue samples (e.g., liver, spleen) in a phosphate (B84403) buffer containing sucrose.
-
Perform differential centrifugation to isolate the microsomal fraction, which is rich in heme oxygenase.
-
Resuspend the microsomal pellet in a suitable buffer.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing the microsomal protein, hemin (B1673052) (substrate), NADPH (cofactor), and a source of biliverdin reductase (e.g., rat liver cytosol).
-
For inhibitor studies, add varying concentrations of this compound or ZnPP to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) in the dark to prevent photodegradation of bilirubin (B190676).
-
-
Measurement:
-
Stop the reaction by adding chloroform (B151607) or placing the tubes on ice.
-
Extract the bilirubin into the chloroform layer.
-
Measure the absorbance of the chloroform layer at approximately 464 nm, which is the absorption maximum for bilirubin.
-
Calculate HO activity based on the amount of bilirubin produced per unit of protein per unit of time.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for comparing the cytotoxicity of this compound and ZnPP.
-
Cell Culture:
-
Plate cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or ZnPP for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the absorbance of the untreated control cells.
-
Signaling Pathways and Visualizations
This compound and ZnPP influence several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
Nrf2/Bach1/HO-1 Signaling Pathway
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. The transcriptional repressor Bach1 binds to the Antioxidant Response Element (ARE) in the promoter region of genes like HO-1, inhibiting their expression. In response to oxidative stress or in the presence of heme, Bach1 is displaced, allowing Nrf2 to translocate to the nucleus, bind to the ARE, and activate the transcription of cytoprotective genes, including HO-1. Heme oxygenase inhibitors like this compound and ZnPP can modulate this pathway by affecting heme levels.
Caption: The Nrf2/Bach1 pathway regulation of HO-1 expression.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation. In the absence of a Wnt signal, β-catenin is phosphorylated by a "destruction complex" (including APC, Axin, and GSK3β) and targeted for proteasomal degradation. Wnt signaling inhibits this complex, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene transcription. Some studies suggest that ZnPP can suppress this pathway independently of its effects on HO-1 by promoting the degradation of β-catenin.[4][8]
Caption: The Wnt/β-catenin signaling pathway and the inhibitory effect of ZnPP.
Discussion and Future Directions
Both this compound and ZnPP are valuable research tools for studying the role of heme oxygenase in various physiological and pathological processes. While both effectively inhibit HO activity, their broader biological effects can differ significantly.
The observation that ZnPP exhibits greater cytotoxicity than this compound in certain cancer cell lines, and that this effect may be independent of HO-1 inhibition, suggests that ZnPP may have additional molecular targets.[4] The finding that ZnPP can modulate the Wnt/β-catenin signaling pathway provides a potential explanation for these HO-1-independent effects and opens new avenues for research into its anticancer properties.[4][8]
For therapeutic applications, the choice between this compound and ZnPP would depend on the specific indication. In the context of hyperbilirubinemia, where potent HO inhibition is the primary goal, this compound has been extensively studied.[3] However, concerns about potential side effects, such as interference with steroidogenesis, have been raised, with some suggesting ZnPP as a safer alternative.
Future research should focus on direct, side-by-side comparisons of this compound and ZnPP in various experimental models to obtain more precise comparative efficacy and toxicity data. Elucidating the full spectrum of their molecular targets and signaling pathways will be crucial for the rational design of novel therapeutic strategies based on these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
A Comparative Guide to Competitive Inhibitors of Heme Oxygenase-1 (HO-1) as Alternatives to SnPPIX
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative competitive inhibitors to Tin Protoporphyrin IX (SnPPIX) for the enzyme Heme Oxygenase-1 (HO-1). HO-1 is a critical enzyme in heme catabolism and has emerged as a significant therapeutic target in various diseases, including cancer and inflammatory conditions. The selection of a suitable inhibitor is paramount for both basic research and clinical applications. This document outlines the performance of key competitive inhibitors, supported by experimental data, detailed protocols, and visual diagrams to facilitate informed decision-making.
Introduction to HO-1 Inhibition
Heme Oxygenase-1 is an inducible enzyme that catalyzes the degradation of heme into biliverdin (B22007), free iron, and carbon monoxide (CO). While this process is essential for cellular homeostasis and antioxidant defense, its upregulation in pathological conditions can promote cell survival and proliferation, contributing to disease progression. Inhibition of HO-1 activity is therefore a promising therapeutic strategy.
This compound, a synthetic metalloporphyrin, has long been a standard competitive inhibitor of HO-1 used in preclinical research. However, its limitations, including a lack of selectivity and potential off-target effects, have spurred the search for alternative inhibitors. This guide focuses on competitive inhibitors that vie with the natural substrate, heme, for binding to the active site of HO-1.
Comparative Analysis of HO-1 Competitive Inhibitors
The following tables summarize the quantitative data for this compound and its competitive alternatives. It is important to note that IC50 values can vary depending on the experimental conditions, such as substrate concentration. The inhibition constant (Ki) provides a more absolute measure of inhibitor potency.
Table 1: Performance Comparison of Competitive HO-1 Inhibitors
| Inhibitor | Class | Type of Inhibition | IC50 (µM) | Ki (µM) | Selectivity | Key Findings & Limitations |
| This compound | Metalloporphyrin | Competitive | 0.05 - 0.5[1] | ~0.01 | Non-selective | Potent inhibitor but lacks selectivity against other heme-dependent enzymes. Can also induce HO-1 expression.[2] |
| ZnPP | Metalloporphyrin | Competitive | 0.1 - 1.0[1] | ~0.02 | Non-selective | Similar to this compound, it is a potent but non-selective competitive inhibitor.[3] Also reported to induce HO-1 expression.[4] |
| Caveolin-1 (scaffolding domain peptide) | Peptide | Competitive | Not reported | 5.2[2][5] | Potentially more selective | A naturally occurring peptide that competitively inhibits HO-1 by interfering with heme binding.[2][5] Its larger size and different chemical nature may offer better selectivity over metalloporphyrins. |
Table 2: Overview of Non-Competitive and Uncompetitive HO-1 Inhibitors (for reference)
| Inhibitor | Class | Type of Inhibition | IC50 (µM) | Selectivity for HO-1 vs HO-2 | Key Features |
| Azalanstat | Imidazole-dioxolane | Non-competitive/Uncompetitive | ~5.0[1] | Selective for HO-1 | First generation of non-porphyrin, selective HO-1 inhibitors. |
| Compound 7l | Acetamide-based | Non-competitive/Uncompetitive | ~1.0[1] | ~48-fold more selective for HO-1 | A newer generation, highly selective non-porphyrin inhibitor. |
| OB-24 | Small molecule | Not specified | Not specified | Selective for HO-1 | Shows promising antitumor effects in prostate cancer models. |
Experimental Protocols
Heme Oxygenase-1 (HO-1) Activity Assay (Spectrophotometric Method)
This protocol outlines a common method to determine HO-1 activity by measuring the formation of bilirubin (B190676).
Materials:
-
Microsomal protein fraction containing HO-1
-
Rat liver cytosolic fraction (as a source of biliverdin reductase)
-
Hemin (substrate)
-
NADPH (cofactor)
-
Glucose-6-phosphate and Glucose-6-phosphate dehydrogenase (NADPH regenerating system)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Spectrophotometer capable of reading absorbance at 464 nm and 530 nm
Procedure:
-
Prepare a reaction mixture containing:
-
600 µg of microsomal protein
-
1 mM NADPH
-
2 mM glucose-6-phosphate
-
1 U glucose-6-phosphate dehydrogenase
-
25 µM hemin
-
2 mg of rat liver cytosolic protein
-
100 mM potassium phosphate buffer (pH 7.4)
-
-
Adjust the final volume to 400 µl with potassium phosphate buffer.
-
To test inhibitors, pre-incubate the microsomal fraction with the inhibitor for a specified time before adding the substrate (hemin).
-
Initiate the reaction by adding hemin.
-
Incubate the reaction tubes in the dark for 1 hour at 37 °C.
-
Terminate the reaction by placing the tubes on ice.
-
Measure the absorbance of bilirubin by scanning from 464 nm to 530 nm. The HO-1 activity is determined by the difference in absorbance, which corresponds to the amount of bilirubin formed.[6]
Calculation:
The enzyme activity can be calculated using the extinction coefficient for bilirubin (ε = 40 mM⁻¹ cm⁻¹).[6]
Determination of IC50 and Ki Values
-
IC50 Determination: To determine the half-maximal inhibitory concentration (IC50), the HO-1 activity assay is performed with a range of inhibitor concentrations. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is the concentration that produces 50% inhibition of the enzyme activity.
-
Ki Determination: The inhibition constant (Ki) for competitive inhibitors can be determined by performing the HO-1 activity assay with varying concentrations of both the substrate (hemin) and the inhibitor. The data are then fitted to the Michaelis-Menten equation for competitive inhibition. For a more straightforward determination, the Cheng-Prusoff equation can be used to convert the IC50 value to a Ki value, provided the Michaelis constant (Km) of the substrate and the substrate concentration used in the IC50 determination are known.
Visualizing HO-1 Signaling and Experimental Workflow
To better understand the context of HO-1 inhibition, the following diagrams illustrate the key signaling pathway involving HO-1 and a typical experimental workflow for inhibitor screening.
Caption: HO-1 Signaling Pathway and Points of Inhibition.
References
- 1. Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds: Biochemical and In Vitro Anticancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Zinc Protoporphyrin Upregulates Heme Oxygenase-1 in PC-3 Cells via the Stress Response Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heme oxygenase inhibition in cancers: possible tools and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory Potency of a Plant-Based Zinc Protoporphyrin on Heme Oxygenase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SnPPIX and Hemin on Cell Viability: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical compounds on cellular processes is paramount. This guide provides a comparative analysis of two such compounds, Tin Protoporphyrin IX (SnPPIX) and hemin (B1673052), on cell viability, drawing upon available experimental data. While direct comparative studies are limited, this document synthesizes findings from various research articles to offer a comprehensive overview of their individual and, where possible, relative impacts.
Quantitative Data Summary
The following table summarizes the effects of this compound and hemin on cell viability as reported in various studies. It is important to note that these findings are from different experimental setups, and direct comparisons should be made with caution.
| Compound | Cell Line | Concentration | Exposure Time | Effect on Cell Viability | Citation |
| Hemin | H9c2 | 20 µM | 6 hours | Significantly reduced cell viability. | [1] |
| H9c2 | 1, 5, 10 µM | 6 hours | No discernible effect on viability. | [1] | |
| Bovine Aortic Endothelial Cells (BAEC) | 25, 50 µM | 24 hours | Significant cell death (LDH release). | [2] | |
| Bovine Aortic Endothelial Cells (BAEC) | 50 µM | 4 hours | Significant decrease in MTT reduction. | [2] | |
| Human Neuron-like cells | 3-30 µM | 24 hours | Progressive increase in cell death (EC50 ~10 µM). | [3] | |
| Caco-2 | Not specified | Not specified | Toxic in a concentration and time-dependent manner. | [4] | |
| Chronic Lymphocytic Leukemia (CLL) lymphocytes | 15 µM | 10 minutes | 78% of cells permeable to trypan blue. | [5] | |
| This compound (Tin Protoporphyrin IX) | A549 (human lung adenocarcinoma) | 5 µM | 72 hours | 22% decrease in cell viability. | [6] |
| A549 (human lung adenocarcinoma) | 10 µM | 72 hours | 43% decrease in cell viability. | [6] | |
| ZnPPIX (Zinc Protoporphyrin IX) | C-26 (murine colon adenocarcinoma), Mia PaCa2 (human pancreatic cancer), MDAH2774 (human ovarian carcinoma), MDA-MB231 (human breast carcinoma) | Increasing concentrations | 48 and 72 hours | Dose- and time-dependent cytostatic/cytotoxic effects. | [7] |
| Human ovarian (A2780) and prostate cancer (DU145) cells | Not specified | Not specified | Inhibits cancer cell viability. | [8] |
Experimental Protocols
The assessment of cell viability in the cited studies predominantly utilized standard laboratory techniques. Below are detailed methodologies for the key experiments.
MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or hemin for the desired duration.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT (typically at a final concentration of 0.5 mg/mL) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells.
-
Cell Preparation: A single-cell suspension is prepared from the control and treated cell cultures.
-
Staining: A small aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue stain.
-
Incubation: The mixture is incubated for a few minutes at room temperature.
-
Cell Counting: The cells are then loaded onto a hemocytometer and counted under a microscope. Viable cells with intact cell membranes exclude the dye and appear unstained, while non-viable cells with compromised membranes take up the dye and appear blue.
-
Viability Calculation: The percentage of viable cells is calculated as (Number of unstained cells / Total number of cells) x 100.
Flow Cytometry with Propidium (B1200493) Iodide (PI) Staining
Flow cytometry allows for the rapid analysis of individual cells in a suspension. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful stain for identifying dead cells.
-
Cell Harvesting: Adherent cells are detached using trypsin, and suspension cells are collected by centrifugation.
-
Washing: The cells are washed with phosphate-buffered saline (PBS).
-
Staining: The cell pellet is resuspended in a staining buffer containing propidium iodide.
-
Incubation: The cells are incubated in the dark for a short period.
-
Analysis: The stained cells are analyzed using a flow cytometer. The instrument detects the fluorescence emitted by the PI-stained (dead) cells, allowing for their quantification.
Signaling Pathways and Mechanisms of Action
The effects of hemin and this compound on cell viability are mediated by their influence on distinct cellular pathways.
Hemin's Dual Role in Cell Fate
Hemin, an iron-containing porphyrin, can have both protective and cytotoxic effects depending on its concentration and the cellular context. At lower, non-toxic concentrations, hemin is a potent inducer of heme oxygenase-1 (HO-1), an enzyme with antioxidant and anti-apoptotic properties. However, at higher concentrations, hemin can promote oxidative stress and cell death. This is often attributed to its pro-oxidant properties, leading to the generation of reactive oxygen species (ROS), lipid peroxidation, and mitochondrial dysfunction.[2][3] The iron released from hemin degradation can also contribute to Fenton-like reactions, further exacerbating oxidative damage.
Caption: Dual signaling pathways of hemin affecting cell fate.
This compound as a Heme Oxygenase-1 Inhibitor
This compound is a competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism. By blocking HO-1 activity, this compound prevents the degradation of heme into biliverdin, free iron, and carbon monoxide. Since HO-1 is often upregulated in cancer cells and contributes to their survival and resistance to therapy, its inhibition by this compound can lead to a reduction in cell viability.[6] The accumulation of intracellular heme due to HO-1 inhibition can also contribute to cytotoxicity.
Caption: Mechanism of action of this compound as an HO-1 inhibitor.
Experimental Workflow for Comparative Analysis
To conduct a direct comparative analysis of this compound and hemin on cell viability, a standardized experimental workflow is essential.
Caption: A standardized workflow for comparing the effects of this compound and hemin.
References
- 1. Hemin as a protective agent in an in vitro model of hypoxia/reoxygenation-induced injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hemin causes mitochondrial dysfunction in endothelial cells through promoting lipid peroxidation: the protective role of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemin induces an iron-dependent, oxidative injury to human neuron-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic effect of hemin in colonic epithelial cell line: involvement of 18 kDa translocator protein (TSPO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic effect of hemin and protoporphyrin on chronic lymphocytic leukemia lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zinc protoporphyrin suppresses cancer cell viability through a heme oxygenase-1-independent mechanism: the involvement of the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of SnPPIX for HO-1 Over HO-2: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of chemical inhibitors is paramount for accurate experimental design and interpretation. This guide provides a detailed comparison of the inhibitory activity of Tin Protoporphyrin IX (SnPPIX) on the two major isoforms of heme oxygenase: the inducible HO-1 and the constitutive HO-2.
Heme oxygenase (HO) is a critical enzyme in heme catabolism, breaking it down into biliverdin (B22007), free iron, and carbon monoxide (CO)[1]. The inducible isoform, HO-1, is a key component of the cellular stress response, upregulated by various stimuli including oxidative stress, hypoxia, and inflammation. In contrast, HO-2 is constitutively expressed and plays a significant role in physiological processes, particularly in the nervous and vascular systems. Given their distinct roles, the ability to selectively inhibit one isoform over the other is a crucial tool in research and therapeutic development. This compound is a widely used competitive inhibitor of heme oxygenase, but a thorough understanding of its specificity for HO-1 versus HO-2 is often lacking in general literature.
Quantitative Comparison of this compound Inhibition: HO-1 vs. HO-2
One study determined the inhibitory constant (Ki) of this compound for microsomal heme oxygenase to be 0.017 µM [2]. As HO-1 is the predominant isoform in induced microsomal preparations from tissues like the liver and spleen, this value is largely attributed to HO-1 inhibition. It is important to note that this value was obtained from a microsomal preparation and not with purified enzyme, which can influence the apparent inhibitory constant.
To provide a clearer, albeit indirect, measure of selectivity, a study on the related inhibitor Zinc Protoporphyrin (ZnPP) calculated a selectivity index. This was achieved by comparing the percentage of inhibition in spleen tissue, which primarily expresses HO-1, to that in the brain, where HO-2 is the dominant isoform[3]. A similar experimental approach could be employed to quantitatively assess the selectivity of this compound.
| Inhibitor | Target | Ki (µM) | IC50 (µM) | Notes |
| This compound | Microsomal Heme Oxygenase (primarily HO-1) | 0.017[2] | Not Reported | Competitive inhibitor. Value obtained from rat intestinal microsomes. |
| This compound | HO-2 | Not Reported | Not Reported | Direct quantitative data for purified HO-2 is not readily available. |
Experimental Protocols
To accurately determine and compare the inhibitory potency of this compound against HO-1 and HO-2, a standardized enzymatic assay is required. The following protocol outlines a common method for measuring heme oxygenase activity and its inhibition.
Heme Oxygenase Activity Assay
This assay measures the enzymatic activity of HO-1 and HO-2 by quantifying the production of bilirubin (B190676), a downstream product of the heme catabolism pathway, via spectrophotometry.
Materials:
-
Purified recombinant human HO-1 and HO-2 enzymes
-
Hemin (substrate)
-
NADPH
-
Rat liver cytosol (as a source of biliverdin reductase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 464 nm and 530 nm
Procedure:
-
Preparation of Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, rat liver cytosol, and NADPH.
-
Addition of Inhibitor: Add varying concentrations of this compound to the experimental wells. For control wells, add the vehicle solvent.
-
Enzyme Addition: Add purified HO-1 or HO-2 enzyme to the appropriate wells.
-
Initiation of Reaction: Initiate the reaction by adding the substrate, hemin.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Measurement of Bilirubin: Stop the reaction and measure the formation of bilirubin by reading the absorbance at 464 nm, with a correction for background absorbance at 530 nm.
-
Data Analysis: Calculate the rate of bilirubin formation for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can be determined through further kinetic experiments, such as by measuring the reaction rate at different substrate concentrations in the presence of the inhibitor and fitting the data to the appropriate enzyme inhibition model (e.g., competitive inhibition).
Signaling Pathways and Experimental Workflow
To visualize the context of HO-1/HO-2 activity and the experimental approach to assessing inhibitor specificity, the following diagrams are provided.
References
- 1. Heme oxygenase/carbon monoxide signaling pathways: Regulation and functional significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The in vitro and in vivo inhibition of intestinal heme oxygenase by tin-protoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling Function of Heme Oxygenase Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of SnPPIX: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
This guide provides a comprehensive cross-validation of the effects of Tin Protoporphorphyrin IX (SnPPIX), a potent inhibitor of Heme Oxygenase-1 (HO-1), across various cancer cell lines. The data presented herein offers a comparative analysis of this compound's efficacy, supported by detailed experimental protocols and visualizations of the underlying biological mechanisms, to aid researchers, scientists, and drug development professionals in their oncology research.
This compound exerts its anti-tumor effects by inhibiting HO-1, an enzyme often overexpressed in cancerous tissues and implicated in tumor cell survival, proliferation, and resistance to therapy.[1][2] Inhibition of HO-1 leads to an accumulation of reactive oxygen species (ROS), subsequently triggering programmed cell death, or apoptosis, in cancer cells.[3][4] This guide delves into the quantitative effects of this compound on cell viability and apoptosis in lung, pancreatic, and breast cancer cell lines.
Comparative Efficacy of this compound in Cancer Cell Lines
The cytotoxic effects of this compound and its analogue, Zinc Protoporphyrin IX (ZnPPIX), have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies across different cell types, highlighting the differential sensitivity of cancers to HO-1 inhibition.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation(s) |
| A549 | Non-Small Cell Lung | SnMP | ~7.5 (estimated from 43% viability reduction at 10 µM) | [5] |
| NCI-H292 | Non-Small Cell Lung | SnMP | No significant effect at 10 µM | [5] |
| Capan-1 | Pancreatic | This compound | Significant suppression at 20-50 µM | [6] |
| CD18/HPAF | Pancreatic | This compound | Significant suppression at 20-50 µM | |
| MDA-MB-231 | Breast (Triple-Negative) | Zn(II)PPIX | Potent cytotoxic effects observed | [7] |
| MiaPaCa-2 | Pancreatic | Zn(II)PPIX | Potent cytotoxic effects observed | [7] |
Note: SnMP (Tin Mesoporphyrin) is a related HO-1 inhibitor. Data for this compound and its analogues are presented to provide a broader comparative context.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability (MTT) Assay
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Treat cells with varying concentrations of this compound and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4] Cell viability is expressed as a percentage relative to untreated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Preparation: Treat cells with the desired concentration of this compound for the indicated time.
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[1][3]
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[2][10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.[1]
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Western Blotting for HO-1 and Cleaved Caspase-3
This technique is used to detect the expression levels of specific proteins.
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 12-15% SDS-polyacrylamide gel.[12]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HO-1 and cleaved caspase-3 overnight at 4°C.[13][14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and the general experimental workflows.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Suppression of pancreatic cancer proliferation through TXNIP-mediated inhibition of the MAPK signaling pathway: TXNIP inhibits pancreatic cancer via the MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchhub.com [researchhub.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. caspase3 detection - SDS-PAGE and Western Blotting [protocol-online.org]
- 13. researchgate.net [researchgate.net]
- 14. media.cellsignal.com [media.cellsignal.com]
A Head-to-Head Comparison: SnPPIX versus siRNA for Heme Oxygenase-1 Knockdown
For researchers, scientists, and drug development professionals seeking to modulate the activity of Heme Oxygenase-1 (HO-1), the choice between chemical inhibition and genetic knockdown is a critical decision. This guide provides an objective comparison of two widely used methods: the competitive inhibitor Tin Protoporphyrin IX (SnPPIX) and Small Interfering RNA (siRNA)-mediated gene silencing.
This comparison guide delves into the mechanisms of action, efficacy, specificity, and potential off-target effects of both this compound and siRNA. Quantitative data from experimental studies are summarized in clear, structured tables, and detailed methodologies for key experiments are provided to support your research.
At a Glance: this compound vs. siRNA
| Feature | This compound (Tin Protoporphyrin IX) | siRNA (Small Interfering RNA) |
| Mechanism of Action | Competitive inhibitor of the HO-1 enzyme; binds to the active site, blocking heme degradation.[1] | Post-transcriptional gene silencing; siRNA duplex guides the RNA-Induced Silencing Complex (RISC) to cleave and degrade HO-1 mRNA. |
| Target Level | Protein (enzymatic activity). | mRNA (prevents protein synthesis). |
| Effect on HO-1 Levels | Paradoxically increases HO-1 mRNA and protein expression while inhibiting enzyme activity.[2] | Decreases HO-1 mRNA and protein levels.[3] |
| Specificity | Can exhibit off-target effects on other heme-containing proteins and cellular processes. | Highly specific to the target mRNA sequence, but can have miRNA-like off-target effects. |
| Duration of Effect | Transient and dependent on compound concentration and cellular clearance. | Can be transient or stable depending on the delivery method (e.g., transient transfection vs. lentiviral delivery of shRNA).[2] |
| Delivery | Direct addition to cell culture media or systemic administration in vivo. | Requires transfection reagents or viral vectors for cellular uptake. |
Quantitative Performance Data
The following tables summarize quantitative data from studies comparing the efficacy of this compound and siRNA in modulating HO-1.
Table 1: In Vitro Efficacy of this compound on HO-1 Activity and Expression
| Cell Line | This compound Concentration | Duration | Effect on HO-1 Activity | Effect on HO-1 mRNA Expression | Effect on HO-1 Protein Expression | Reference |
| 293T cells | 1-25 µM | 24 hours | Potent decrease in bilirubin (B190676) production (inhibited activity). | Significant induction. | Strong induction. | |
| Adipose-Derived Mesenchymal Stem Cells | 25 µM | 24 hours | Inhibition of HO-1 activity (inferred). | Not reported. | Pre-treatment with this compound prevented CBD-induced increase in HO-1 protein. | [4] |
Table 2: In Vitro Efficacy of siRNA on HO-1 Expression
| Cell Line | siRNA/shRNA Method | Duration | Effect on HO-1 mRNA Expression | Effect on HO-1 Protein Expression | Reference |
| 293T cells | shRNA (lentiviral) | Not specified | Decreased to ~35% of control. | Slight basal inhibition. | |
| Adipose-Derived Mesenchymal Stem Cells | siRNA (transfection) | 24 hours | Not reported. | Significantly reduced CBD-induced HO-1 protein expression. | [4] |
| Murine C-26 cells | siRNA (transfection) | Not specified | Not reported. | Effective reduction in HO-1 expression. | [3] |
Delving into the Mechanisms and Pathways
To understand the distinct actions of this compound and siRNA, it is essential to visualize their points of intervention in the cellular processes related to HO-1.
Caption: this compound inhibits the HO-1 protein, while siRNA degrades HO-1 mRNA.
Experimental Protocols
Protocol 1: Inhibition of HO-1 Activity using this compound in Cell Culture
-
Cell Seeding: Plate cells in an appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of this compound Stock Solution: Dissolve this compound powder in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 10-20 mM). Store the stock solution protected from light at -20°C.
-
Treatment: Dilute the this compound stock solution in fresh, pre-warmed cell culture medium to the desired final concentration (e.g., 1-25 µM). Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 6-24 hours) under standard culture conditions (37°C, 5% CO₂).
-
Assessment of HO-1 Inhibition:
-
Enzymatic Activity Assay: Measure the production of bilirubin or carbon monoxide from heme in cell lysates. A decrease in product formation compared to untreated controls indicates HO-1 inhibition.
-
Western Blot: Analyze the expression of HO-1 protein. Note that this compound treatment may lead to an increase in HO-1 protein levels.
-
qRT-PCR: Analyze the expression of HO-1 mRNA. This compound treatment can induce HO-1 mRNA expression.
-
Caption: Workflow for inhibiting HO-1 activity with this compound in vitro.
Protocol 2: HO-1 Knockdown using siRNA Transfection
-
Cell Seeding: Plate cells in antibiotic-free medium one day before transfection to achieve 60-80% confluency on the day of transfection.
-
siRNA Preparation: Dilute the HO-1 specific siRNA and a non-targeting control siRNA in an appropriate transfection medium (e.g., Opti-MEM).
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent (e.g., Lipofectamine) in the same transfection medium.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours under standard culture conditions.
-
Assessment of Knockdown:
-
qRT-PCR: At 24-48 hours post-transfection, extract total RNA and perform quantitative real-time PCR to measure the level of HO-1 mRNA knockdown compared to the non-targeting control.
-
Western Blot: At 48-72 hours post-transfection, prepare cell lysates and perform Western blotting to determine the reduction in HO-1 protein levels. Use a loading control (e.g., β-actin or GAPDH) for normalization.[3]
-
Caption: Workflow for HO-1 knockdown using siRNA transfection.
Off-Target Effects: A Critical Consideration
This compound: While effective at inhibiting HO-1 enzymatic activity, metalloporphyrins like this compound are known to have off-target effects. A significant and paradoxical effect is the induction of HO-1 mRNA and protein expression.[2] This is thought to be a compensatory mechanism. Furthermore, this compound can interact with other heme-containing proteins and has been shown to have HO-1 independent effects, such as augmenting the activity of inducible nitric oxide synthase (iNOS).
siRNA: The primary off-target effect of siRNA is the unintended silencing of other genes through a mechanism similar to that of microRNAs (miRNAs). This occurs when the "seed" region (nucleotides 2-8) of the siRNA guide strand has partial complementarity to the 3' untranslated region (UTR) of an unintended mRNA, leading to its translational repression or degradation. Careful design of siRNA sequences and using the lowest effective concentration can help to minimize these off-target effects.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and siRNA for HO-1 knockdown depends heavily on the specific research question and experimental context.
-
This compound is a valuable tool for rapidly and potently inhibiting the enzymatic activity of HO-1. It is relatively easy to use, requiring simple addition to the culture medium. However, researchers must be aware of its paradoxical effect on HO-1 expression and its potential for other off-target effects.
-
siRNA offers a highly specific method to reduce the total cellular levels of HO-1 protein by targeting its mRNA for degradation. This approach avoids the paradoxical upregulation of HO-1 seen with this compound. However, it requires a more complex delivery method (transfection) and careful design to minimize miRNA-like off-target effects.
For studies focused on the immediate consequences of blocking HO-1's catalytic function, this compound may be the preferred choice. Conversely, for investigations where the total level of HO-1 protein is the critical variable and long-term, specific knockdown is desired, siRNA is the more appropriate tool. In many cases, using both methods in parallel can provide a more complete and nuanced understanding of HO-1's role in a given biological system.
References
- 1. researchgate.net [researchgate.net]
- 2. Potency of siRNA versus shRNA mediated knockdown in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Evaluating the Antitumor Effects of SnPPIX in Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of heme oxygenase-1 (HO-1), an enzyme frequently overexpressed in tumors and associated with therapy resistance, presents a promising strategy in oncology. Tin protoporphyrin IX (SnPPIX), a potent inhibitor of HO-1, is being investigated for its potential to enhance the efficacy of conventional cancer therapies. This guide provides a comparative overview of the antitumor effects of this compound and its analogs in combination with other treatments, supported by experimental data and detailed protocols.
Performance Comparison of this compound-based Combination Therapies
The efficacy of this compound and its analogs, primarily Zinc Protoporphyrin IX (ZnPPIX), has been evaluated in combination with chemotherapy, sonodynamic therapy, and photodynamic therapy across various cancer models. The following tables summarize the quantitative data from preclinical studies, offering a comparative look at their antitumor effects.
Table 1: this compound Analogs in Combination with Chemotherapy
| Cancer Model | Combination Therapy | Key Efficacy Metrics | Results | Reference |
| C-26 Colon Adenocarcinoma (in vivo) | ZnPPIX (50 mg/kg) + 5-Fluorouracil (50 mg/kg) | Tumor Growth | No significant potentiation of antitumor effect compared to 5-FU alone. | [1][2] |
| B16F10 Melanoma (in vivo) | ZnPPIX (50 mg/kg) + Cisplatin (5 mg/kg) | Tumor Growth | ZnPPIX was unable to potentiate the antitumor effects of cisplatin. | [1][2] |
| EMT6 Breast Adenocarcinoma (in vivo) | ZnPPIX (50 mg/kg) + Doxorubicin (7.5 mg/kg) | Tumor Growth | ZnPPIX did not enhance the antitumor effect of doxorubicin. | [1][2] |
| Melanoma B16 & Breast Cancer 4T1 (in vitro/in vivo) | ZnPPIX + Dihydroartemisinin (B1670584) (DHA) | Cell Viability, Tumor Growth | ZnPPIX significantly potentiated the tumor-inhibition capability of DHA. | [3] |
Table 2: this compound Analogs in Sonodynamic and Photodynamic Therapy
| Cancer Model | Combination Therapy | Key Efficacy Metrics | Results | Reference |
| S180 Sarcoma (in vivo) | Protoporphyrin IX (PPIX) (≥5 mg/kg) + Ultrasound (≥5 W/cm²) | Tumor Volume, Survival Time | Significant synergistic effect, reducing tumor volume and increasing survival time. | [4] |
| Pancreatic Cancer (in vivo) | Photodynamic Therapy (PDT) + Gemcitabine (B846) | Tumor Weight | Combination therapy showed a tumor inhibition rate of 82.42% compared to 58.18% for PDT alone. | [5] |
Table 3: Standard Chemotherapy Efficacy (for comparison)
| Cancer Model | Therapy | Key Efficacy Metrics | Results | Reference |
| Pancreatic Cancer (in vivo) | Gemcitabine | Tumor Growth | Limited efficacy in vivo, with uninhibited tumor proliferation and metastasis in some models. | [6][7] |
| Ovarian Cancer Xenografts (in vivo) | Paclitaxel Nanoparticles | Tumor Weight, Ascites Volume | Significantly reduced tumor weight and ascites volume. | [8] |
Signaling Pathways Modulated by this compound
This compound primarily exerts its antitumor effects by inhibiting the enzyme Heme Oxygenase-1 (HO-1). This inhibition leads to a cascade of downstream effects that can render cancer cells more susceptible to other therapies.
Caption: Signaling pathway of this compound-mediated antitumor effect.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for evaluating the antitumor effects of this compound in combination therapies.
Caption: Workflow for in vitro evaluation of this compound combination therapy.
Caption: Workflow for in vivo evaluation of this compound combination therapy.
Experimental Protocols
In Vivo Antitumor Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in combination with a chemotherapeutic agent.
1. Cell Culture and Animal Model:
-
Culture a suitable cancer cell line (e.g., human pancreatic cancer cell line PANC-1) under standard conditions.
-
Acquire immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old).
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
2. Tumor Growth and Treatment Groups:
-
Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into the following treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., saline, i.p.)
-
Group 2: this compound alone (e.g., 50 mg/kg, i.p., daily for 7 days)
-
Group 3: Chemotherapeutic agent alone (e.g., gemcitabine, 40 mg/kg, i.p., every three days for four doses)
-
Group 4: this compound in combination with the chemotherapeutic agent (dosing as above)
-
3. Treatment Administration and Monitoring:
-
Administer treatments according to the specified schedule.
-
Continue to monitor tumor volume and body weight every 2-3 days as an indicator of toxicity.
4. Endpoint and Data Analysis:
-
Euthanize the mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the study period (e.g., 21-28 days).
-
Excise and weigh the tumors.
-
Analyze the data by comparing the average tumor volumes and weights between the treatment groups. Statistical significance can be determined using appropriate tests (e.g., ANOVA).
In Vitro Cell Viability Assay (MTT Assay)
This protocol describes how to assess the cytotoxic effects of this compound in combination with a chemotherapeutic agent on cancer cells in culture.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.
-
Treat the cells with:
-
This compound alone at various concentrations.
-
The chemotherapeutic agent alone at various concentrations.
-
A combination of this compound and the chemotherapeutic agent at various ratios.
-
Include a vehicle control.
-
3. Incubation:
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
4. MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each treatment.
-
Use software such as CompuSyn to calculate the combination index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Conclusion
The available preclinical data suggests that the therapeutic potential of this compound and its analogs is highly context-dependent, varying with the specific combination agent and cancer type. While some studies with ZnPPIX in combination with certain chemotherapeutics did not show a synergistic antitumor effect, other research indicates that combining HO-1 inhibitors with agents like dihydroartemisinin or with modalities such as sonodynamic and photodynamic therapy can significantly enhance cancer cell killing and inhibit tumor growth. The primary mechanism of action involves the inhibition of HO-1, leading to increased oxidative stress within tumor cells. Further research, particularly direct comparative studies of this compound combination therapies against standard-of-care regimens, is warranted to fully elucidate its clinical potential. The provided protocols offer a framework for conducting such evaluative studies.
References
- 1. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zinc Protoporphyrin-9 Potentiates the Anticancer Activity of Dihydroartemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonodynamic antitumor effect of protoporphyrin IX disodium salt on S180 solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergetic anticancer effect of combined gemcitabine and photodynamic therapy on pancreatic cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer | PLOS Computational Biology [journals.plos.org]
- 7. Predictive modeling of in vivo response to gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paclitaxel nanoparticle inhibits growth of ovarian cancer xenografts and enhances lymphatic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Impact of SnPPIX on HO-1 mRNA Expression: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tin Protoporphyrin IX (SnPPIX) with other modulators of Heme Oxygenase-1 (HO-1) and details the quantitative PCR (qPCR) methodology to validate these effects on HO-1 mRNA expression.
Heme Oxygenase-1 (HO-1) is a critical enzyme in cellular defense mechanisms, catalyzing the degradation of heme into biliverdin, free iron, and carbon monoxide. Its expression is induced by various stress stimuli and plays a significant role in cytoprotection, anti-inflammation, and apoptosis. Consequently, modulating HO-1 expression is a key therapeutic strategy in various diseases. Tin Protoporphyrin IX (this compound) is a potent competitive inhibitor of HO-1 activity. This guide delves into the quantitative assessment of this compound's effect on HO-1 mRNA expression, offering a comparative perspective with other known HO-1 modulators.
Comparative Analysis of HO-1 Modulators on mRNA Expression
While this compound is primarily recognized as an inhibitor of HO-1 enzymatic activity, its effect on HO-1 mRNA expression can be complex and context-dependent. Metalloporphyrins, the class of compounds to which this compound belongs, can sometimes induce HO-1 expression, even as they inhibit the enzyme's function. This paradoxical effect underscores the importance of quantifying mRNA levels to fully understand the cellular response to these compounds.
Below is a summary of the effects of commonly used HO-1 modulators on HO-1 mRNA expression, synthesized from published research. It is important to note that the magnitude of these effects can vary significantly depending on the cell type, concentration, and experimental conditions.
| Compound | Class | Primary Effect on HO-1 Activity | Reported Effect on HO-1 mRNA Expression |
| Tin Protoporphyrin IX (this compound) | Inhibitor | Competitive Inhibition | Can be complex; some studies suggest it may not significantly decrease or can even induce HO-1 mRNA expression under certain conditions.[1] |
| Zinc Protoporphyrin IX (ZnPPIX) | Inhibitor | Competitive Inhibition | Similar to this compound, its effects on mRNA can be variable. Some studies report induction of HO-1 mRNA, while others show inhibition, particularly when used to counteract an inducer.[2][3][4] |
| Cobalt Protoporphyrin IX (CoPP) | Inducer | N/A (Inducer) | Potent inducer of HO-1 mRNA expression. |
| Hemin | Inducer | N/A (Substrate/Inducer) | Strong inducer of HO-1 mRNA expression. |
| siRNA against HO-1 | Inhibitor | N/A (Gene Silencing) | Directly and specifically reduces HO-1 mRNA levels.[5] |
Experimental Protocol: Quantitative PCR for HO-1 mRNA Expression
This section provides a detailed methodology for quantifying the effect of this compound on HO-1 mRNA expression in a cellular model.
1. Cell Culture and Treatment:
-
Culture the desired cell line (e.g., RAW264.7 macrophages, PC-3 prostate cancer cells) in appropriate media and conditions until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) or a vehicle control for a predetermined time course (e.g., 6, 12, 24 hours). Include positive controls (e.g., an HO-1 inducer like Hemin or CoPP) and negative controls (e.g., siRNA for HO-1).
2. RNA Extraction:
-
Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture dish using a TRIzol-based reagent or a commercial RNA extraction kit, following the manufacturer's instructions.
-
Ensure the use of RNase-free tubes and reagents to prevent RNA degradation.
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its purity by measuring the A260/A280 and A260/A230 ratios.
3. cDNA Synthesis (Reverse Transcription):
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
The reaction typically includes dNTPs, reverse transcriptase, and an RNase inhibitor.
-
Incubate the reaction mixture according to the manufacturer's protocol (e.g., 42°C for 50 minutes, followed by enzyme inactivation at 70°C for 15 minutes).[6]
4. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture using a SYBR Green-based master mix, which contains DNA polymerase, dNTPs, and the SYBR Green I dye.[6]
-
To each well of a qPCR plate, add the master mix, forward and reverse primers for the target gene (HO-1) and a reference gene (e.g., GAPDH, ACTB), and the diluted cDNA template.
-
Primer Sequences (Human HO-1 - HMOX1):
-
Forward: 5'-AAGACTGCGTTCCTGCTCAAC-3'
-
Reverse: 5'-AAAGCCCTACAGCAACTGTCG-3'
-
-
Primer Sequences (Human GAPDH):
-
Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Perform the qPCR using a real-time PCR detection system with a typical thermal cycling profile: an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).[7]
-
Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target gene (HO-1) and the reference gene.
-
Calculate the relative quantification of HO-1 mRNA expression using the 2-ΔΔCt method.[7] This involves normalizing the Ct value of the target gene to the reference gene (ΔCt) and then normalizing this value to the control group (ΔΔCt).
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams have been generated.
Caption: Experimental workflow for qPCR analysis of HO-1 mRNA expression after this compound treatment.
Caption: Simplified Nrf2-mediated signaling pathway for HO-1 induction and point of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Zinc Protoporphyrin Upregulates Heme Oxygenase-1 in PC-3 Cells via the Stress Response Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc Protoporphyrin Upregulates Heme Oxygenase-1 in PC-3 Cells via the Stress Response Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Heme Oxygenase-1 by Zinc Protoporphyrin IX Improves Adverse Pregnancy Outcomes in Malaria During Early Gestation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stackscientific.nd.edu [stackscientific.nd.edu]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Tin Protoporphyrin IX (SnPPIX): In Vitro Efficacy vs. In Vivo Outcomes
A Guide for Researchers in Drug Development
Tin Protoporphyrin IX (SnPPIX), a potent competitive inhibitor of heme oxygenase-1 (HO-1), has garnered significant interest in preclinical research for its potential therapeutic applications, particularly in oncology. Understanding the translation of its effects from controlled laboratory settings (in vitro) to complex biological systems (in vivo) is paramount for its successful development as a therapeutic agent. This guide provides a comparative overview of this compound studies, presenting key experimental data, methodologies, and a visual representation of its mechanism and experimental workflow.
Data Presentation: In Vitro vs. In Vivo Parameters of this compound
The following tables summarize quantitative data from various studies, highlighting the concentrations and dosages used, and the observed effects in both in vitro and in vivo models.
| In Vitro Parameter | Concentration | Cell Line(s) | Observed Effect | Citation |
| HO-1 Inhibition (Ki) | 0.017 µM | Microsomal preparations | Competitive inhibition of heme oxygenase | [1] |
| Cell Proliferation | 20 µM, 50 µM (24 hours) | Capan-1, CD18/HPAF (Pancreatic Ductal Adenocarcinoma) | Significant suppression of proliferation | [2] |
| Cell Proliferation | < 50 µM | PDAC cells | No significant effect on proliferation | [2] |
| In Vivo Parameter | Dosage | Animal Model | Administration Route | Observed Effect | Citation |
| HO-1 Inhibition | 25 µmol/kg body weight | Male Sprague-Dawley rats | Parenteral | Substantial (70%) and sustained (≥ 48h) inhibition of microsomal heme oxygenase activity in the small intestine. | [1] |
| HO-1 Inhibition | 25 µmol/kg body weight | Male Sprague-Dawley rats | Gavage (Oral) | Time-dependent decrease in microsomal heme oxygenase activity, returning to normal levels within 24 hours. | [1] |
| Antitumor Effect | 5 mg/kg (at days 0, 7, 15, 20) | Mice with Pancreatic Ductal Adenocarcinoma | Intraperitoneal injection | Significantly reduced the weight of pancreatic tumors, decreased metastasis, and improved the efficacy of Gemcitabine treatment. | [2] |
Experimental Protocols
A clear understanding of the methodologies employed in these studies is crucial for interpreting the results and designing future experiments.
In Vitro Heme Oxygenase Inhibition Assay
-
Objective: To determine the inhibitory constant (Ki) of this compound against HO-1.
-
Methodology:
-
Microsomes are prepared from rat liver or other tissues.
-
The reaction mixture contains a known concentration of microsomal protein, a heme substrate (e.g., hemin), and varying concentrations of this compound.
-
The reaction is initiated by the addition of NADPH and incubated at 37°C.
-
The rate of bilirubin (B190676) formation, the product of the HO-1 reaction, is measured spectrophotometrically.
-
The Ki is determined by analyzing the reaction rates at different substrate and inhibitor concentrations using Lineweaver-Burk or other kinetic plots.[1]
-
In Vitro Cell Proliferation Assay
-
Objective: To assess the effect of this compound on the growth of cancer cells.
-
Methodology:
-
Cancer cell lines (e.g., Capan-1, CD18/HPAF) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of this compound (e.g., 20 µM, 50 µM) or a vehicle control.
-
After a specified incubation period (e.g., 24 hours), cell viability is assessed using a colorimetric assay such as MTT or WST-1, which measures mitochondrial activity as an indicator of cell number.
-
The results are expressed as a percentage of the vehicle-treated control.[2]
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
-
Methodology:
-
Human pancreatic cancer cells (e.g., PDAC) are subcutaneously or orthotopically implanted into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered via a clinically relevant route, such as intraperitoneal injection, at a specified dose and schedule (e.g., 5 mg/kg on days 0, 7, 15, and 20).
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further histological or molecular analysis.[2]
-
Mandatory Visualizations
Signaling Pathway of Heme Oxygenase-1 Inhibition by this compound
References
Safety Operating Guide
Proper Disposal of SnPPIX: A Comprehensive Guide for Laboratory Professionals
Ensuring safety and compliance in the disposal of Tin Protoporphyrin IX (SnPPIX) is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on the hazardous properties of this compound and general laboratory chemical handling guidelines, the following PPE is required:
-
Gloves: Chemical-resistant gloves are essential to prevent skin contact.
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes or dust.
-
Lab Coat: A standard laboratory coat is necessary to prevent contamination of personal clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
In case of exposure, follow standard laboratory first aid procedures and seek medical attention as necessary.
Step-by-Step Disposal Protocol
The recommended method for this compound disposal is through a licensed hazardous waste disposal service. This ensures compliance with all relevant regulations and minimizes environmental impact.
Step 1: Waste Identification and Segregation
-
Treat all forms of this compound waste as hazardous chemical waste. This includes the pure compound, solutions, contaminated labware (e.g., pipette tips, vials, and flasks), and any PPE that has come into direct contact with the chemical.[4]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2][5]
-
Be aware that this compound is incompatible with strong oxidizing agents.[6] Ensure that this compound waste is segregated from these substances to prevent potentially hazardous reactions.[5]
Step 2: Waste Collection and Containerization
-
Collect all this compound waste in a dedicated, clearly labeled hazardous waste container.[3][4]
-
The container must be made of a material compatible with this compound and any solvents used. It should be in good condition, with a secure, leak-proof lid.[1][3]
-
Leave at least 10% headspace in the container to allow for expansion and to prevent spills.
Step 3: Labeling of Hazardous Waste
-
Properly label the hazardous waste container with the following information:[1][4]
-
The words "Hazardous Waste"
-
The full chemical name: "Tin Protoporphyrin IX (this compound)"
-
A list of all chemical constituents in the container, including solvents and their approximate concentrations.
-
The date when waste was first added to the container.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
Applicable hazard warnings (e.g., "Irritant").
-
Step 4: Storage of Waste
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][7]
-
The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.[1]
-
Ensure the storage area is secure, well-ventilated, and away from sources of ignition and incompatible materials.[5]
-
Follow your institution's guidelines for the maximum allowable volume of waste and the maximum time waste can be stored on-site.[7]
Step 5: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[2] The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[8]
Step 6: Decontamination of Empty Containers
-
Empty containers that held this compound must be decontaminated before being disposed of as non-hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone) that can dissolve this compound.[2][3][9]
-
Collect the rinsate and dispose of it as hazardous waste in your this compound waste container.[2][3]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's procedures for non-hazardous laboratory glass or plastic.[2][9]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 14325-05-4 | [6] |
| Incompatible Materials | Strong oxidizing agents | [6] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [6] |
Experimental Protocols
As this document focuses on disposal, no experimental protocols are cited. The procedures outlined are based on standard hazardous waste management practices.
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. danielshealth.com [danielshealth.com]
- 2. vumc.org [vumc.org]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. gzlabfurniture.com [gzlabfurniture.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling SnPPIX
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Tin Protoporphyrin IX (SnPPIX), a potent inhibitor of heme oxygenase-1 (HO-1). Adherence to these protocols is essential to ensure personal safety and maintain experimental integrity.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1] Primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, a comprehensive personal protective equipment (PPE) protocol is mandatory.
| PPE Category | Item Specification | Rationale |
| Hand Protection | Double Nitrile Gloves, powder-free. The outer glove cuff should extend over the gown sleeve. | Prevents skin absorption of the compound. Double gloving provides an additional layer of protection and allows for immediate removal of a contaminated outer glove. |
| Body Protection | Disposable, solid-front, back-closing laboratory gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination. Must be discarded as hazardous waste after use or if contamination occurs. |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles. A full-face shield should be worn over goggles when handling the powder or solutions. | Protects against splashes and aerosolized particles from entering the eyes or face. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system (e.g., chemical fume hood, biological safety cabinet) to prevent inhalation. |
| Foot & Hair Protection | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the laboratory. |
Operational and Disposal Plans
Handling and Storage
-
Engineering Controls : All handling of this compound powder and preparation of solutions should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are -20°C for long-term stability (up to 4 years) or -80°C for stock solutions (stable for up to 6 months).[2][3]
-
Safe Handling Practices :
Spill Management
In the event of a spill, evacuate the area and prevent unprotected personnel from entering. Wearing the appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent.
Waste Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of in accordance with institutional and local regulations.
| Waste Type | Containment | Disposal Method |
| Solid Hazardous Waste | Designated, sealed, and labeled hazardous waste container (e.g., yellow chemotherapy waste bin). | High-temperature incineration by a certified hazardous waste management company. |
| Liquid Hazardous Waste | Labeled, leak-proof hazardous liquid waste container. | DO NOT pour down the drain.[1] Incineration by a certified hazardous waste management company. |
| Sharps Hazardous Waste | Puncture-proof, labeled sharps container designated for hazardous waste. | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) centrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation : In a chemical fume hood, allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing : Carefully weigh the desired amount of this compound powder into a sterile centrifuge tube.
-
Solvent Addition : Add the calculated volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.
-
Dissolution : Tightly cap the tube and vortex thoroughly. If necessary, sonicate the solution in a water bath to aid dissolution. Gentle warming may also be applied.
-
Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months.[2]
In Vitro Heme Oxygenase-1 Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on HO-1 activity in a cell-based assay.
Materials:
-
Cell line of interest (e.g., human umbilical vein endothelial cells - HUVECs)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Heme solution
-
Cell lysis buffer
-
BCA protein assay kit
-
Bilirubin (B190676) ELISA kit
Procedure:
-
Cell Seeding : Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment : Treat the cells with varying concentrations of this compound (e.g., 10 µM, 20 µM, 50 µM) for a specified pre-incubation period. Include a vehicle control (DMSO).
-
Induction of HO-1 : Induce HO-1 activity by treating the cells with hemin.
-
Cell Lysis : After the incubation period, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification : Determine the total protein concentration in each lysate using a BCA protein assay.
-
Bilirubin Measurement : Measure the concentration of bilirubin in the cell lysates using a bilirubin ELISA kit, as bilirubin is a product of the heme oxygenase reaction.
-
Data Analysis : Normalize the bilirubin concentration to the total protein concentration. Compare the bilirubin levels in the this compound-treated cells to the vehicle-treated cells to determine the percentage of HO-1 inhibition.
Visualizations
Caption: Procedural Workflow for Safe Handling of this compound.
Caption: Simplified Signaling Pathway of Heme Oxygenase-1 (HO-1) Inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Signaling to heme oxygenase-1 and its anti-inflammatory therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heme Oxygenase-1 Signaling and Redox Homeostasis in Physiopathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
